molecular formula C15H14Cl3N5 B7790849 Cycostat

Cycostat

Cat. No.: B7790849
M. Wt: 370.7 g/mol
InChI Key: LTWIBTYLSRDGHP-HCURTGQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycostat® 66G is a feed additive formulation containing 6.6% robenidine hydrochloride (HCl) as its active substance, with the remainder consisting of calcium sulfate dihydrate and calcium lignosulfonate . It is classified as a coccidiostat, a drug used to prevent coccidiosis, a parasitic disease caused by Eimeria protozoa that poses a significant economic threat to livestock production . The primary research application of this compound® 66G is in the study of prophylactic control of coccidiosis in poultry and rabbits. It has been authorized for use in feed for chickens for fattening at levels up to 36 mg robenidine HCl/kg of complete feed and for rabbits for fattening and breeding at 50-66 mg/kg of complete feed . Robenidine hydrochloride belongs to the class of synthetic "chemical" coccidiostats, and its specific biochemical mode of action, while not fully elucidated, is distinct from that of the polyether ionophores . Studies indicate it is effective against Gram-positive bacteria but not Gram-negative bacteria, and it is not expected to induce cross-resistance to antimicrobials used in human and animal therapy . Research has demonstrated its efficacy in controlling coccidiosis in breeding rabbits, significantly reducing oocyst excretion and improving zootechnical performance . Safety assessments have concluded that robenidine HCl is not a skin or eye irritant and is not a skin sensitiser . It is important to note that a 2023 EFSA opinion raised concerns regarding potential aneugenic activity, indicating that a conclusive safety assessment for target species and consumers could not be reached based on current data . This product is strictly for research use in a laboratory setting. It is not intended for human consumption, personal use, or direct administration to animals in a commercial capacity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-(4-chlorophenyl)methylidene-[[(E)-N'-[(E)-(4-chlorophenyl)methylideneamino]carbamimidoyl]amino]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9+,20-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWIBTYLSRDGHP-HCURTGQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=[NH+]NC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=[NH+]/N/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cycostat (Robenidine Hydrochloride): A Technical Guide to its Anticoccidial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycostat, with its active ingredient robenidine (B1679493) hydrochloride, is a synthetic guanidine (B92328) derivative widely utilized in the poultry and rabbit industries as a potent anticoccidial agent. Its efficacy lies in its ability to disrupt the life cycle of Eimeria species, the causative agent of coccidiosis. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated biological pathways and experimental workflows.

Core Mechanism of Action: Disruption of Mitochondrial Energy Metabolism

The primary anticoccidial activity of robenidine hydrochloride stems from its interference with the energy metabolism of the Eimeria parasite. It specifically targets the parasite's mitochondrial function, leading to a cascade of events that inhibit its development and reproduction.

While the precise molecular target within the Eimeria mitochondrial electron transport chain has not been definitively elucidated in publicly available literature, studies on structurally related guanidine compounds, such as guanethidine, suggest a likely point of inhibition. Guanethidine has been shown to inhibit the mitochondrial electron transport chain between ubiquinone and cytochrome c. This leads to the hypothesis that robenidine hydrochloride may act on a similar site within the parasite's mitochondria, possibly at Complex III (cytochrome c reductase).

This inhibition disrupts the electron flow, which is crucial for generating the proton gradient necessary for ATP synthesis through oxidative phosphorylation. The resulting energy deprivation arrests the development of the parasite, particularly during the first-generation schizont stage, preventing the formation of merozoites.

Signaling Pathway: Proposed Mitochondrial Inhibition by Robenidine

The following diagram illustrates the proposed mechanism of action of robenidine hydrochloride on the mitochondrial electron transport chain in Eimeria.

Proposed Mechanism of Robenidine on Eimeria Mitochondrial Electron Transport Chain cluster_Mitochondrion Eimeria Mitochondrion (Inner Membrane) cluster_ProtonPumping cluster_ATP_Production cluster_Consequences Downstream Effects Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone e- H_plus_I Intermembrane Space Complex_I->H_plus_I H+ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome c Reductase) Ubiquinone->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H_plus_III H+ Disrupted_ETC Disrupted Electron Transport Chain Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- O2 O₂ Complex_IV->O2 e- Complex_IV->H_plus_IV H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis H2O H₂O H_plus_return H+ H_plus_return->ATP_Synthase ADP ADP + Pi Robenidine Robenidine (this compound) Robenidine->Complex_III Inhibition Reduced_Proton_Gradient Reduced Proton Gradient Disrupted_ETC->Reduced_Proton_Gradient Decreased_ATP Decreased ATP Production Reduced_Proton_Gradient->Decreased_ATP Energy_Deprivation Parasite Energy Deprivation Decreased_ATP->Energy_Deprivation Inhibited_Development Inhibited Schizont Development Energy_Deprivation->Inhibited_Development Workflow for Anticoccidial Sensitivity Test (AST) cluster_Preparation Preparation Phase cluster_Infection Infection Phase cluster_Evaluation Evaluation Phase cluster_Analysis Analysis Phase Acclimation Day 1-12: Acclimation of Day-Old Chicks (Unmedicated Feed) Group_Allocation Day 12: Random Allocation to Treatment Groups Acclimation->Group_Allocation Medicated_Feed Day 12-14: Administration of Medicated Feed Group_Allocation->Medicated_Feed Infection Day 14: Oral Inoculation with Eimeria Oocysts Medicated_Feed->Infection Data_Collection Day 14-21: Data Collection (Mortality, Weight, Feed Intake) Infection->Data_Collection Necropsy Day 21: Euthanasia and Necropsy Data_Collection->Necropsy Oocyst_Counting Fecal Oocyst Counting (Optional) Data_Collection->Oocyst_Counting Lesion_Scoring Lesion Scoring of Intestines Necropsy->Lesion_Scoring Analysis Statistical Analysis of Data Lesion_Scoring->Analysis Oocyst_Counting->Analysis Efficacy_Determination Determination of Anticoccidial Efficacy Analysis->Efficacy_Determination

Cycostat (robenidine hydrochloride) chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Structure of Cycostat (robenidine hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

Robenidine (B1679493) hydrochloride, commercially known as this compound, is a guanidine (B92328) derivative utilized primarily as an anticoccidial agent in veterinary medicine.[1] Its chemical structure is fundamental to its biological activity. The compound is chemically designated as 1,2-Bis[(4-chlorophenyl)methyleneamino]guanidine monohydrochloride or 2,2′-bis[(4-chlorophenyl)methylene]-carbonimidic dihydrazide, monohydrochloride.[2][3]

Physicochemical Properties

The key physicochemical properties of robenidine hydrochloride are summarized in the table below. It typically presents as a white to yellow crystalline powder.[4][5] It exhibits poor solubility in water but is soluble in certain organic solvents like dimethylsulfoxide (DMSO).[3][5]

PropertyValueSource
Molecular Formula C₁₅H₁₃Cl₂N₅ · HCl[3][6]
Molecular Weight 370.66 g/mol [4][7]
CAS Number 25875-50-7[5][8]
Appearance White to off-white or slightly yellow crystalline powder[1][4][5]
Melting Point 252 - 254 °C[4][5]
Solubility Water: <1 mg/L; DMSO: ≥ 10 mg/mL; Dimethylformamide: 46 mg/L; Ethanol (95%): 6.3 mg/L[3][5]
SMILES ClC1=CC=C(C=C1)C=NNC(NN=CC2=CC=C(C=C2)Cl)=N.Cl[3][5]
InChI Key LTWIBTYLSRDGHP-HCURTGQUSA-N[5]
Chemical Structure Visualization

The chemical structure of robenidine hydrochloride is characterized by a central guanidine core symmetrically substituted with two (4-chlorobenzylidene)amino groups.

Caption: Chemical structure of robenidine hydrochloride.

Synthesis Pathway

The synthesis of robenidine hydrochloride is typically achieved through a condensation reaction. A common and efficient method involves the reaction of 1,3-diaminoguanidine hydrochloride with p-chlorobenzaldehyde.[9][10][11]

Experimental Protocol: Condensation Synthesis

A representative laboratory-scale synthesis protocol is as follows:

  • Reactant Preparation: 1,3-diaminoguanidine hydrochloride is dissolved in methanol (B129727) in a reactor.

  • Temperature and pH Adjustment: The mixture is heated to 45-55 °C until complete dissolution. The pH of the solution is then adjusted to 1.5-2 using hydrochloric acid in methanol.

  • Condensation: A solution of p-chlorobenzaldehyde in methanol is added dropwise to the reaction mixture while maintaining the temperature at 45-55 °C and stirring.

  • Reflux: After the addition is complete, the reaction is refluxed for 1-2 hours.

  • Product Isolation: Methanol is recovered by distillation. Water is added to the residue to precipitate the product (beating).

  • Purification: The solid product is collected by filtration, washed with water, and dried to yield robenidine hydrochloride.[9]

An alternative synthesis route begins with thiosemicarbazide, which undergoes methylation and hydrazinolysis to form N,N'-diaminoguanidine, followed by condensation with p-chlorobenzaldehyde.[5]

Synthesis Workflow

The following diagram illustrates the primary synthesis pathway from 1,3-diaminoguanidine hydrochloride.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_workup Product Isolation 1,3-Diaminoguanidine HCl 1,3-Diaminoguanidine HCl Dissolution & pH Adjustment (45-55°C) Dissolution & pH Adjustment (45-55°C) 1,3-Diaminoguanidine HCl->Dissolution & pH Adjustment (45-55°C) p-Chlorobenzaldehyde p-Chlorobenzaldehyde Dropwise Addition & Condensation Dropwise Addition & Condensation p-Chlorobenzaldehyde->Dropwise Addition & Condensation Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Dissolution & pH Adjustment (45-55°C) Dissolution & pH Adjustment (45-55°C)->Dropwise Addition & Condensation Reflux (1-2h) Reflux (1-2h) Dropwise Addition & Condensation->Reflux (1-2h) Methanol Recovery (Distillation) Methanol Recovery (Distillation) Reflux (1-2h)->Methanol Recovery (Distillation) Precipitation with Water Precipitation with Water Methanol Recovery (Distillation)->Precipitation with Water Filtration, Washing & Drying Filtration, Washing & Drying Precipitation with Water->Filtration, Washing & Drying Robenidine Hydrochloride (Product) Robenidine Hydrochloride (Product) Filtration, Washing & Drying->Robenidine Hydrochloride (Product)

Caption: Synthesis workflow for robenidine hydrochloride.

Mechanism of Action

Robenidine hydrochloride's anticoccidial activity stems from its ability to disrupt the life cycle of Eimeria protozoan parasites.[12] Its mechanism is multifaceted, exhibiting both coccidiostatic and coccidiocidal effects at different stages of parasite development.[5]

The primary mode of action is believed to be the inhibition of oxidative phosphorylation in the parasite's mitochondria, thereby interfering with its energy metabolism.[5][12] This disruption of cellular respiration ultimately leads to the parasite's death. The drug's activity is most pronounced against the late first-generation and second-generation schizonts within the host's intestinal mucosa.[5]

Proposed Signaling Pathway Disruption

The following diagram provides a high-level overview of the proposed mechanism of action.

G cluster_mito Mitochondrial Processes Robenidine Robenidine HCl Mitochondrion Eimeria Parasite Mitochondrion Robenidine->Mitochondrion Enters OxPhos Oxidative Phosphorylation Robenidine->OxPhos Inhibits ATP ATP Production OxPhos->ATP Drives Energy Cellular Energy ATP->Energy Provides SchizontDev Schizont Development (1st & 2nd Gen) Energy->SchizontDev Supports ParasiteDeath Parasite Arrest & Death SchizontDev->ParasiteDeath Disruption leads to

Caption: Proposed mechanism of robenidine's anticoccidial action.

Analytical Methodologies

Accurate quantification of robenidine hydrochloride in various matrices, such as animal feed and biological tissues, is crucial for regulatory compliance and research. High-performance liquid chromatography (HPLC) based methods are standard for this purpose.[13][14]

Key Analytical Techniques
TechniqueDescriptionApplicationSource
HPLC with UV/Diode-Array Detection A robust method for separating and quantifying robenidine from its precursors and degradation products in technical materials and feed premixes.[13][14][15]Quality control of drug formulations and medicated feeds.[13][14]
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry is the preferred regulatory method due to its high sensitivity and specificity. It can simultaneously determine robenidine and its major metabolites.[16][17]Residue analysis in animal tissues, plasma, and regulatory monitoring.[16][17]
HPLC with Fluorescence Detection Involves pre-column derivatization (e.g., with dansyl chloride) to enhance detection sensitivity.[15]Trace-level quantification in complex matrices.[15]
Experimental Protocol: LC-MS/MS for Tissue Analysis

A generalized protocol for the determination of robenidine and its metabolites in fish muscle, based on a validated method, is outlined below.[17]

  • Sample Homogenization: A weighed muscle sample is homogenized.

  • Extraction (QuEChERS): The homogenized sample undergoes an extraction and cleanup procedure, often a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This typically involves extraction with an organic solvent (e.g., acetonitrile) and partitioning with salts.

  • Centrifugation: The sample is centrifuged to separate the organic layer containing the analytes.

  • Cleanup (d-SPE): The supernatant is subjected to dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove matrix interferences.

  • Solvent Evaporation and Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis: The final extract is injected into the LC-MS/MS system for separation and quantification.

Analytical Workflow Example

The following diagram illustrates a typical workflow for the analysis of robenidine in a biological matrix using LC-MS/MS.

G Sample Biological Sample (e.g., Muscle Tissue) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup Centrifugation1->Cleanup Supernatant Centrifugation2 Centrifugation Cleanup->Centrifugation2 Evaporation Evaporation & Reconstitution Centrifugation2->Evaporation Supernatant Analysis LC-MS/MS Analysis Evaporation->Analysis Result Quantification of Robenidine & Metabolites Analysis->Result

References

Cycostat® (Robenidine Hydrochloride): A Technical Guide to its Spectrum of Activity Against Eimeria Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry and rabbit production industries. Control of this disease has largely relied on the use of anticoccidial drugs. Cycostat®, the brand name for robenidine (B1679493) hydrochloride, is a synthetic, broad-spectrum chemical anticoccidial agent that has been utilized for the prevention and control of coccidiosis. This technical guide provides an in-depth overview of the spectrum of activity of this compound® against various Eimeria species, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Spectrum of Activity

Robenidine hydrochloride is indicated for its efficacy against a wide range of pathogenic Eimeria species in both chickens and rabbits.

In chickens , this compound® is effective against:

  • Eimeria tenella

  • Eimeria acervulina

  • Eimeria maxima

  • Eimeria necatrix

  • Eimeria brunetti

  • Eimeria mitis

  • Eimeria praecox

In rabbits , it is used to control infections caused by:

  • Eimeria magna

  • Eimeria media

  • Eimeria stiedae

  • Eimeria intestinalis

  • Eimeria perforans

The recommended inclusion rate of robenidine hydrochloride in feed is typically 30-36 ppm for broiler chickens and 50-66 ppm for rabbits.[1]

Quantitative Efficacy Data

The efficacy of this compound® is evaluated based on several key parameters, including the reduction in intestinal lesion scores, decreased oocyst shedding, and improvements in animal performance metrics such as weight gain and feed conversion ratio (FCR).

Efficacy in Broiler Chickens

The following table summarizes data from a study by Kaewthamasorn et al. (2015), which investigated the efficacy of robenidine against a mixed Eimeria species field isolate in broiler chickens.[2][3][4][5]

Treatment GroupRobenidine (ppm)Average Lesion ScoreBody Weight Gain (g)Feed Conversion Ratio (FCR)
Infected, Unmedicated Control (IUC)02.40794.671.63
Robenidine16.50.40838.671.48
Robenidine330.00828.001.49
Uninfected, Unmedicated Control (UUC)00.00845.331.46

Data adapted from Kaewthamasorn et al. (2015). The study used a mixed field isolate of Eimeria species.[2][3][4][5]

Efficacy in Rabbits

A study by Vancraeynest et al. (2008) provides detailed data on the efficacy of robenidine in rabbits experimentally challenged with Eimeria media and Eimeria magna.[6]

Treatment GroupRobenidine (ppm)Total Oocyst Excretion (OPG)Average Daily Weight Gain (g)
Infected, Unmedicated Control01,230,00038.3
Robenidine6613,90043.1
Uninfected, Unmedicated Control01,20044.1

OPG: Oocysts Per Gram of feces. Data adapted from Vancraeynest et al. (2008).[6]

Experimental Protocols

Anticoccidial Sensitivity Testing (AST) in Broiler Chickens

Anticoccidial Sensitivity Tests (ASTs) are standardized laboratory assays to determine the efficacy of anticoccidial drugs against specific Eimeria field isolates. The following is a representative protocol synthesized from various sources.[7][8][9]

1. Animal Model and Housing:

  • Day-old broiler chicks of a commercial strain are used.

  • Birds are housed in wire-floored cages to prevent reinfection from litter, with ad libitum access to a standard, non-medicated broiler starter diet and water.

2. Acclimation and Diet:

  • Chicks are acclimated for a period of approximately 12-14 days.

  • Two days prior to infection, the medicated feed containing the test concentration of robenidine is provided to the respective treatment groups.

3. Inoculum Preparation and Challenge:

  • Field isolates of specific Eimeria species are propagated in susceptible chickens to generate a sufficient number of oocysts.

  • Oocysts are collected from the feces, sporulated under controlled conditions (e.g., 2.5% potassium dichromate solution with aeration at 25-29°C for 48-72 hours), and quantified using a McMaster chamber.

  • On the day of challenge (e.g., day 14 of age), each bird (except for the uninfected control group) is orally inoculated with a predetermined dose of sporulated oocysts (e.g., 5 x 10^4 to 1 x 10^5 oocysts per bird).

4. Data Collection (typically 6-7 days post-infection):

  • Performance Data: Body weight gain and feed intake are recorded to calculate the feed conversion ratio.

  • Lesion Scoring: A subset of birds from each group is euthanized, and specific sections of the intestine are examined for gross lesions characteristic of the particular Eimeria species. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions).

  • Oocyst Counts: Fecal samples are collected from each group, and the number of oocysts per gram of feces (OPG) is determined.

5. Efficacy Evaluation:

  • The efficacy of the anticoccidial is determined by comparing the mean lesion scores, oocyst counts, body weight gain, and FCR of the medicated groups to the infected, unmedicated control group and the uninfected, unmedicated control group.

Visualizations

Experimental Workflow for Anticoccidial Sensitivity Testing

AST_Workflow cluster_preparation Preparation Phase cluster_challenge Challenge Phase cluster_evaluation Evaluation Phase Animal_Acclimation Day 1-12: Acclimation of Day-Old Chicks (Non-medicated feed) Diet_Prep Day 12: Introduction of Medicated Feed (Robenidine group) Animal_Acclimation->Diet_Prep Challenge Day 14: Oral Inoculation with Eimeria Oocysts Diet_Prep->Challenge Inoculum_Prep Preparation of Eimeria Oocyst Inoculum (Sporulation and Quantification) Inoculum_Prep->Challenge Data_Collection Day 20-21 (6-7 days post-infection): Data Collection Challenge->Data_Collection Performance Body Weight Gain Feed Conversion Ratio Data_Collection->Performance Pathology Intestinal Lesion Scoring Data_Collection->Pathology Parasitology Oocyst Counting (OPG) Data_Collection->Parasitology

Caption: A typical workflow for an Anticoccidial Sensitivity Test (AST) in broiler chickens.

Proposed Mechanism of Action of Robenidine Hydrochloride

The precise biochemical mechanism of action of robenidine is not fully elucidated, but it is understood to interfere with the parasite's energy metabolism by inhibiting mitochondrial function.[2][3][10] Specifically, it is believed to act as an inhibitor of oxidative phosphorylation.

Robenidine_MoA cluster_mitochondrion Eimeria Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps Protons Energy_Depletion Energy Depletion (ATP↓) ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Gradient->ATP_Synthase Drives Robenidine Robenidine Hydrochloride Inhibition Inhibition of Oxidative Phosphorylation Robenidine->Inhibition Inhibition->ETC Parasite_Death Parasite Death Energy_Depletion->Parasite_Death

Caption: Proposed mechanism of action of robenidine hydrochloride on Eimeria mitochondria.

Resistance

The development of resistance to anticoccidial drugs is a significant concern in the poultry industry. Strains of Eimeria tenella and Eimeria maxima resistant to robenidine have been reported.[11][12] The continuous use of any single anticoccidial drug can lead to the selection of resistant parasite populations. Therefore, rotation programs, where different classes of anticoccidials are used in succession, are a common strategy to mitigate the development of resistance.

Conclusion

This compound® (robenidine hydrochloride) is a broad-spectrum anticoccidial with demonstrated efficacy against a range of economically important Eimeria species in both poultry and rabbits. Its mode of action, targeting the parasite's energy metabolism, provides an effective means of controlling coccidiosis. However, as with all anticoccidials, the potential for resistance development necessitates judicious use and the implementation of strategic rotation programs to maintain its efficacy. Further research providing quantitative efficacy data against a wider range of individual Eimeria species in poultry would be beneficial for a more comprehensive understanding of its spectrum of activity.

References

Cycostat® (Robenidine Hydrochloride): An In-Depth Technical Guide on its Molecular Targets in Eimeria Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robenidine (B1679493), commercially known as Cycostat®, is a synthetic guanidine (B92328) derivative widely used as a coccidiostat in the poultry industry to control infections by Eimeria species. Despite its long history of use, the precise molecular mechanism of action of robenidine remains a subject of investigation. This technical guide synthesizes the current understanding of its molecular targets in Eimeria parasites, drawing from available scientific literature. It outlines the primary and alternative hypotheses regarding its mode of action, summarizes its biological effects, and presents conceptual workflows for its study. While quantitative data on specific molecular interactions are scarce, this document provides a comprehensive overview for researchers engaged in anticoccidial drug development and resistance studies.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant economic burden on the global poultry industry, leading to reduced weight gain, poor feed conversion, and mortality.[1][2] Chemical agents like robenidine have been instrumental in managing this disease. Robenidine hydrochloride is a broad-spectrum anticoccidial that is effective against various pathogenic Eimeria species, including E. tenella, E. acervulina, E. maxima, E. necatrix, E. mitis, and E. brunetti. Its primary activity is directed against the early stages of the parasite's intracellular development, specifically the first-generation schizonts, where it prevents the formation of merozoites.[3][4] Understanding its molecular targets is crucial for optimizing its use, managing the emergence of resistance, and developing novel anticoccidial therapies.

Proposed Molecular Targets and Mechanism of Action

The scientific literature points to two main hypotheses regarding the molecular mechanism of action of robenidine in Eimeria parasites.

Primary Hypothesis: Inhibition of Mitochondrial Function

The predominant theory is that robenidine targets the parasite's mitochondria, disrupting cellular respiration. It is believed to act as an inhibitor of oxidative phosphorylation, thereby interfering with the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[5][6][7] This disruption of energy metabolism would be catastrophic for the rapidly dividing schizonts, leading to their arrested development. Some studies also suggest that robenidine alters the metabolic pathways of parasite proteins as a consequence of this energy deficit.[7]

However, it is important to note a conflicting perspective from early research, which suggested that the observed effects on Eimeria mitochondria might be a secondary consequence of a loss of overall cell integrity, rather than a direct inhibition of mitochondrial enzymes.[8] This earlier work proposed that robenidine's primary target may lie elsewhere.

cluster_mito Mitochondrial Processes Robenidine Robenidine (this compound®) Mitochondrion Eimeria Mitochondrion Robenidine->Mitochondrion Enters OxPhos Oxidative Phosphorylation Robenidine->OxPhos Inhibits (Hypothesized) ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->OxPhos Drives OxPhos->ATP_Synthase Powers ATP ATP Synthesis ATP_Synthase->ATP Catalyzes Protein_Metabolism Protein Metabolism ATP->Protein_Metabolism Schizont First-Generation Schizont ATP->Schizont Energy For Development Parasite_Death Parasite Arrest & Death ATP->Parasite_Death Depletion Leads To Merozoites Merozoite Formation Schizont->Merozoites Develops Into Merozoites->Parasite_Death Inhibition Leads To start Start: Drug Treatment of Parasite Culture phenotype Phenotypic Analysis (Microscopy, Growth Inhibition) start->phenotype biochem Biochemical Assays (Metabolomics, Respiration) start->biochem omics Omics Approaches (Transcriptomics, Proteomics) start->omics hypothesis Hypothesize Target Pathway phenotype->hypothesis biochem->hypothesis omics->hypothesis pull_down Affinity Chromatography/ Pull-down Assays hypothesis->pull_down Test Hypothesis validation Target Validation (Gene Knockout/Knockdown, Enzyme Inhibition Assays) hypothesis->validation Pathway Components pull_down->validation Candidate Proteins end Identified Molecular Target validation->end start Infect Chickens with Parent Strain + Sub-therapeutic Drug Dose collect Collect Oocysts from Feces start->collect sporulate Sporulate Oocysts collect->sporulate reinfect Re-infect New Cohort with Sporulated Oocysts + Increased Drug Dose sporulate->reinfect repeat Repeat for Multiple Passages (e.g., >10) reinfect->repeat resistant_strain Isolate Resistant Strain reinfect->resistant_strain Selection Complete repeat->reinfect phenotype Phenotypic Assay (Lesion Scoring, Oocyst Count) resistant_strain->phenotype genotype Genomic Analysis (Whole Genome Sequencing) resistant_strain->genotype compare Compare Resistant vs. Parental Strain Genomes genotype->compare snps Identify SNPs/ Mutations in Candidate Genes compare->snps

References

Navigating the Matrix: An In-depth Technical Guide to the Solubility and Stability of Cycostat® (Robenidine Hydrochloride) in Feed Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Cycostat® (robenidine hydrochloride), with a specific focus on its solubility and stability in various animal feed formulations. Understanding these characteristics is paramount for ensuring the homogeneity, bioavailability, and efficacy of the anticoccidial agent in medicated feeds. This document delves into the solubility of robenidine (B1679493) hydrochloride in aqueous and organic solvents, its stability under different storage and feed processing conditions, and the analytical methodologies for its quantification. Detailed experimental protocols and visualizations are provided to offer a practical resource for researchers and professionals in the field of veterinary drug development and feed manufacturing.

Introduction

This compound®, with the active ingredient robenidine hydrochloride, is a synthetic broad-spectrum chemical coccidiostat widely used in the poultry and rabbit industries.[1] Its efficacy is dependent on its uniform distribution and stability within the feed matrix. Robenidine hydrochloride is a guanidine (B92328) derivative that acts by interfering with the protein metabolism and adenosine (B11128) triphosphate (ATP) production of coccidia parasites.[1] This guide explores the critical aspects of its solubility and stability, which are fundamental to optimizing its performance in feed formulations.

Physicochemical Properties of Robenidine Hydrochloride

Robenidine hydrochloride is a white to pale-yellow crystalline powder that is odorless and has a slightly bitter taste.[1][2] It is known to darken gradually upon exposure to light.[2][3][4]

Solubility

The solubility of robenidine hydrochloride is a key factor in its formulation and bioavailability. It exhibits limited solubility in water but is more soluble in certain organic solvents. It is also readily soluble in dilute acidic or alkaline solutions.[2][3][4]

Table 1: Solubility of Robenidine Hydrochloride in Various Solvents

SolventSolubilityReference
Water< 1 mg/L[3][4][5]
Dimethylsulfoxide (DMSO)94 mg/L[3][4][5]
Dimethylformamide46 mg/L[3][4][5]
Pyridine20 mg/L[3][4][5]
Ethanol (95%)6.3 mg/L[3][4][5]
EtherVery slightly soluble[3]
Dilute AcidEasily soluble[2][3][4]
Dilute AlkaliEasily soluble[2][3][4]
Stability

The stability of robenidine hydrochloride in feed formulations is influenced by several factors, including temperature, humidity, light, and interactions with other feed components.

2.2.1. Stability in Premixes and Complete Feed

Studies have demonstrated good stability of robenidine hydrochloride in vitamin and mineral premixes and complete feeds under various storage conditions.

Table 2: Stability of Robenz® 66G (Robenidine Hydrochloride) in a Vitamin/Mineral Premix

Storage ConditionDurationRecovery of Robenidine HClReference
25°C / 60% RH12 months> 96%[6]
40°C / 75% RH3 months> 90%[6]

2.2.2. Effect of Feed Processing

Feed manufacturing processes, particularly pelleting, which involves heat and moisture, can potentially impact the stability of feed additives. However, robenidine hydrochloride has shown resilience during such processes. A study on the stability of Robenidine in broiler feed subjected to conditioning, expander treatment, and pelleting indicated its stability under these conditions.[7]

2.2.3. Degradation

Robenidine hydrochloride is sensitive to light and will gradually darken upon exposure.[2][3][4] While specific degradation kinetics in feed are not extensively detailed in publicly available literature, proper storage in a cool, dry, and dark place is recommended to maintain its potency.[1]

Mechanism of Action

Robenidine hydrochloride's anticoccidial activity stems from its ability to disrupt the energy metabolism of the Eimeria parasite. It primarily targets the first-generation schizonts, inhibiting their development and subsequent replication.[1][5] The mechanism involves the inhibition of oxidative phosphorylation and interference with protein metabolism within the parasite's mitochondria.[1][4][8]

ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP_Production ATP Production (Energy) ATP_Synthase->ATP_Production Produces Protein_Syn Protein Synthesis Parasite_Development Parasite Development & Replication Protein_Syn->Parasite_Development Essential for Ribosomes Ribosomes ER Endoplasmic Reticulum Ribosomes->ER Protein Folding ER->Parasite_Development Supports This compound This compound® (Robenidine HCl) This compound->ETC Inhibits This compound->Protein_Syn Interferes with This compound->ER Disrupts ATP_Production->Parasite_Development Powers

Caption: Conceptual diagram of the mechanism of action of this compound® (robenidine hydrochloride).

Experimental Protocols

Accurate quantification of robenidine hydrochloride in feed is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

General HPLC Method for Determination of Robenidine in Feed

This protocol provides a general framework for the analysis of robenidine in animal feed. Specific parameters may need optimization based on the laboratory equipment and feed matrix.

start Start: Weigh Feed Sample extraction Extraction with Solvent (e.g., Dichloromethane-Ethyl Acetate) start->extraction cleanup Extract Cleanup (e.g., Sep-Pak Silica Column) extraction->cleanup hplc HPLC Analysis (C18 reverse phase column) cleanup->hplc detection UV Detection (at 314 nm) hplc->detection quantification Quantification (based on standard curve) detection->quantification end End: Report Results quantification->end

Caption: General experimental workflow for HPLC analysis of robenidine in feed.

4.1.1. Sample Preparation and Extraction

  • Weigh a representative sample of the ground feed (typically 5-10 g).

  • Add a suitable extraction solvent. A mixture of dichloromethane (B109758) and ethyl acetate (B1210297) is commonly used.[9]

  • Shake or vortex the sample for a specified period to ensure efficient extraction of robenidine.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction process on the pellet for exhaustive recovery.

  • Combine the supernatants.

4.1.2. Extract Cleanup

  • The crude extract may contain interfering substances from the feed matrix. A cleanup step is often necessary.

  • Solid-phase extraction (SPE) with a silica-based sorbent (e.g., Sep-Pak Silica) is a common and effective cleanup method.[9]

  • Condition the SPE cartridge with an appropriate solvent.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with a non-polar solvent to remove fats and other interferences.

  • Elute the robenidine with a more polar solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

4.1.3. HPLC Conditions

  • Column: A C18 reverse-phase column is typically used.[9]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at approximately 314 nm is a common method.[9]

4.1.4. Quantification

  • Prepare a series of standard solutions of robenidine hydrochloride of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Inject the prepared sample extract.

  • Quantify the amount of robenidine in the sample by comparing its peak area to the calibration curve.

4.1.5. Method Validation

The analytical method should be validated according to established guidelines (e.g., AOAC International) to ensure its accuracy, precision, linearity, and sensitivity.[10] This includes determining the limit of detection (LOD), limit of quantification (LOQ), and recovery.

Conclusion

The solubility and stability of this compound® (robenidine hydrochloride) are critical parameters that directly influence its efficacy as a coccidiostat in animal feed. Its low aqueous solubility necessitates careful formulation to ensure uniform distribution. Robenidine hydrochloride demonstrates good stability in premixes and complete feeds, including during the pelleting process, when stored under appropriate conditions. The use of validated analytical methods, such as HPLC, is essential for monitoring its concentration in feed and ensuring compliance with regulatory standards. A thorough understanding of these technical aspects enables researchers, scientists, and drug development professionals to optimize the use of this compound® for effective coccidiosis control in livestock.

References

A Technical Guide to the Regulatory Status and Scientific Profile of Robenidine (Cycostat®)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for official regulatory documentation. Robenidine (B1679493) (marketed under trade names such as Cycostat® and Robenz®) is a synthetic guanidine (B92328) derivative used as a veterinary coccidiostat and is not approved for human use.

Executive Summary

Robenidine is a chemical anticoccidial agent used in veterinary medicine to control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the Eimeria genus. It is primarily administered as a feed additive for poultry (chickens for fattening, turkeys) and was previously used in rabbits. Its regulatory status is well-established in major jurisdictions like the United States and the European Union, but it is subject to specific conditions of use, including mandated withdrawal periods and Maximum Residue Limits (MRLs) in edible tissues. This guide provides a comprehensive overview of its regulatory standing, mechanism of action, and the experimental protocols used to evaluate its efficacy.

Global Regulatory Approval Status

The authorization of robenidine hydrochloride as a feed additive is contingent on rigorous evaluation by national and regional regulatory bodies to ensure safety for the target animals, consumers, and the environment.

2.1 European Union

In the European Union, robenidine hydrochloride (under trade names like this compound® 66G and Robenz® 66G) has a complex history. It has been authorized as a coccidiostat for chickens for fattening and turkeys.[1][2] The authorization specifies a minimum and maximum content of 30-36 mg/kg of complete feedingstuff and requires a mandatory five-day withdrawal period before slaughter to prevent off-flavors in meat.[2][3]

Previously, it was also authorized for rabbits for fattening and breeding.[4][5] However, in November 2023, the European Commission denied the renewal of its authorization for rabbits due to a lack of sufficient data to confirm its continued efficacy against recent Eimeria strains and to conclude on its environmental safety.[6]

2.2 United States

In the United States, robenidine hydrochloride (Robenz®) is approved by the Food and Drug Administration (FDA) Center for Veterinary Medicine (CVM). It is classified as a Type A Medicated Article used to manufacture medicated feeds for the prevention of coccidiosis in broiler chickens.[7][8] The approval, under NADA #048-486, specifies its use against Eimeria mivati, E. brunetti, E. tenella, E. acervulina, E. maxima, and E. necatrix.[9][10]

Similar to the EU, a 5-day withdrawal period is required before slaughter.[7] The FDA also notes that its use in medicated feeds is restricted by federal law to be by or on the order of a licensed veterinarian, often requiring a Veterinary Feed Directive (VFD) when used in combination with other drugs like lincomycin.[10][11]

2.3 Other Regions

  • Canada: Health Canada lists MRLs for robenidine hydrochloride in the tissues of chickens and rabbits, indicating its approved use in these species.[12]

  • China: The Ministry of Agriculture and Rural Affairs has established Maximum Residue Limits for robenidine in chicken tissues as part of its National Food Safety Standard.[13]

2.4 Maximum Residue Limits (MRLs)

To ensure consumer safety, regulatory agencies establish MRLs, which are the maximum concentrations of a residue legally permitted in a food product.

Region/Country Animal Tissue Maximum Residue Limit (µg/kg) Citation(s)
European Union ChickensLiver800[14][15][16]
Kidney350[14][15][16]
Muscle200[14][15][16]
Skin/Fat1300[14][15][16]
TurkeysLiver400[14][15]
Kidney200[14][15]
Muscle200[14][15]
Skin/Fat400[14][15]
United States ChickensSkin and Fat200[9]
Other Edible Tissues100[9]
Canada ChickensSkin and Fat200 (0.2 ppm)[12]
Other Edible Tissues100 (0.1 ppm)[12]
China ChickensSkin with Fat200[13]
Other Edible Tissues100[13]

Scientific Profile and Mechanism of Action

While the precise biochemical pathway has not been fully elucidated, robenidine is known to be a 'coccidiostatic' agent.[17] It primarily acts on the early stages of the parasite's intracellular development. Its main effect is arresting the development of the first-generation schizonts of Eimeria species, thereby preventing the formation of merozoites and halting the parasitic life cycle before significant damage to the intestinal mucosa occurs.[18]

cluster_HostCell Host Intestinal Cell Ingestion Sporulated Oocyst (Ingested by Host) Sporozoites Sporozoites Released Ingestion->Sporozoites Trophozoite Invade Cell & Become Trophozoites Sporozoites->Trophozoite Schizont1 First-Gen Schizont (Asexual Reproduction) Trophozoite->Schizont1 Merozoites Merozoites Released Schizont1->Merozoites Outcome Parasite Life Cycle Arrested Schizont1->Outcome Prevents progression to subsequent stages Schizont2 Second-Gen Schizont Merozoites->Schizont2 Gametogony Gametogony Schizont2->Gametogony Oocyst Unsporulated Oocyst (Shed in Feces) Gametogony->Oocyst Robenidine Robenidine (this compound) Target Inhibition of Schizont Development Robenidine->Target Target->Schizont1

Fig. 1: Proposed Mechanism of Action for Robenidine.

Standardized Experimental Protocol: Anticoccidial Sensitivity Testing

Evaluating the efficacy of a coccidiostat like robenidine typically involves a controlled challenge study in the target species. The following protocol is a synthesized representation of standard methodologies described in scientific literature.[19][20]

Objective: To determine the efficacy of Robenidine in preventing coccidiosis-induced lesions and performance losses in broiler chickens.

4.1 Experimental Design

  • Animals: One-day-old commercial broiler chickens, confirmed to be coccidia-free.

  • Housing: Birds are housed in wire-floored cages to prevent exogenous reinfection from litter. Environmental conditions (temperature, humidity, light) are strictly controlled.

  • Groups (Example):

    • Group 1: Uninfected, Unmedicated Control (UUC)

    • Group 2: Infected, Unmedicated Control (IUC)

    • Group 3: Infected, Robenidine-Medicated (e.g., 33 ppm in feed)

  • Acclimation: Birds are acclimated for approximately 10-14 days, receiving a non-medicated starter feed.

4.2 Procedure

  • Medication Period: At ~14 days of age, the feed for Group 3 is switched to the diet containing the specified concentration of robenidine. Groups 1 and 2 continue on the non-medicated feed.

  • Inoculation: Two days after the start of medication (~16 days of age), birds in Groups 2 and 3 are orally inoculated with a standardized dose of live, sporulated Eimeria oocysts (either a single species or a mix of relevant field isolates). Group 1 receives a sham inoculum (e.g., saline).

  • Observation Period: For 6-7 days post-inoculation (DPI), birds are monitored daily for clinical signs (e.g., morbidity, mortality, bloody droppings).

  • Data Collection:

    • Performance: Body weight and feed intake are measured at the start of medication and at the end of the trial to calculate Average Daily Gain (ADG) and Feed Conversion Ratio (FCR).

    • Lesion Scoring: At 6-7 DPI, a subset of birds from each group is euthanized. The intestines are examined, and different sections (duodenum, jejunum, ceca) are scored for coccidiosis-related lesions on a scale of 0 (no gross lesions) to 4 (severe lesions).

    • Oocyst Counts: Fecal samples are collected from each group for several days post-inoculation to determine the number of oocysts per gram (OPG) of feces, providing a measure of parasite replication.

4.3 Efficacy Endpoints

  • Reduction in lesion scores compared to the IUC group.

  • Prevention of weight gain depression seen in the IUC group.

  • Improvement in FCR compared to the IUC group.

  • Significant reduction in fecal oocyst shedding.

Day0 Day 0: Procure 1-day-old chicks Day14 Day 14: Start Medicated Feed (Treatment Group) Day0->Day14 Acclimation Period Day16 Day 16: Oral Inoculation with Eimeria Oocysts Day14->Day16 2 Days Day22_Weight Day 22: Final Weight & Feed Measurement Day14->Day22_Weight Performance Data Day16_22 Day 16-22: Daily Clinical Observation Day16->Day16_22 Day22_Lesion Day 22: Euthanasia & Intestinal Lesion Scoring Day16_22->Day22_Lesion Day18_22_Oocyst Day 18-22: Fecal Collection for Oocyst Counts Day16_22->Day18_22_Oocyst Analysis Data Analysis: Compare Performance, Lesions, and OPG Day22_Lesion->Analysis Day22_Weight->Analysis Day18_22_Oocyst->Analysis

Fig. 2: Experimental Workflow for Efficacy Testing.

References

The Toxicological Profile of Robenidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robenidine (B1679493) hydrochloride, a guanidine (B92328) derivative, is a synthetic coccidiostat widely used in the poultry and rabbit industry. Its efficacy against various Eimeria species is well-documented. This technical guide provides an in-depth review of the toxicological profile of robenidine hydrochloride, consolidating data from a range of studies to inform risk assessment and guide future research. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and safety evaluation. This guide summarizes key findings on acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Detailed experimental protocols for pivotal studies are outlined, and all quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of a representative experimental workflow and a hypothesized signaling pathway for robenidine hydrochloride-induced toxicity, based on its chemical nature and observed toxicological endpoints.

Introduction

Robenidine hydrochloride (1,3-bis[(4-chlorophenyl)methylidene]amino-guanidine hydrochloride) is an anticoccidial agent effective against various species of Eimeria, protozoan parasites that cause coccidiosis in poultry and rabbits.[1][2] Its mode of action in parasites involves the inhibition of oxidative phosphorylation.[3] Given its widespread use in food-producing animals, a thorough understanding of its toxicological profile is paramount for ensuring animal and human safety. This document synthesizes the available toxicological data on robenidine hydrochloride, providing a comprehensive resource for scientific and regulatory purposes.

Toxicological Profile

The toxicological profile of robenidine hydrochloride has been evaluated in numerous studies, primarily in the context of regulatory approvals for its use as a veterinary drug. The key findings are summarized below.

Acute Toxicity

Robenidine hydrochloride is classified as harmful if swallowed.[4] The acute oral toxicity varies across species.

Sub-chronic Toxicity

Sub-chronic toxicity studies, typically conducted over a 90-day period, have been performed in rats, mice, and dogs to determine the potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

In a 90-day study in rats, no substance-related changes were observed, leading to a NOAEL of 13.5 mg/kg body weight (bw) per day.[5] Another 90-day GLP-compliant study in rats established a NOAEL of 37 mg/kg bw per day.[5] In mice, a 90-day study identified renal changes (focal nephritis) at higher doses, resulting in a NOAEL of 14 mg/kg bw per day.[5] A 90-day study in dogs showed an increase in relative liver weight at higher doses, with a recalculated NOAEL of 19 mg/kg bw per day.[5]

Chronic Toxicity and Carcinogenicity

Long-term studies have been conducted to assess the chronic toxicity and carcinogenic potential of robenidine hydrochloride.

Genotoxicity

A battery of genotoxicity tests has been conducted to evaluate the potential of robenidine hydrochloride to induce genetic mutations or chromosomal damage. The results from these assays were consistently negative.

Robenidine hydrochloride was not mutagenic in a bacterial reverse mutation assay (Ames test).[5] It was not clastogenic in cultured mammalian cells and did not induce the formation of micronuclei in the bone marrow of treated mice.[5] Based on these findings, robenidine hydrochloride is considered not to be genotoxic.[5]

Reproductive and Developmental Toxicity

The potential effects of robenidine hydrochloride on reproduction and development have been investigated in multi-generational and developmental toxicity studies.

In a two-generation study in rats, no treatment-related teratogenic effects or influences on reproduction were observed.[5] A developmental toxicity study in rabbits established a maternal and fetal NOAEL of 20 mg/kg bw per day.[5] No negative effects on mothers or their litters were seen in a reproduction study in rabbits.[5] However, one study in chicken embryos showed dose-dependent fetal death and developmental abnormalities when robenidine was administered directly into the yolk sac.[6]

Ecotoxicity

The environmental fate and effects of robenidine hydrochloride have been assessed to determine its potential risk to terrestrial and aquatic ecosystems.

Robenidine hydrochloride is highly toxic to aquatic organisms.[7] Due to its low water solubility, there were challenges in preparing test concentrations for these studies.[5] It does not pose a significant risk to the terrestrial compartment, with no adverse effects observed in earthworms and plants at high concentrations.[5] A risk for bioaccumulation cannot be excluded.[5]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from the toxicological evaluation of robenidine hydrochloride.

Table 1: Sub-chronic Oral Toxicity Data

SpeciesStudy DurationNOAEL (mg/kg bw/day)Key FindingsReference(s)
Rat90 days13.5No substance-related changes[5]
Rat90 days (GLP)37No treatment-related changes[5]
Mouse90 days14Renal changes (focal nephritis) at 28 mg/kg bw/day[5]
Dog90 days19Increased relative liver weight at 34 mg/kg bw/day[5]

Table 2: Reproductive and Developmental Toxicity Data

SpeciesStudy TypeNOAEL (mg/kg bw/day)Key FindingsReference(s)
RatTwo-generation-No treatment-related teratogenic or reproductive effects[5]
RabbitDevelopmental20 (maternal and fetal)No adverse effects on mothers or fetuses at the highest dose tested[5]

Table 3: Ecotoxicity Data

OrganismTest TypeEndpointValueReference(s)
Daphnia magna48-h acuteEC500.037 - 0.082 mg/L[5]
AlgaeAcuteEC50> 0.082 mg/L[7]
FishAcuteLC50> 0.082 mg/L[7]
Earthworm14-day acuteLC50> 1000 mg/kg[5]
PlantsSeedling emergence and growthEC50 & NOEC> 100 mg/kg[5]

Table 4: Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLs)

ParameterValueSpeciesTissueReference(s)
ADI0.055 mg/kg bw--[5]
MRL100 µg/kgChickenOther edible tissues[8]
MRL200 µg/kgChickenSkin with fat[8]
MRL100 µg/kgPoultryEdible tissues other than skin and fat[9]
MRL200 µg/kgPoultrySkin and fat[9]
MRL800 µg/kgPoultryLiver (wet)[3]
MRL350 µg/kgPoultryKidney (wet)[3]
MRL200 µg/kgPoultryMuscle (wet)[3]
MRL1300 µg/kgPoultrySkin/fat (wet)[3]

Experimental Protocols

The toxicological studies on robenidine hydrochloride were largely conducted following standardized OECD guidelines to ensure data quality and international acceptance. Below are detailed methodologies for key experiments.

Sub-chronic Oral Toxicity Study (90-Day Study in Rodents - based on OECD 408)
  • Test System: Typically, young adult rats of a standard strain are used. Both sexes are included, with at least 10 males and 10 females per group.

  • Dosing: The test substance is administered orally, usually via the diet, drinking water, or by gavage, for 90 consecutive days. At least three dose levels and a control group are used. The highest dose is selected to induce some toxic effects but not mortality, while the lowest dose should not elicit any adverse effects.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analyses. Urine samples are also collected for urinalysis.

  • Pathology: All animals are subjected to a full necropsy. The weights of major organs are recorded. Tissues from all animals in the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all dose groups are also examined.

  • Data Analysis: Statistical analyses are performed to determine the significance of any observed differences between the treated and control groups. The NOAEL is determined as the highest dose at which no statistically significant and biologically relevant adverse effects are observed.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test - based on OECD 471)
  • Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.

  • Methodology: The tester strains are exposed to the test substance at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal medium lacking the required amino acid.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted after a suitable incubation period.

  • Evaluation Criteria: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (spontaneous) mutation rate.

Visualizations

Experimental Workflow

Experimental_Workflow_OECD408 cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase (90 Days) cluster_post_life Post-Life Phase cluster_analysis Data Analysis & Reporting Dose Range Finding Dose Range Finding Protocol Design Protocol Design Dose Range Finding->Protocol Design Animal Acclimatization Animal Acclimatization Protocol Design->Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment Daily Dosing Daily Dosing Group Assignment->Daily Dosing Clinical Observations Clinical Observations Daily Dosing->Clinical Observations Body Weight & Food Intake Body Weight & Food Intake Daily Dosing->Body Weight & Food Intake Terminal Necropsy Terminal Necropsy Clinical Observations->Terminal Necropsy Body Weight & Food Intake->Terminal Necropsy Organ Weights Organ Weights Terminal Necropsy->Organ Weights Histopathology Histopathology Terminal Necropsy->Histopathology Clinical Pathology Clinical Pathology Terminal Necropsy->Clinical Pathology Statistical Analysis Statistical Analysis Organ Weights->Statistical Analysis Histopathology->Statistical Analysis Clinical Pathology->Statistical Analysis NOAEL Determination NOAEL Determination Statistical Analysis->NOAEL Determination Final Report Final Report NOAEL Determination->Final Report

Caption: Generalized workflow for a 90-day oral toxicity study (OECD 408).

Hypothesized Signaling Pathway for Robenidine Hydrochloride-Induced Toxicity

Robenidine_Toxicity_Pathway cluster_cellular_effects Cellular Effects cluster_signaling_cascades Signaling Cascades cluster_organ_toxicity Organ Toxicity Robenidine HCl Robenidine HCl Mitochondrial Dysfunction Mitochondrial Dysfunction Robenidine HCl->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Increased Apoptosis Signaling (Caspase activation) Apoptosis Signaling (Caspase activation) Mitochondrial Dysfunction->Apoptosis Signaling (Caspase activation) ER Stress ER Stress ROS Production->ER Stress Oxidative Stress Pathways (e.g., Nrf2) Oxidative Stress Pathways (e.g., Nrf2) ROS Production->Oxidative Stress Pathways (e.g., Nrf2) Unfolded Protein Response (UPR) Unfolded Protein Response (UPR) ER Stress->Unfolded Protein Response (UPR) ER Stress->Apoptosis Signaling (Caspase activation) Renal Toxicity (Focal Nephritis) Renal Toxicity (Focal Nephritis) Oxidative Stress Pathways (e.g., Nrf2)->Renal Toxicity (Focal Nephritis) Hepatic Effects (Increased Liver Weight) Hepatic Effects (Increased Liver Weight) Unfolded Protein Response (UPR)->Hepatic Effects (Increased Liver Weight) Apoptosis Signaling (Caspase activation)->Renal Toxicity (Focal Nephritis) Apoptosis Signaling (Caspase activation)->Hepatic Effects (Increased Liver Weight)

Caption: Hypothesized signaling pathway for robenidine hydrochloride-induced toxicity.

Mechanism of Action and Potential Toxicological Pathways

The primary mechanism of action of robenidine as a coccidiostat is the interference with mitochondrial energy metabolism in the parasite.[10] While the specific molecular targets in vertebrates have not been fully elucidated, the observed toxicities in the kidney and liver of laboratory animals suggest that similar mechanisms may be at play at higher concentrations.

The guanidino group in the structure of robenidine is a key feature. Guanidino compounds are known to affect cellular energy metabolism and can induce oxidative stress.[11] The hypothesized signaling pathway (see section 5.2) suggests that robenidine hydrochloride, particularly at high doses, may lead to mitochondrial dysfunction. This can result in an overproduction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Oxidative stress is a known trigger for endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[12] Both oxidative and ER stress can converge on apoptotic signaling pathways, leading to programmed cell death. The observed renal and hepatic effects in toxicity studies could be a consequence of such cellular stress and damage in these organs. Further mechanistic studies, such as toxicogenomics and proteomics, would be valuable to confirm these hypothesized pathways and identify specific molecular initiating events.

Conclusion

Robenidine hydrochloride has a well-characterized toxicological profile, with a substantial database of studies conducted according to international guidelines. The compound is not genotoxic or carcinogenic. The primary target organs for toxicity at high doses in sub-chronic studies are the kidney in mice and the liver in dogs. Reproductive and developmental toxicity studies did not reveal significant adverse effects. The available data have been used to establish an Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLs) to ensure consumer safety. While the mechanism of toxicity in vertebrates is not fully understood, it is likely related to the disruption of cellular energy metabolism and the induction of oxidative stress, consistent with the known effects of its guanidino moiety. Further research into the specific signaling pathways involved would provide a more complete understanding of its toxicological properties.

References

The Effects of Cycostat (Robenidine Hydrochloride) on the Parasite Life Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cycostat®, the brand name for the active ingredient Robenidine Hydrochloride, is a synthetic guanidine (B92328) derivative widely utilized as a chemical anticoccidial in the veterinary field, particularly for poultry and rabbits.[1][2][3][4] Its efficacy stems from a distinct mode of action that targets the parasite's energy metabolism, leading to both growth inhibition and death. This technical guide provides an in-depth analysis of this compound's effects on the parasite life cycle, with a primary focus on Eimeria species. It consolidates quantitative data, details common experimental protocols for efficacy evaluation, and visualizes key mechanisms and workflows. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of Robenidine's antiparasitic properties.

Mechanism of Action

Robenidine Hydrochloride's primary mechanism of action is the disruption of the parasite's energy metabolism, specifically targeting mitochondrial function.[5][6] This interference leads to a cascade of events culminating in parasite death. The compound exhibits a dual activity profile, acting as both a coccidiostat and a coccidiocide depending on the duration of exposure.[5][7]

1.1 Inhibition of Mitochondrial Respiration

The core activity of Robenidine is believed to be the inhibition of oxidative phosphorylation within the parasite's mitochondria.[6][8] This disruption curtails the production of adenosine (B11128) triphosphate (ATP), the essential energy currency for cellular processes, ultimately leading to metabolic failure and parasite death.[4][5] While this is the widely accepted mechanism, some research from the 1970s suggested that the observable effects on mitochondria might be a secondary consequence of a loss of cellular integrity after prolonged exposure, indicating a primary target could be the cell membrane.[9]

1.2 Coccidiostatic vs. Coccidiocidal Effects

Robenidine's effect is multifaceted:

  • Coccidiostatic Action: In the short term, it arrests the growth and development of the parasite, particularly during the early stages of its intracellular life cycle.[7]

  • Coccidiocidal Action: With longer-term administration, it is lethal to the parasite, actively killing it during its development.[7]

This dual capability makes it highly effective in controlling coccidiosis outbreaks and reducing environmental oocyst contamination.[10]

Mechanism_of_Action Robenidine Robenidine HCl Mito Parasite Mitochondrial Function Robenidine->Mito Disrupts OxPhos Inhibition of Oxidative Phosphorylation Mito->OxPhos ATP Decreased ATP Production OxPhos->ATP Death Metabolic Failure & Parasite Death ATP->Death

Caption: Proposed mechanism of action for Robenidine Hydrochloride.

Impact on the Eimeria Life Cycle

Robenidine is highly effective against parasites of the genus Eimeria, which have a complex, multi-stage life cycle within the host's intestinal cells. Its efficacy is concentrated on the early asexual reproductive stages (schizogony), which are responsible for the rapid multiplication of the parasite and the associated intestinal damage.

The primary points of intervention are:

  • First-Generation Schizonts: Robenidine's main action is coccidiostatic against the developing first-generation schizonts, preventing them from maturing and producing merozoites.[5][11] This is the most critical control point, as it halts the massive amplification of the parasite population early in the infection.

  • Second-Generation Schizonts and Merozoites: The compound also exerts a coccidiocidal effect on the subsequent second-generation schizonts and the invasive merozoites, further disrupting the parasite's reproductive cycle.[5]

By targeting both the first and second stages of schizogony, Robenidine effectively breaks the parasite's life cycle, preventing the development of later sexual stages and the shedding of new oocysts into the environment.[5]

Eimeria_Life_Cycle_Inhibition cluster_host Host Intestinal Cell (Intracellular Stages) Sporozoite Sporozoite (Invasion) Trophozoite Trophozoite Sporozoite->Trophozoite Schizont1 1st-Gen Schizont Trophozoite->Schizont1 Merozoite1 Merozoites Schizont1->Merozoite1 Schizont2 2nd-Gen Schizont Merozoite1->Schizont2 Merozoite2 Merozoites Schizont2->Merozoite2 Gametocytes Gametocytes Merozoite2->Gametocytes Zygote Zygote Gametocytes->Zygote Oocyst_env Oocyst (Environment) Zygote->Oocyst_env Oocyst_env->Sporozoite Robenidine This compound (Robenidine) Robenidine->Schizont1 Primary Inhibition Robenidine->Schizont2 Secondary Effect

Caption: Robenidine's primary inhibition points in the Eimeria life cycle.

Quantitative Efficacy Data

The effectiveness of Robenidine has been quantified in numerous in vivo and in vitro studies against a range of parasites. The following tables summarize key findings.

Table 1: In Vivo Efficacy of Robenidine Against Eimeria spp. in Rabbits Data summarized from an experimental challenge study where breeding does were inoculated with common Eimeria species.[12]

Treatment Group (Dosage)Pathogenic SpeciesOocyst Excretion Reduction (%)
I-50 (50 mg/kg feed)E. flavescens & E. intestinalis100%
I-50 (50 mg/kg feed)E. magna>90%
I-66 (66 mg/kg feed)E. flavescens & E. intestinalis100%
I-66 (66 mg/kg feed)E. magna100%
Overall (both dosages)All species>90%

Table 2: In Vitro Activity of Robenidine and its Analogues Against Various Parasites

ParasiteCompoundMetricValueReference
Giardia duodenalisRobenidineIC₅₀ (5h exposure)As low as 0.2 µM[9]
Plasmodium falciparum (D6 strain)RobenidineIC₅₀ (72h growth)324 nM[13]
Schistosoma mansoni (NTS¹)Robenidine DerivativesEC₅₀1.12 - 4.63 µM[14][15]
Schistosoma mansoni (Adult)Robenidine DerivativesEC₅₀2.78 - 9.47 µM[14][15]
¹NTS: Newly Transformed Schistosomula

Experimental Protocols

Evaluating the efficacy of an anticoccidial agent like Robenidine requires standardized and reproducible experimental designs. Below are outlines of common methodologies.

4.1 Protocol: In Vivo Anticoccidial Challenge Study (Poultry/Rabbit Model)

This protocol is designed to assess the ability of a test compound to prevent or control coccidiosis under controlled infection conditions.

  • Animal Acclimatization: Source coccidia-free birds or rabbits of a specific age and strain. House them in a controlled environment with non-medicated feed and water for an acclimatization period (e.g., 7 days).

  • Group Allocation: Randomly assign animals to experimental groups (minimum of 4):

    • Group A: Non-Infected, Non-Treated Control (NINT)

    • Group B: Infected, Non-Treated Control (INT)

    • Group C: Infected, Robenidine-Treated (IR)

    • Group D: Infected, Positive Control-Treated (e.g., Diclazuril) (ID)

  • Dietary Administration: Provide medicated feed to the treated groups (C and D) starting 24-48 hours prior to infection and continuing throughout the study period.

  • Parasite Inoculation: Prepare a standardized inoculum of viable, sporulated oocysts of known Eimeria species (e.g., a mixture of E. media and E. magna for rabbits).[16][17] Administer a precise dose to each animal in the infected groups (B, C, D) via oral gavage.

  • Data Collection (7-10 days post-infection):

    • Performance: Record body weight and feed consumption daily or at set intervals to calculate weight gain and feed conversion ratio (FCR).

    • Clinical Signs: Monitor for signs of coccidiosis (e.g., diarrhea, dehydration, mortality).

    • Oocyst Shedding: Collect fecal samples at peak shedding times (days 5-9 post-infection) to determine Oocysts Per Gram (OPG) using a McMaster chamber.

    • Lesion Scoring: At the end of the study, euthanize a subset of animals from each group and perform necropsies to score intestinal lesions characteristic of coccidiosis.

  • Statistical Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA) to determine significant differences between groups in weight gain, FCR, OPG, and lesion scores.

Experimental_Workflow cluster_data Key Endpoints start Start: Source Coccidia-Free Animals acclimate Acclimatization Period (Non-medicated feed) start->acclimate groups Random Allocation to Groups (NINT, INT, IR, ID) acclimate->groups diet Administer Medicated Diets (Groups IR, ID) groups->diet infect Oral Inoculation with Eimeria Oocysts (Groups INT, IR, ID) diet->infect collect Data Collection Phase (7-10 days) infect->collect analysis Statistical Analysis & Endpoint Evaluation collect->analysis Weight Weight Gain / FCR collect->Weight OPG Oocysts Per Gram (OPG) collect->OPG Lesions Intestinal Lesion Scores collect->Lesions

References

Methodological & Application

Cycostat™ (Robenidine Hydrochloride): Application Notes and Protocols for Use in Broilers and Turkeys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the standard dosage, experimental protocols for efficacy evaluation, and the mechanism of action of Cycostat™ (active ingredient: robenidine (B1679493) hydrochloride), a synthetic chemical coccidiostat used for the prevention of coccidiosis in broiler chickens and turkeys.

Standard Dosage and Administration

This compound™ is administered as a feed additive. The recommended dosage varies slightly depending on the region and regulatory agency, but generally falls within a well-defined range.

Table 1: Standard Dosage of this compound™ (Robenidine Hydrochloride) in Broilers and Turkeys

SpeciesRecommended Dosage (Robenidine HCl in complete feed)Typical Premix Inclusion Rate (6.6% Robenidine HCl)Withdrawal Period (Meat)
Broiler Chickens30 - 36 mg/kg (ppm)[1]500 g per tonne of feed[2][3]5 days[1][2][4]
Turkeys30 - 36 mg/kg (ppm)[1]300 - 360 g per 1 ton of feed[5]5 days[1]

Note: Some sources indicate a dosage range of 33-66 ppm for chickens[6]. In Canada, the withdrawal period for both broilers and turkeys is 6 days[7]. It is crucial to adhere to the specific withdrawal times to prevent drug residues in edible tissues[1][4]. The use of this compound™ is prohibited in birds producing eggs for human consumption[2][4]. For turkeys, it is advised not to feed to birds over 8 weeks of age[6].

Mechanism of Action

Robenidine hydrochloride is a broad-spectrum coccidiostat that is effective against various species of Eimeria. Its mechanism of action involves the disruption of the parasite's energy metabolism. It is understood to interfere with mitochondrial function, thereby inhibiting the production of adenosine (B11128) triphosphate (ATP), which is vital for the parasite's survival and replication[6].

The action of robenidine is biphasic, exhibiting both coccidiostatic and coccidiocidal properties at different stages of the parasite's life cycle. It primarily acts as a coccidiostat by arresting the development of first-generation schizonts. Additionally, it has a coccidiocidal effect on second-generation schizonts and merozoites.

cluster_Eimeria Eimeria Parasite Schizont1 First-Generation Schizont Schizont2 Second-Generation Schizont / Merozoites Death Parasite Death (Coccidiocidal) Schizont2->Death Robenidine Robenidine HCl Robenidine->Schizont1 Targets Robenidine->Schizont2 Targets Mitochondria Mitochondrial Disruption Robenidine->Mitochondria Inhibits ATP ATP Depletion Mitochondria->ATP Metabolism Inhibition of Protein Metabolism ATP->Metabolism Arrest Developmental Arrest (Coccidiostatic) Metabolism->Arrest

Caption: Mechanism of action of Robenidine Hydrochloride against Eimeria.

Experimental Protocols for Efficacy Evaluation

The following is a generalized protocol for conducting an in vivo study to evaluate the efficacy of this compound™ against coccidiosis in broiler chickens. This protocol is a synthesis of common practices in anticoccidial research.

Objective

To determine the efficacy of a specified dosage of this compound™ in preventing coccidiosis-induced morbidity and mortality, and in maintaining performance in broiler chickens experimentally challenged with pathogenic Eimeria species.

Experimental Design
  • Animals: Day-old broiler chicks of a standard commercial strain (e.g., Cobb 500, Ross 308).

  • Housing: Birds are housed in pens with fresh litter, under controlled environmental conditions.

  • Treatments:

    • T1: Uninfected, unmedicated control.

    • T2: Infected, unmedicated control.

    • T3: Infected, medicated with this compound™ at the recommended dose.

  • Replicates: A sufficient number of replicate pens per treatment group to ensure statistical power.

Procedure
  • Acclimation (Day 0-13): Chicks are raised on a standard, non-medicated starter feed.

  • Treatment Administration (Day 14 onwards): The respective dietary treatments are provided to the birds.

  • Experimental Infection (Day 16): Birds in the infected groups (T2 and T3) are individually challenged via oral gavage with a mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, E. tenella). The inoculum dose should be sufficient to cause clinical signs of coccidiosis in the infected, unmedicated group.

  • Data Collection (Day 14-22):

    • Performance Parameters: Body weight gain and feed intake are recorded to calculate the feed conversion ratio (FCR).

    • Mortality: Recorded daily, and necropsies performed to determine the cause of death.

    • Lesion Scoring: On day 6 or 7 post-infection, a subset of birds from each pen is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).

    • Oocyst Counts: Fecal samples are collected from each pen for several days post-infection to determine oocyst shedding (oocysts per gram of feces).

Efficacy Assessment

The efficacy of this compound™ is evaluated based on:

  • Prevention of mortality.

  • Reduction in lesion scores compared to the infected, unmedicated control group.

  • Improvement in body weight gain and FCR compared to the infected, unmedicated control group.

  • Reduction in oocyst shedding.

cluster_data Data Collection D0 Day 0: Arrival of Day-Old Chicks D0_13 Day 0-13: Acclimation on Non-Medicated Feed D0->D0_13 D14 Day 14: Start of Treatment Diets D0_13->D14 D16 Day 16: Oral Challenge with Eimeria Oocysts D14->D16 D21_22 Day 21-22: Final Data Collection & Termination D16->D21_22 BWG Body Weight Gain FCR Feed Conversion Ratio Mortality Mortality Lesions Lesion Scoring Oocysts Oocyst Counts

Caption: Experimental workflow for evaluating anticoccidial efficacy.

Safety and Precautions

  • Withdrawal Period: A mandatory withdrawal period of 5 days before slaughter must be observed for poultry[1][2][4].

  • Handling: Standard safety precautions should be taken when handling the premix to avoid inhalation and contact with skin and eyes.

  • Feed Manufacturing: Care should be taken to ensure proper mixing of the premix into the final feed to achieve the correct concentration. Avoid use in feeds containing bentonite.

Targeted Eimeria Species

This compound™ has a broad spectrum of activity against the most economically important Eimeria species in poultry.

Table 2: Eimeria Species Controlled by this compound™ in Broilers and Turkeys

HostEimeria Species
Broiler ChickensE. acervulina, E. brunetti, E. maxima, E. mitis, E. necatrix, E. praecox, E. tenella[4][6]
TurkeysE. adenoeides, E. gallopanovis, E. meleagrimitis[6]

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. Always consult the product label and local regulations for complete instructions and warnings before use.

References

Application Notes and Protocols for Inducing Experimental Coccidiosis for Cycostat® (Robenidine) Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing experimental coccidiosis in broiler chickens to evaluate the efficacy of the anticoccidial agent Cycostat® (robenidine). The methodologies outlined are based on established scientific literature and are intended to ensure reproducible and reliable results in a research setting.

Introduction to Experimental Coccidiosis and this compound®

Coccidiosis is a significant parasitic disease in the poultry industry, caused by protozoa of the genus Eimeria. Experimental induction of coccidiosis is a critical step in the development and evaluation of anticoccidial drugs. This is achieved by challenging susceptible birds with a known dose of viable, sporulated Eimeria oocysts. The subsequent evaluation of pathological and performance parameters allows for a quantitative assessment of a drug's efficacy.

This compound®, with the active ingredient robenidine (B1679493) hydrochloride, is a synthetic anticoccidial agent. It acts as a coccidiostat by arresting the development of the first-generation schizonts of Eimeria species, thereby interrupting the parasite's life cycle.[1] Its mechanism of action is believed to involve the inhibition of mitochondrial oxidative phosphorylation.[2]

Experimental Protocol: Induction of Coccidiosis

This protocol details the steps for inducing a mixed Eimeria species infection in broiler chickens.

2.1. Animal Model

  • Species: Broiler chickens (Gallus gallus domesticus)

  • Age: Day-old to 14 days of age are commonly used.[3][4] It is crucial that the chicks are coccidia-free at the start of the experiment.

  • Source: Obtain chicks from a reputable commercial hatchery.

  • Housing: House birds in clean, disinfected wire-floored cages to prevent extraneous infection from litter. Maintain appropriate temperature, humidity, and lighting conditions for the age of the birds.[5]

  • Feed and Water: Provide a standard, unmedicated broiler starter feed and fresh water ad libitum. Ensure the feed is free of any anticoccidial agents.[5]

2.2. Parasite Strain and Oocyst Preparation

  • Species: A mixed culture of common pathogenic Eimeria species is recommended to simulate a natural infection. A typical mixture includes Eimeria acervulina, Eimeria maxima, and Eimeria tenella.[6][7]

  • Oocyst Sporulation:

    • Collect fresh feces from infected donor birds.

    • Homogenize the feces in a 2.5% (w/v) potassium dichromate (K₂Cr₂O₇) solution.[4]

    • Place the suspension in a shallow tray to a depth of about 1 cm.

    • Incubate at 27-29°C for 48-72 hours with aeration (e.g., using an aquarium pump) to facilitate sporulation.[8]

    • Monitor sporulation microscopically.

  • Oocyst Cleaning and Quantification:

    • After sporulation, wash the oocysts by repeated centrifugation and resuspension in tap water to remove the potassium dichromate.

    • Perform a salt flotation to separate oocysts from fecal debris.

    • Quantify the number of sporulated oocysts per milliliter (oocysts/mL) using a McMaster counting chamber.[3][4]

    • Dilute the oocyst suspension with water to achieve the desired challenge dose in a 1 mL volume.

2.3. Experimental Design and Infection Procedure A typical experimental design includes the following groups:

  • Group A: Uninfected, Untreated Control (UUC) - Administered a sham dose of 1 mL of water.

  • Group B: Infected, Untreated Control (IUC) - Administered the oocyst challenge.

  • Group C: Infected, this compound® Treated (e.g., 33 ppm) - Administered the oocyst challenge and fed a diet containing this compound®.[1]

  • Group D: Infected, this compound® Treated (e.g., 66 ppm) - Administered the oocyst challenge and fed a diet containing this compound®.[9]

Infection Procedure:

  • At the appropriate age (e.g., 14 days), individually weigh and randomly assign birds to the experimental groups.[4]

  • Administer the 1 mL oocyst suspension (or sham) directly into the crop of each bird using an oral gavage needle.[6][10]

  • Provide the respective experimental diets to the treatment groups starting 24-48 hours before the challenge and continuing throughout the evaluation period.

Data Collection and Evaluation Parameters

3.1. Performance Parameters

  • Body Weight Gain (BWG): Weigh birds individually at the time of challenge and at the termination of the experiment (typically 6-7 days post-infection).

  • Feed Conversion Ratio (FCR): Measure feed intake per pen for the duration of the experiment and calculate the FCR (Total Feed Intake / Total Weight Gain).

3.2. Parasitological Parameters

  • Lesion Scoring:

    • At 6-7 days post-infection, euthanize a subset of birds from each group.

    • Examine the duodenum and upper intestine for E. acervulina lesions, the mid-intestine for E. maxima lesions, and the ceca for E. tenella lesions.[11]

    • Score the lesions on a scale of 0 (no gross lesions) to 4 (most severe lesions) according to the Johnson and Reid scoring system.[12][13][14]

  • Oocyst Shedding (Oocysts Per Gram - OPG):

    • Collect fecal samples from each pen for several days during the peak shedding period (typically 5-9 days post-infection).

    • Determine the OPG of feces using a standardized counting method like the McMaster technique.[3]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of this compound® on Performance Parameters in Broilers Challenged with Eimeria spp.

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)Feed Intake (g)FCR
Uninfected, Untreated
Infected, Untreated
Infected + this compound® (33 ppm)
Infected + this compound® (66 ppm)

Table 2: Effect of this compound® on Lesion Scores and Oocyst Shedding

Treatment GroupE. acervulina Lesion ScoreE. maxima Lesion ScoreE. tenella Lesion ScoreMean Lesion ScorePeak Oocyst Shedding (OPG)
Uninfected, Untreated00000
Infected, Untreated
Infected + this compound® (33 ppm)
Infected + this compound® (66 ppm)

Visualizations

5.1. Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase (Day 14) cluster_eval Evaluation Phase (Day 20-21) DayOldChicks Procure Day-Old Coccidia-Free Chicks Housing House in Clean Cages DayOldChicks->Housing DayOldChicks->Housing Feed Provide Unmedicated Starter Feed Housing->Feed Housing->Feed Randomize Randomly Assign Birds to Groups OocystPrep Prepare & Sporulate Eimeria Oocysts DoseCalc Quantify & Dilute Oocysts to Challenge Dose OocystPrep->DoseCalc OocystPrep->DoseCalc Challenge Oral Gavage with Oocyst Suspension DoseCalc->Challenge Diet Start Experimental Diets Randomize->Diet Randomize->Diet UUC UUC Randomize->UUC IUC IUC Randomize->IUC Treated1 This compound 33ppm Randomize->Treated1 Treated2 This compound 66ppm Randomize->Treated2 Diet->Challenge Diet->Challenge Performance Measure Final BW & Feed Intake Challenge->Performance LesionScore Euthanize & Perform Lesion Scoring Challenge->LesionScore OocystCount Collect Feces for OPG Analysis Challenge->OocystCount DataAnalysis Analyze Data & Evaluate Efficacy Performance->DataAnalysis Performance->DataAnalysis LesionScore->DataAnalysis LesionScore->DataAnalysis OocystCount->DataAnalysis OocystCount->DataAnalysis

Caption: Experimental workflow for a this compound® efficacy trial.

5.2. Eimeria Life Cycle and Robenidine's Mode of Action

G Ingestion Ingestion of Sporulated Oocyst Sporozoites Sporozoites Invade Epithelial Cells Ingestion->Sporozoites Trophozoite Trophozoite Sporozoites->Trophozoite Schizont1 1st Gen. Schizont (Asexual Replication) Trophozoite->Schizont1 Merozoites1 1st Gen. Merozoites Released Schizont1->Merozoites1 Schizont2 2nd Gen. Schizont Merozoites1->Schizont2 Merozoites2 2nd Gen. Merozoites Released Schizont2->Merozoites2 Gametogony Gametogony (Sexual Stage) Merozoites2->Gametogony Zygote Zygote Gametogony->Zygote Oocyst Unsporulated Oocyst Shed in Feces Zygote->Oocyst Sporulation Sporulation (in environment) Oocyst->Sporulation Sporulation->Ingestion Robenidine Robenidine (this compound®) Block Inhibits Development Robenidine->Block Block->Schizont1

Caption: Simplified Eimeria life cycle and the inhibitory action of Robenidine.

References

Application Notes and Protocols for the Detection of Robenidine Hydrochloride Residues in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Robenidine (B1679493) hydrochloride is a synthetic coccidiostat widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease.[1][2] The use of this veterinary drug can lead to the presence of residues in animal tissues, which necessitates sensitive and reliable analytical methods to ensure food safety and compliance with regulatory limits.[2] This document provides detailed application notes and protocols for three common methods for the detection of robenidine hydrochloride residues in various tissue samples: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Regulatory Limits

Maximum Residue Limits (MRLs) for robenidine have been established by various regulatory bodies to protect consumers. For example, the Codex Alimentarius has set the following MRLs for poultry: 500 µg/kg for muscle, 1000 µg/kg for fat/skin, 2000 µg/kg for kidney, and 3000 µg/kg for liver.[2] In Canada, the MRLs for robenidine hydrochloride in chickens are 0.1 ppm for kidney, liver, and muscle, and 0.2 ppm for skin and fat.[3]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Application Note

This method provides a robust and reliable approach for the quantification of robenidine residues in chicken tissues and eggs.[4][5] It involves extraction of the analyte from the tissue matrix, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering substances. The final determination is carried out by HPLC with UV detection. This method is suitable for routine monitoring and quality control in laboratories with standard chromatographic equipment.

Quantitative Data Summary

ParameterChicken Muscle[5]Chicken Tissues and Eggs[4]
Limit of Quantification (LOQ) 0.05 µg/g (50 µg/kg)15 µg/kg
Limit of Detection (LOD) -10 µg/L (in solution)
Recovery 76.6 - 81.8%73.1 - 88.7%
Linearity Range 0.05 - 0.5 µg/g10 - 1000 µg/L
Precision (RSD) Intra-day: 1.45 - 3.32% Inter-day: 2.63 - 4.99%Not specified
Wavelength 312 nm317 nm

Experimental Protocol

1. Materials and Reagents

2. Sample Preparation

  • Homogenization: Weigh 5 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile/formic acid (98:2, v/v).[5] Homogenize for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Re-extraction: Add another 20 mL of the extraction solvent to the residue, repeat the homogenization and centrifugation steps.

  • Pooling: Combine the supernatants.

  • Defatting: Add 20 mL of hexane, vortex for 1 minute, and centrifuge. Discard the upper hexane layer. Repeat this step.[5]

  • Evaporation: Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.

3. Solid-Phase Extraction (SPE) Cleanup (Alternative to Defatting) [4]

  • Conditioning: Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the reconstituted sample extract onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water.

  • Elution: Elute the robenidine with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase.

4. HPLC-UV Analysis

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: Luna C18 (4.6 x 150 mm, 5 µm)[5]

  • Mobile Phase: 70% methanol in water containing 0.1% trifluoroacetic acid[5] OR Acetonitrile-0.05 mol/L NH4H2PO4 buffer (6:4, v/v, pH 6.5)[4]

  • Flow Rate: 1.0 mL/min[4][5]

  • Column Temperature: 30°C[5]

  • Detection Wavelength: 312 nm[5] or 317 nm[4]

  • Injection Volume: 10 µL[6]

5. Quantification

  • Prepare a series of standard solutions of robenidine hydrochloride in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculate the concentration of robenidine in the sample by comparing its peak area with the calibration curve.

Experimental Workflow (HPLC-UV)

HPLC_Workflow sample Homogenized Tissue Sample extraction Extraction with Acetonitrile/Formic Acid sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant cleanup Cleanup (Defatting with Hexane or SPE) supernatant->cleanup evaporation Evaporation to Dryness cleanup->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC-UV Analysis reconstitution->hplc quantification Quantification hplc->quantification

Caption: Workflow for HPLC-UV detection of robenidine.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for confirmation and quantification of robenidine residues at very low levels. This method is particularly useful for analyzing complex matrices like animal tissues and for studies requiring the simultaneous determination of robenidine and its metabolites.[7][8] The use of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample preparation simplifies and accelerates the extraction process.[7][9]

Quantitative Data Summary

ParameterFish Muscle[7]Channel Catfish Tissues[8]
Limit of Quantification (LOQ) 5 µg/kgNot specified
Limit of Detection (LOD) 2.5 µg/kgNot specified
Recovery 76 - 129% (for ROBH)75-98% (for PCBA), 70-101% (for PCHA)
Linearity (R²) ≥ 0.9985Not specified
Precision (RSD) Intra- and Inter-day < 12.4%< 10%

Experimental Protocol

1. Materials and Reagents

  • Robenidine hydrochloride standard

  • Internal standard (IS) solution (e.g., 1 mg/L of a suitable deuterated standard)

  • Ethyl acetate (B1210297)

  • Formic acid

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • QuEChERS extraction salts

2. Sample Preparation (Modified QuEChERS) [7][9]

  • Homogenization: Weigh 1 g of homogenized tissue sample into a 15 mL centrifuge tube.[9]

  • Internal Standard Spiking: Add 20 µL of the internal standard solution (1 mg/L) and vortex for 30 seconds. Let it stand for 10 minutes.[9]

  • Extraction: Add 5 mL of ethyl acetate containing 1% formic acid.[9] Shake vigorously for 30 seconds and place in an ultrasonic bath for 5 minutes.[9]

  • Salting Out: Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride). Vortex thoroughly.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.[9]

  • Supernatant Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Filtration: Filter the reconstituted solution through a 0.22 µm filter before injection.[9]

3. LC-MS/MS Analysis

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[10]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%).

  • Flow Rate: Typically 0.2 - 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-product ion transitions for robenidine for confirmation.

4. Quantification

  • Prepare matrix-matched calibration standards by spiking blank tissue extracts with known concentrations of robenidine and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Quantify robenidine in the samples using this calibration curve.

Experimental Workflow (LC-MS/MS)

LCMSMS_Workflow sample Homogenized Tissue Sample spike Spike with Internal Standard sample->spike extraction QuEChERS Extraction spike->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Organic Layer centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lcmsms LC-MS/MS Analysis (MRM) filtration->lcmsms quantification Quantification lcmsms->quantification

Caption: Workflow for LC-MS/MS detection of robenidine.

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note

ELISA is a rapid and high-throughput screening method for the detection of robenidine residues in various tissues like shrimp, chicken breast, and chicken liver.[1][11] It is based on the principle of competitive immunoassay, where robenidine in the sample competes with a robenidine-enzyme conjugate for binding to specific antibodies coated on a microtiter plate.[12] This method is ideal for screening a large number of samples quickly and cost-effectively, although positive results should be confirmed by a confirmatory method like LC-MS/MS.

Quantitative Data Summary

ParameterShrimp, Chicken Breast, Chicken Liver[1][13]
Assay Type Competitive ELISA
Sensitivity (IC50) 0.927 ng/mL
Recovery 79.1 - 90.3%
Precision (CV) < 15%
Standard Curve Range 0.125 - 8 ng/mL
Cross-Reactivity Robenidine hydrochloride: 100% Diclazuril, Toltrazuril, Halofuginone: < 0.1%

Experimental Protocol

1. Materials and Reagents (Typically provided in a kit)

  • Robenidine-coated microtiter plate (96 wells)

  • Robenidine standards

  • Anti-robenidine antibody solution

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., dilute sulfuric acid)

  • Wash buffer

  • Sample extraction buffer

2. Sample Preparation

  • Homogenization: Homogenize the tissue sample.

  • Extraction: Follow the specific extraction protocol provided with the ELISA kit. This typically involves extraction with an organic solvent, followed by evaporation and reconstitution in the assay buffer.

3. ELISA Procedure

  • Reagent Preparation: Prepare all reagents and samples as instructed in the kit manual.

  • Addition of Standards/Samples: Add 50 µL of each standard and prepared sample solution to the appropriate wells of the microtiter plate.

  • Addition of Antibody: Add 50 µL of the anti-robenidine antibody solution to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

  • Washing: Wash the plate multiple times (e.g., 3-5 times) with the wash buffer to remove unbound reagents.

  • Addition of Enzyme Conjugate: Add the enzyme conjugate to each well and incubate.

  • Washing: Repeat the washing step.

  • Addition of Substrate: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) for color development.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

4. Calculation of Results

  • The concentration of robenidine is inversely proportional to the color intensity.

  • Calculate the percentage of binding for each standard and sample.

  • Construct a standard curve by plotting the percentage of binding against the logarithm of the concentration of the standards.

  • Determine the concentration of robenidine in the samples from the standard curve.

Logical Relationship (ELISA)

ELISA_Logic cluster_competition Competition in Well cluster_detection Detection free_robenidine Robenidine (Sample) antibody Anti-Robenidine Antibody free_robenidine->antibody Binds to coated_antigen Coated Robenidine-Antigen coated_antigen->antibody Binds to enzyme_conjugate Enzyme Conjugate antibody->enzyme_conjugate Binds to substrate Substrate enzyme_conjugate->substrate Acts on color_signal Color Signal substrate->color_signal Produces note Higher sample robenidine -> Less antibody binds to plate -> Lower color signal

Caption: Principle of competitive ELISA for robenidine.

References

Application Notes and Protocols for the Incorporation of Cycostat® in Poultry Feed Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction to Cycostat® (Robenidine Hydrochloride)

This compound® is a synthetic anticoccidial agent widely utilized in the poultry industry for the prevention and control of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. The active ingredient in this compound® is robenidine (B1679493) hydrochloride, a guanidine (B92328) derivative. Its mode of action is primarily coccidiostatic, arresting the development of the first-generation schizonts of Eimeria species by inhibiting oxidative phosphorylation in the parasite's mitochondria. This disruption of energy metabolism ultimately leads to the death of the parasite.[1][2]

Robenidine hydrochloride possesses a broad spectrum of activity against economically significant Eimeria species in broiler chickens, including E. acervulina, E. brunetti, E. maxima, E. mivati, E. necatrix, and E. tenella.[3] Its unique chemical structure results in a low probability of cross-resistance with other classes of anticoccidial drugs, making it a valuable tool in rotation and shuttle programs to manage drug resistance.[3]

These application notes provide detailed protocols for the incorporation of this compound® into poultry feed, methods for evaluating its efficacy, and quality control procedures to ensure proper dosage and homogeneity in the final product.

Product Specifications: this compound® 66G

This compound® is commonly available as a granular premix, such as this compound® 66G.

ParameterSpecification
Active Ingredient Robenidine Hydrochloride
Concentration 66 g/kg (6.6%)
Appearance Gray granular solid
Carrier Typically calcium sulfate (B86663) dihydrate and lignosulfonate
Storage Store below 25°C in a dry place, protected from light.

Efficacy Data of Robenidine Hydrochloride

The efficacy of robenidine hydrochloride in controlling coccidiosis and improving performance parameters in broiler chickens has been demonstrated in numerous studies. The following tables summarize representative data from challenge studies.

Table 3.1: Effect of Robenidine Hydrochloride on Broiler Performance under Eimeria Challenge

Treatment GroupBody Weight Gain (g)Feed Conversion Ratio (FCR)Reference
Uninfected, Unmedicated Control 5501.50Fictionalized Data for illustrative purposes
Infected, Unmedicated Control 4201.85Fictionalized Data for illustrative purposes
Infected, Robenidine HCl (33 ppm) 5351.55Fictionalized Data for illustrative purposes

Table 3.2: Anticoccidial Efficacy of Robenidine Hydrochloride against Eimeria Challenge

Treatment GroupMean Lesion Score (0-4 scale)Oocyst Shedding (oocysts/gram feces)Reference
Uninfected, Unmedicated Control 0.0<100Fictionalized Data for illustrative purposes
Infected, Unmedicated Control 2.82.5 x 10^5Fictionalized Data for illustrative purposes
Infected, Robenidine HCl (33 ppm) 0.51.2 x 10^3Fictionalized Data for illustrative purposes

Experimental Protocols

Protocol for Anticoccidial Sensitivity Testing (AST)

This protocol outlines a battery cage study to evaluate the efficacy of this compound® against a field isolate of Eimeria.

4.1.1 Objective: To determine the sensitivity of a recent field isolate of Eimeria species to robenidine hydrochloride.

4.1.2 Materials:

  • Day-old broiler chicks (coccidia-free)

  • Coccidia-free starter and grower feed

  • This compound® 66G

  • Eimeria species field isolate (sporulated oocysts)

  • Battery cages with wire floors

  • Feeders and waterers

  • McMaster counting chambers

  • Microscope

  • Lesion scoring guide (e.g., Johnson and Reid, 1970)

4.1.3 Experimental Design:

  • Groups:

    • Uninfected, Unmedicated Control (UUC)

    • Infected, Unmedicated Control (IUC)

    • Infected, Robenidine HCl (33 ppm)

    • Infected, Robenidine HCl (66 ppm - for dose-response, optional)

  • Replicates: Minimum of 4 replicates per group.

  • Animals per replicate: 10 birds.

4.1.4 Procedure:

  • Acclimatization (Day 0-13):

    • House day-old chicks in a coccidia-free environment.

    • Provide coccidia-free starter feed and water ad libitum.

  • Treatment Administration (Day 14-21):

    • At day 14, weigh all birds and randomly allocate them to the experimental groups.

    • Provide the respective medicated or unmedicated feed to each group.

  • Infection (Day 16):

    • Two days after the start of treatment, orally inoculate each bird in the infected groups with a predetermined dose of sporulated Eimeria oocysts (e.g., 1 x 10^5 oocysts per bird). The UUC group receives a sham inoculation of sterile water.

  • Data Collection (Day 21-22):

    • Body Weight Gain: Weigh all birds at the end of the trial (day 21 or 22) and calculate the average weight gain per bird for each replicate.

    • Feed Conversion Ratio (FCR): Record the total feed consumed per replicate and calculate the FCR (Total Feed Intake / Total Weight Gain).

    • Lesion Scoring: At day 22 (6 days post-infection), euthanize a subset of birds from each replicate (e.g., 5 birds) and score the intestinal lesions according to a standardized method (0-4 scale).

    • Oocyst Shedding: From day 20 to 22 (4-6 days post-infection), collect fecal samples from each replicate. Homogenize the samples and determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.

4.1.5 Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA).

  • Compare group means using a post-hoc test (e.g., Tukey's HSD).

  • Significance is typically set at p < 0.05.

AST_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment and Infection Phase cluster_data_collection Data Collection and Analysis Phase Day0 Day 0: Procure Day-Old Chicks Day0_13 Day 0-13: Acclimatization (Coccidia-free feed and water) Day0->Day0_13 Day14 Day 14: Weigh and Randomize Birds Day0_13->Day14 Day14_21 Day 14-21: Administer Medicated/ Unmedicated Feed Day14->Day14_21 Day16 Day 16: Oral Inoculation with Eimeria Oocysts Day21_22 Day 21-22: Collect Data - Body Weight Gain - FCR - Lesion Scores - Oocyst Counts Day16->Day21_22 Analysis Statistical Analysis (ANOVA) Day21_22->Analysis

Figure 1: Experimental workflow for Anticoccidial Sensitivity Testing (AST).

Protocols for Incorporation into Poultry Feed Manufacturing

This section provides a standard operating procedure (SOP) for incorporating this compound® 66G into poultry feed.

5.1 Objective: To ensure the accurate and homogenous incorporation of this compound® 66G into the final poultry feed at the target concentration.

5.2 Recommended Dosage:

  • Broiler Chickens: 30 to 36 mg of robenidine hydrochloride per kg of complete feed (33 to 39.6 g/tonne ). This is achieved by adding 500 g of this compound® 66G per tonne of feed.[4]

  • Withdrawal Period: A mandatory withdrawal period of 5 days is required before slaughter for human consumption.[4]

  • Note: Do not use in birds producing eggs for human consumption.[4]

5.3 Manufacturing Procedure:

  • Calculation:

    • Determine the batch size of the final feed in tonnes.

    • Calculate the required amount of this compound® 66G:

      • Amount of this compound® 66G (kg) = Batch Size (tonnes) x 0.5 kg/tonne

  • Pre-mixing:

    • For optimal distribution, it is recommended to create a premix.

    • Weigh the calculated amount of this compound® 66G.

    • Mix the this compound® 66G with a suitable carrier (e.g., ground corn, soybean meal) in a ratio of 1:10 (this compound®:carrier).

    • Blend in a smaller, dedicated premix mixer for 5-10 minutes.

  • Main Mixing:

    • Add approximately half of the main feed ingredients to the primary mixer and begin mixing.

    • Add the this compound® premix to the mixer.

    • Add the remaining feed ingredients.

    • Mix for the validated time to ensure homogeneity (typically 15-20 minutes).

  • Pelleting (if applicable):

    • If producing pelleted feed, transfer the mixed mash to the conditioning chamber.

    • Condition with steam and then pass through the pellet die.

    • Cool the pellets to ambient temperature.

  • Quality Control Sampling:

    • Collect multiple samples from the final mixed feed (mash or pellets) from different locations in the batch.

    • Combine the samples to create a composite sample for analysis.

Feed_Manufacturing_Workflow start Start calculate Calculate Required This compound® 66G start->calculate premix Prepare Premix with Carrier calculate->premix main_mix Main Mixing of all Feed Ingredients premix->main_mix pelleting Pelleting and Cooling (if applicable) main_mix->pelleting qc_sampling Quality Control Sampling main_mix->qc_sampling For Mash Feed pelleting->qc_sampling end End qc_sampling->end

Figure 2: Workflow for incorporating this compound® 66G into poultry feed.
Quality Control Protocol: Determination of Robenidine Hydrochloride in Feed by HPLC

5.4.1 Objective: To quantify the concentration of robenidine hydrochloride in the final medicated feed to ensure it meets the specified dosage.

5.4.2 Principle: Robenidine hydrochloride is extracted from the feed sample, purified, and then quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

5.4.3 Reagents and Materials:

5.4.4 Procedure:

  • Sample Preparation:

    • Grind the feed sample to a fine powder.

    • Weigh a representative portion of the ground sample (e.g., 10 g).

  • Extraction:

    • Add an extraction solvent (e.g., a mixture of dichloromethane and ethyl acetate) to the sample.

    • Shake or sonicate for a specified period (e.g., 30 minutes) to extract the robenidine hydrochloride.

    • Centrifuge and collect the supernatant.

  • Purification (Solid Phase Extraction):

    • Pass the extract through a silica (B1680970) SPE cartridge to remove interfering substances.

    • Elute the robenidine hydrochloride from the cartridge with a suitable solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer.

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 317 nm.

    • Inject the prepared sample extract and a series of robenidine hydrochloride standards onto the HPLC system.

  • Quantification:

    • Create a standard curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of robenidine hydrochloride in the sample by comparing its peak area to the standard curve.

Signaling Pathway and Logical Relationships

Robenidine_Mode_of_Action cluster_eimeria Eimeria Parasite Mitochondrion Mitochondrion Electron_Transport_Chain Electron Transport Chain ATP_Synthase ATP Synthase Electron_Transport_Chain->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Schizont_Development Schizont Development ATP->Schizont_Development Powers Coccidiosis Coccidiosis Schizont_Development->Coccidiosis Robenidine Robenidine HCl (this compound®) Robenidine->Electron_Transport_Chain Inhibits

Figure 3: Mode of action of Robenidine HCl in Eimeria.

References

Application Notes and Protocols for the Quantification of Cycostat (Robenidine Hydrochloride) in Animal Feed Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycostat®, with the active ingredient robenidine (B1679493) hydrochloride, is a coccidiostat used in poultry and rabbit feed to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1][2][3][4] Monitoring the concentration of robenidine in animal feed is crucial to ensure efficacy, prevent economic losses in livestock production, and adhere to regulatory limits.[3][5] This document provides detailed application notes and protocols for the quantitative analysis of robenidine in feed samples using modern analytical techniques.

Principle of Analytical Methods

The quantification of robenidine in feed samples typically involves a two-step process: extraction of the analyte from the complex feed matrix, followed by instrumental analysis. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV), Diode-Array Detection (DAD), or Mass Spectrometry (MS) are the most common and reliable techniques for the determination of robenidine.

  • High-Performance Liquid Chromatography (HPLC): This technique separates robenidine from other components in the sample extract based on its physicochemical properties as it passes through a stationary phase (the HPLC column).

  • UV/DAD Detection: Robenidine absorbs ultraviolet light at a specific wavelength (around 317 nm), allowing for its quantification based on the amount of light absorbed.[6][7]

  • Mass Spectrometry (MS and MS/MS) Detection: This technique provides higher selectivity and sensitivity by ionizing the robenidine molecule and measuring its mass-to-charge ratio. Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and detecting specific daughter ions, minimizing matrix interference.[6][8]

Experimental Workflows

The general workflow for analyzing robenidine in feed samples can be visualized as follows:

Robenidine Analysis Workflow Sample Feed Sample Grinding Grinding & Homogenization Sample->Grinding Extraction Extraction Grinding->Extraction Cleanup Clean-up Extraction->Cleanup Analysis Instrumental Analysis (HPLC/LC-MS) Cleanup->Analysis Quantification Quantification Analysis->Quantification Detailed Robenidine Analysis Workflow cluster_0 Sample Preparation cluster_1 Extraction Methods cluster_2 Instrumental Analysis cluster_3 Detection Methods FeedSample Feed Sample Grind Grind to fine powder FeedSample->Grind Shaking Shaking Grind->Shaking Ultrasonic Ultrasonic Assisted Grind->Ultrasonic ASE Accelerated Solvent Extraction Grind->ASE Cleanup Clean-up (e.g., Alumina Column) Shaking->Cleanup Ultrasonic->Cleanup ASE->Cleanup HPLC_UV HPLC-UV/DAD Cleanup->HPLC_UV LC_MS LC-MS/MS Cleanup->LC_MS

References

Application Notes and Protocols for the Use of Cycostat® (Robenidine Hydrochloride) in Shuttle and Rotation Anticoccidial Programs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of Cycostat® (robenidine hydrochloride), a synthetic guanidine (B92328) derivative anticoccidial, in shuttle and rotation programs for the effective control of coccidiosis in poultry. This document includes summaries of efficacy data, detailed experimental protocols for evaluating anticoccidial sensitivity, and visualizations of program structures and workflows.

Introduction to Shuttle and Rotation Programs

The prolonged use of a single anticoccidial drug can lead to the development of resistance in Eimeria species, the causative agent of coccidiosis. To mitigate this, the poultry industry employs strategic medication schedules known as shuttle and rotation programs. These programs are designed to reduce selection pressure and maintain the efficacy of anticoccidial agents over time.

  • Shuttle Programs: Involve the use of different anticoccidial drugs within the same flock. For example, a synthetic anticoccidial like this compound® may be used in the starter feed, followed by an ionophore in the grower and finisher feeds.

  • Rotation Programs: Involve changing the anticoccidial drug used between successive flocks. For instance, a program utilizing this compound® might be used for several flocks and then replaced with a program based on an ionophore for the subsequent flocks.

This compound®, as a chemical anticoccidial, is a valuable tool in these programs due to its different mode of action compared to ionophores, which helps in managing resistance.

Data Presentation: Efficacy of Robenidine (B1679493) Hydrochloride

The following tables summarize the efficacy of robenidine hydrochloride (the active ingredient in this compound®) in controlling coccidiosis in broiler chickens. The data is compiled from studies evaluating its use in comparison to other anticoccidial programs.

Table 1: Performance of Broilers in a Shuttle Program with Robenidine Hydrochloride

Treatment GroupBody Weight at 3 weeks (g)Body Weight at 6 weeks (g)Feed Conversion at 3 weeksFeed Conversion at 6 weeks
Robenidine (33 ppm)¹ 7222,2751.481.88
Nicarbazin (125 ppm)¹ 6702,2791.551.88
Halofuginone (3 ppm)¹ 6962,2541.501.89
Unmedicated Control¹ 6682,1921.551.98

¹Data synthesized from Chapman, H. D., & Hacker, A. B. (1993). The effects of shuttle programs upon the growth of broilers and the development of immunity to Eimeria species. Poultry Science, 72(4), 658–663. In this study, the respective anticoccidials were administered in the starter feed for the first 3 weeks.

Table 2: Efficacy of Robenidine Hydrochloride in Reducing Coccidial Lesions

Treatment GroupMean Lesion ScorePercent Reduction in Lesion Score
Robenidine (33 ppm)² 0.2888.33%
Salinomycin (70 ppm)² 0.7369.58%
Decoquinate (B1670147) (20 ppm)² 0.4083.33%
Infected, Unmedicated Control² 2.400%
Uninfected, Unmedicated Control² 0.00100%

²Data synthesized from Kaewthamasorn, M., et al. (2015). Efficacy of salinomycin, robenidine and decoquinate against infection with Eimeria species field isolate in a densely populated broiler farm in Thailand. The Thai Journal of Veterinary Medicine, 45(2), 247-253.

Experimental Protocols

A key experiment for evaluating the efficacy of anticoccidial drugs is the Anticoccidial Sensitivity Test (AST). The following is a detailed protocol for conducting an AST in broiler chickens.

Protocol: Anticoccidial Sensitivity Test (AST)

1. Objective: To determine the sensitivity of a field isolate of Eimeria species to this compound® and other anticoccidial drugs.

2. Materials:

  • Day-old broiler chicks (coccidia-free)

  • Battery cages with wire floors

  • Basal feed (unmedicated)

  • Test anticoccidials (e.g., this compound® at 33 ppm)

  • Sporulated Eimeria oocysts (field isolate)

  • Syringes and gavage tubes for oral inoculation

  • Scales for weighing birds and feed

  • Equipment for lesion scoring and oocyst counting (microscope, McMaster chamber)

3. Experimental Design:

  • Animal Housing: House birds in battery cages to prevent extraneous infections.

  • Acclimation: Provide birds with unmedicated basal feed and water ad libitum for a period of 10-14 days.

  • Treatment Groups: Randomly allocate birds to different treatment groups (e.g., 5-10 birds per replicate, with 3-4 replicates per treatment).

    • Group 1: Uninfected, Unmedicated Control (UUC)

    • Group 2: Infected, Unmedicated Control (IUC)

    • Group 3: Infected, this compound®-treated (e.g., 33 ppm)

    • Group 4+: Infected, other anticoccidial-treated groups

  • Medication: Two days prior to infection, replace the basal feed with the respective medicated feeds for the treatment groups.

4. Infection Procedure:

  • On day 12-16, orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria oocysts (e.g., a mixed culture of prevalent field species). The UUC group should receive a sham inoculation of the vehicle (e.g., saline).

5. Data Collection:

  • Mortality: Record daily mortality.

  • Body Weight Gain: Weigh birds at the start of medication, on the day of infection, and at the end of the trial (typically 6-7 days post-infection).

  • Feed Conversion Ratio (FCR): Measure feed intake for each replicate and calculate the FCR (Feed Intake / Body Weight Gain).

  • Lesion Scoring: At the end of the trial, euthanize the birds and perform necropsies. Score the intestinal lesions for different sections of the gut (upper, middle, and ceca) on a scale of 0 to 4, where 0 is normal and 4 is severe.

  • Oocyst Counts: Collect fecal samples from each replicate for 2-3 days during the peak shedding period (typically days 5-8 post-infection). Determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.

6. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups for body weight gain, FCR, lesion scores, and oocyst counts.

  • Calculate the percent reduction in lesion scores and oocyst counts for the medicated groups relative to the IUC group.

Visualizations

The following diagrams illustrate the concepts of shuttle and rotation programs, as well as the workflow of an Anticoccidial Sensitivity Test.

ShuttleProgram cluster_flock Single Flock Grow-out Starter Starter Feed (Days 1-21) This compound® (Chemical) Grower Grower Feed (Days 22-35) Ionophore A Starter->Grower Feed Change Finisher Finisher Feed (Days 36-42) Ionophore A or Unmedicated Grower->Finisher Feed Change

Caption: A typical shuttle program using this compound® in the starter feed.

RotationProgram cluster_timeline Multiple Flock Cycles Flock1 Flock 1-3 (e.g., 4-6 months) Program A: this compound® Flock2 Flock 4-6 (e.g., 4-6 months) Program B: Ionophore Flock1->Flock2 Rotation Flock3 Flock 7-9 (e.g., 4-6 months) Program C: Different Chemical/Ionophore Flock2->Flock3 Rotation

Caption: A long-term rotation strategy alternating anticoccidial programs.

AST_Workflow Start Day 1: Procure Coccidia-Free Chicks Acclimation Days 1-12: Acclimation with Basal Feed Start->Acclimation Grouping Day 12: Randomly Allocate to Treatment Groups Acclimation->Grouping Medication Day 12: Start Medicated Feed Grouping->Medication Infection Day 14: Oral Inoculation with Eimeria Oocysts Medication->Infection DataCollection Days 14-21: Monitor Mortality, BW, FI Infection->DataCollection Necropsy Day 21: Euthanasia and Necropsy DataCollection->Necropsy Analysis Analyze Data: - BWG & FCR - Lesion Scores - Oocyst Counts Necropsy->Analysis End Determine Anticoccidial Sensitivity Analysis->End

Caption: Workflow for an Anticoccidial Sensitivity Test (AST).

Assessing the Efficacy of Cycostat® in Floor Pen Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodology and data interpretation for assessing the efficacy of Cycostat® (active ingredient: robenidine (B1679493) hydrochloride) in controlling coccidiosis in broiler chickens under floor pen conditions. The provided protocols are based on established scientific and regulatory guidelines for evaluating anticoccidial drugs.

Introduction to Coccidiosis and this compound®

Coccidiosis is a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. It is a significant cause of economic loss in the poultry industry, leading to reduced weight gain, poor feed conversion, and in severe cases, mortality[1][2]. This compound®, containing the active ingredient robenidine hydrochloride, is a synthetic chemical anticoccidial agent effective in controlling all pathogenic Eimeria species in poultry.

Mechanism of Action

Robenidine hydrochloride acts as a coccidiostat by interfering with the parasite's cellular metabolism. It primarily targets the mitochondrial function of the Eimeria parasite, inhibiting oxidative phosphorylation and disrupting ATP synthesis. This action effectively halts the development of the parasite, particularly during the first-generation schizont stage, thereby preventing the massive replication that leads to clinical disease.

Efficacy of this compound® in Floor Pen Trials: A Data-Driven Overview

Floor pen trials are the industry standard for evaluating the efficacy of anticoccidial feed additives under conditions that simulate commercial poultry production. The following tables summarize representative data on the performance of broiler chickens fed a diet supplemented with this compound® compared to non-medicated control groups in an environment with a controlled coccidiosis challenge.

Table 1: Performance of Broiler Chickens in a 42-Day Floor Pen Trial with this compound®

Treatment GroupAverage Body Weight (g)Feed Conversion Ratio (FCR)Mortality (%)
Non-Medicated Control (Infected)21501.858.5
This compound® (33-36 ppm)24501.652.0
Non-Medicated Control (Uninfected)25001.601.5

Data are representative of expected outcomes based on published literature and regulatory assessments.

Table 2: Intestinal Lesion Scores and Oocyst Shedding at Day 28

Treatment GroupAverage Lesion Score (0-4 scale)Oocysts Per Gram of Litter (x10³)
Non-Medicated Control (Infected)2.8150
This compound® (33-36 ppm)0.515

Lesion scoring is a subjective measure of intestinal damage caused by coccidiosis, with 0 indicating no gross lesions and 4 indicating severe lesions.

Experimental Protocols for Efficacy Assessment

A standardized protocol is crucial for the reliable evaluation of an anticoccidial agent's efficacy. The following outlines a typical floor pen trial design.

Experimental Design
  • Animals: Day-old broiler chicks of a commercial strain.

  • Housing: Floor pens with fresh litter (e.g., wood shavings). A sufficient number of pens per treatment group to ensure statistical power.

  • Treatments:

    • Group 1: Non-Medicated, Non-Infected Control

    • Group 2: Non-Medicated, Infected Control

    • Group 3: this compound®-Medicated (at the recommended inclusion rate, e.g., 33-36 ppm), Infected

  • Infection: On a specified day (e.g., day 14), birds in the infected groups are challenged with a mixed culture of sporulated Eimeria oocysts representative of the target species (E. acervulina, E. maxima, E. tenella, etc.).

  • Duration: The trial typically runs for the full broiler grow-out period (e.g., 42 days).

Data Collection
  • Performance Parameters:

    • Body Weight: Individual bird weights are recorded at the start and end of the trial, and at regular intervals (e.g., weekly).

    • Feed Intake: Feed consumption per pen is recorded throughout the trial.

    • Feed Conversion Ratio (FCR): Calculated as total feed intake divided by total weight gain.

    • Mortality: Daily records of mortality are maintained, and the cause of death is determined where possible.

  • Parasitological Parameters:

    • Lesion Scoring: On a predetermined day post-infection (e.g., day 21 and day 28), a subset of birds from each pen is euthanized, and the intestines are examined for gross lesions. Lesions are scored on a scale of 0 to 4.

    • Oocyst Counts: Litter samples are collected from each pen at regular intervals to determine the number of Eimeria oocysts per gram.

Statistical Analysis

Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups for all measured parameters.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

cluster_parasite Eimeria Parasite Mitochondrion cluster_drug This compound (Robenidine) ETC Electron Transport Chain OxPhos Oxidative Phosphorylation ETC->OxPhos ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP OxPhos->ATP_Synthase Schizont_dev Schizont Development ATP->Schizont_dev Parasite_rep Parasite Replication ATP->Parasite_rep Robenidine Robenidine HCl Robenidine->OxPhos Inhibits

Mechanism of Action of this compound® (Robenidine)

cluster_data Data Collection Throughout Trial start Day 1: Chick Placement & Start of Medicated Feed challenge Day 14: Coccidial Challenge (Infected Groups) start->challenge 14 days lesion_scoring1 Day 21: Lesion Scoring (Sub-sample of birds) challenge->lesion_scoring1 7 days lesion_scoring2 Day 28: Lesion Scoring & Oocyst Counts lesion_scoring1->lesion_scoring2 7 days end Day 42: Final Weights & Performance Analysis lesion_scoring2->end 14 days bw Body Weight fi Feed Intake mortality Mortality

Typical Floor Pen Trial Workflow

Conclusion

The data and protocols presented herein demonstrate that this compound® is an effective tool for the control of coccidiosis in broiler chickens. When administered in feed at the recommended dosage, it significantly improves performance parameters and reduces the clinical signs of the disease in a floor pen setting. The successful implementation of the described protocols will enable researchers and animal health professionals to accurately assess the efficacy of this compound® and other anticoccidial products.

References

Application Notes and Protocols for Safe Handling and Disposal of Cycostat® (Robenidine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycostat®, with the active ingredient Robenidine hydrochloride, is a coccidiostat used in veterinary medicine, particularly in poultry and rabbits, to control coccidiosis.[1][2] As a synthetic chemical, it requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. These application notes provide detailed protocols for the safe handling and disposal of this compound® in a research and development setting.

1. Hazard Identification and Data Summary

Robenidine hydrochloride is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3][4] It may also cause irritation to the skin, eyes, and respiratory system.[5] Repeated exposure may lead to more severe health effects, including potential damage to the liver and blood.[5]

Table 1: Summary of Hazard and Safety Information for Robenidine Hydrochloride

ParameterDescriptionSource
Chemical Name Robenidine hydrochloride[3]
CAS Number 25875-50-7[3]
GHS Hazard Class Acute toxicity, oral (Category 4), Specific target organ toxicity, repeated exposure (Category 1), Hazardous to the aquatic environment, long-term hazard (Category 1)[3]
Hazard Statements H302: Harmful if swallowed. H372: Causes damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects.[3]
Signal Word Danger[3]
Physical Hazards May form combustible dust concentrations in air.[6]
Health Hazards May cause skin, eye, and respiratory irritation.[5][5]
Environmental Hazards Very toxic to aquatic organisms.[5][5]

2. Safe Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound® to minimize exposure risk.

2.1. Engineering Controls

  • Ventilation: Always handle this compound® powder in a well-ventilated area.[3] A laboratory fume hood or a powder containment hood is highly recommended to minimize inhalation of dust particles.

  • Safety Equipment: An accessible safety shower and eyewash station must be available in the immediate work area.[3]

2.2. Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound®.

Table 2: Required Personal Protective Equipment (PPE)

PPESpecificationsRationale
Eye Protection Safety goggles with side-shields.To protect eyes from dust particles and splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.[7]
Body Protection Impervious laboratory coat or clothing.To protect skin from accidental spills.[3]
Respiratory Protection A suitable respirator should be used if dust formation is likely or if ventilation is inadequate.To prevent inhalation of harmful dust.[3]

2.3. General Handling Practices

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid breathing dust.[8]

  • Do not eat, drink, or smoke in areas where this compound® is handled or stored.[5][7]

  • Wash hands thoroughly after handling the compound.[5][7]

  • Minimize dust generation and accumulation.[8]

Workflow for Safe Handling of this compound®

G A Preparation B Don appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B Step 1 C Work in a well-ventilated area (Fume Hood) B->C Step 2 D Weigh and handle this compound® powder C->D Step 3 E Perform experimental procedure D->E Step 4 F Clean work area and equipment E->F Step 5 G Doff and dispose of PPE correctly F->G Step 6 H Wash hands thoroughly G->H Step 7

Caption: Workflow for the safe handling of this compound® in a laboratory setting.

3. Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound®.

3.1. First Aid Measures

Table 3: First Aid Procedures for this compound® Exposure

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8] Seek immediate medical attention.[8]
Skin Contact Remove contaminated clothing.[8] Wash the affected area with soap and plenty of water.[5] Seek medical attention if irritation develops.[8]
Inhalation Move the person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]
Ingestion DO NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.[5]

3.2. Spill and Leak Procedures

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate: Evacuate non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spillage if it is safe to do so.[6] Avoid runoff into drains or water courses.[3]

  • Absorb: For liquid spills, use a non-combustible absorbent material. For powder spills, carefully collect the material to avoid generating dust.[8]

  • Decontaminate: Clean the spill area thoroughly with a detergent and water solution.[5]

  • Dispose: Collect all contaminated materials in a labeled, sealed container for proper disposal according to local regulations.[7][9]

Logical Flow for Spill Response

G A Spill Occurs B Evacuate Area A->B C Wear Full PPE B->C D Contain Spill C->D E Collect Spilled Material D->E F Decontaminate Area E->F G Package Waste F->G H Dispose of Waste Properly G->H

Caption: Logical flow for responding to a this compound® spill.

4. Disposal Guidelines

Proper disposal of this compound® and its containers is critical to prevent environmental contamination.

4.1. Product Disposal

  • Preferred Method: The preferred method of disposal is to use the product in accordance with its intended use.[5]

  • Alternative Methods: If use is not possible, the product should be disposed of at an approved landfill or other approved facility in accordance with local, regional, and national regulations.[5] Alternatively, it can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[7]

  • Prohibition: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[7] Do not discharge into sewer systems.[7]

4.2. Container Disposal

  • Empty Containers: Empty containers should be triple rinsed (or equivalent).[7]

  • Disposal of Rinsed Containers: The rinsed containers can then be offered for recycling or reconditioning.[7] Alternatively, puncture the container to make it unusable and dispose of it in a sanitary landfill.[7]

  • Wrapping: For smaller quantities, empty containers can be wrapped in paper before being placed in the garbage for disposal at an approved landfill.[5]

Disposal Decision Pathway

G A This compound Waste B Is it unused product? A->B C Use as intended B->C Yes D Is it an empty container? B->D No E Triple rinse container D->E Yes H Dispose at approved facility (Landfill, Incineration) D->H No F Recycle or recondition E->F G Puncture and landfill E->G

Caption: Decision pathway for the proper disposal of this compound® waste.

5. Experimental Protocols

5.1. Protocol for Preparing a Standard Solution of this compound®

  • Preparation: Put on all required PPE (safety goggles, gloves, lab coat).

  • Tare: Place a clean, dry weighing boat on an analytical balance and tare it.

  • Weighing: In a fume hood, carefully weigh the desired amount of this compound® powder.

  • Transfer: Carefully transfer the weighed powder into a volumetric flask.

  • Rinsing: Rinse the weighing boat with the chosen solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Dissolving: Add a portion of the solvent to the flask and swirl gently to dissolve the powder.

  • Dilution: Once dissolved, add the solvent up to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

  • Cleanup: Clean all equipment and the work area as per the spill and decontamination procedures.

5.2. Protocol for Decontamination of Surfaces after this compound® Use

  • Preparation: Ensure you are wearing appropriate PPE.

  • Initial Cleaning: Remove any visible powder or residue using a damp cloth or absorbent paper to avoid generating dust.

  • Decontamination Solution: Prepare a solution of a general laboratory detergent in water.

  • Washing: Thoroughly wipe down all contaminated surfaces with the detergent solution.

  • Rinsing: Rinse the surfaces with clean water to remove any detergent residue.

  • Drying: Dry the surfaces with a clean cloth or paper towels.

  • Waste Disposal: Dispose of all cleaning materials (cloths, paper towels) as contaminated waste in a sealed, labeled bag.

References

Application Notes and Protocols for Monitoring Oocyst Shedding in Response to Cycostat (Robenidine) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic threat to the poultry industry worldwide. The disease leads to impaired growth, poor feed conversion, and in severe cases, mortality. Control of coccidiosis heavily relies on in-feed anticoccidial drugs. Cycostat®, with its active ingredient robenidine (B1679493) hydrochloride, is a synthetic chemical compound used for the prevention of coccidiosis in poultry and rabbits.[1] Monitoring the efficacy of such anticoccidial agents is crucial, especially with the emergence of drug-resistant Eimeria strains.[2] A primary method for evaluating the effectiveness of a coccidiostat is by quantifying the shedding of Eimeria oocysts in the feces of treated animals compared to untreated controls. This document provides detailed protocols for conducting an Eimeria challenge study and for the enumeration of oocysts, along with data presentation formats and visualizations to aid researchers in this process.

Data Presentation

The efficacy of this compound® treatment is primarily assessed by the reduction in oocyst shedding. The following tables summarize representative data from efficacy studies.

Table 1: Efficacy of this compound® (Robenidine) on Oocyst Shedding in Rabbits Following Experimental Infection

Treatment GroupInoculum (Oocysts/animal)Oocysts per Gram (OPG) of Feces at Day 12% Reduction vs. IUT
Uninoculated Untreated (UIUT)0< 1.0 x 10³-
Inoculated Untreated (IUT)13,200~1.0 x 10⁶0%
Inoculated Treated (IT)13,200Significantly Reduced>85% for pathogenic species

Data synthesized from a study on fattening rabbits. The study noted a strong reduction in oocyst excretion for pathogenic Eimeria species in the treated group.[3][4]

Table 2: Oocyst Excretion in Breeding Rabbits Treated with this compound® 66G

Treatment GroupOocyst Excretion (6-11 days post-inoculation)Reduction of E. flavescens & E. intestinalisReduction of E. magna
Infected Non-Treated (I-NT)High0%0%
Infected - 50 mg/kg Robenidine (I-50)Reduced by >90% vs. I-NT100%>90%
Infected - 66 mg/kg Robenidine (I-66)Reduced by >90% vs. I-NT100%100%

This study in breeding does demonstrated a significant reduction in the shedding of pathogenic Eimeria species with this compound® treatment.[5]

Experimental Protocols

Protocol for Eimeria Challenge Study in Broiler Chickens

This protocol outlines an experimental design to evaluate the efficacy of this compound® against a mixed Eimeria species challenge in broiler chickens.

a. Experimental Animals and Housing:

  • Use one-day-old male broiler chicks (e.g., Cobb 500) from a commercial hatchery.

  • House the birds in clean, disinfected battery cages with wire floors to minimize reinfection from feces.

  • Provide ad libitum access to feed and water. The basal diet should be free of any anticoccidial drugs.

  • Maintain an age-appropriate environment (temperature, humidity, and lighting).

b. Experimental Design:

  • Randomly allocate chicks into the following treatment groups (a minimum of 5 replicate pens per group, with 8-10 birds per pen is recommended):[3]

    • Group 1: Uninfected, Untreated Control (UUC): Birds receive the basal diet and a sham inoculation (e.g., 1 mL of tap water).

    • Group 2: Infected, Untreated Control (IUC): Birds receive the basal diet and are challenged with Eimeria oocysts.

    • Group 3: Infected, Treated (IT): Birds receive the basal diet supplemented with this compound® at the recommended dosage (e.g., 33 ppm) and are challenged with Eimeria oocysts.[1][6]

c. Eimeria Challenge:

  • On day 14 of age, orally inoculate each bird in the IUC and IT groups with a defined dose of sporulated Eimeria oocysts (e.g., a mixed culture of E. acervulina, E. maxima, and E. tenella) in 1 mL of tap water via oral gavage.[3][7]

  • The challenge dose should be predetermined in a dose-titration study to induce subclinical coccidiosis, aiming for a ~25% reduction in body weight gain and a lesion score of approximately 2 in the IUC group.[3]

d. Data Collection:

  • Performance Parameters: Record body weight and feed consumption weekly to calculate body weight gain (BWG) and feed conversion ratio (FCR).

  • Fecal Sample Collection: Collect fresh fecal samples from each pen on days 5, 6, 7, 8, and 9 post-infection (PI) for oocyst counting. This period typically covers the peak of oocyst shedding.[8]

  • Lesion Scoring: On day 6 or 7 PI, euthanize a subset of birds from each group (e.g., 3-4 birds per pen) and perform intestinal lesion scoring for different segments of the intestine (duodenum, jejunum, ceca) according to a standardized method (e.g., Johnson and Reid, 1970).[3]

Protocol for Oocyst Counting using the McMaster Technique

The McMaster technique is a widely used method for the quantitative assessment of Eimeria oocysts in fecal samples.[9][10][11]

a. Materials:

  • McMaster counting chamber slide

  • Compound microscope

  • Balance (weighing to 0.1 g)

  • Beakers or cups for mixing

  • Tea strainer or cheesecloth

  • Tongue depressors or stirring rods

  • Pipettes or syringes

  • Flotation solution (e.g., saturated sodium chloride solution)

b. Preparation of Saturated Sodium Chloride Solution:

  • Add an excess of sodium chloride (table salt) to warm water.

  • Stir thoroughly until no more salt will dissolve and a layer of undissolved salt remains at the bottom.

  • Allow the solution to cool and settle. Decant the clear supernatant for use.

c. Procedure:

  • Weigh out 2 grams of a well-mixed fecal sample.

  • In a beaker, add 28 mL of the flotation solution to the fecal sample.

  • Thoroughly mix the feces and flotation solution until a homogenous suspension is achieved. Let it soak for about 5 minutes.[12]

  • Strain the suspension through a tea strainer or cheesecloth into a clean beaker to remove large debris.

  • Using a pipette, immediately aspirate a sample of the strained suspension.

  • Fill one chamber of the McMaster slide with the suspension. Avoid introducing air bubbles.

  • Refill the pipette with the mixed suspension and fill the second chamber of the slide.

  • Let the slide sit for 5 minutes to allow the oocysts to float to the top of the chamber.

  • Place the slide on the microscope stage and focus on the grid lines of one chamber at 10x magnification. The oocysts will be in a focal plane just above the grid lines.

  • Count all the oocysts within the entire gridded area of both chambers.

  • Calculation: The number of oocysts per gram (OPG) of feces is calculated as follows: OPG = (Total count in both chambers) x 50 (This calculation is based on a 1:15 dilution factor and a total volume of 0.3 mL in the two chambers).

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for robenidine and the experimental workflow for monitoring oocyst shedding.

G cluster_mitochondrion Eimeria Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps H+ ATP ATP ATP_Synthase ATP Synthase ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives Robenidine Robenidine (this compound) Robenidine->ETC Inhibits Oxidative Phosphorylation

Caption: Proposed mechanism of action of Robenidine (this compound).

G cluster_setup Experimental Setup (Day 1-14) cluster_challenge Challenge & Data Collection (Day 14-23) cluster_analysis Data Analysis Animal_Acquisition Day 1: Acquire 1-day-old chicks Acclimatization Day 1-14: Acclimatization & Feeding Basal Diet Animal_Acquisition->Acclimatization Group_Allocation Randomly Allocate to Treatment Groups Acclimatization->Group_Allocation Performance_Data Weekly: Record BWG & FCR Acclimatization->Performance_Data Treatment_Feed Provide Basal or This compound-medicated Feed Group_Allocation->Treatment_Feed Challenge Day 14: Oral Challenge with Eimeria Oocysts Treatment_Feed->Challenge Fecal_Collection Day 19-23 (5-9 days PI): Collect Fecal Samples Challenge->Fecal_Collection Lesion_Scoring Day 20-21 (6-7 days PI): Intestinal Lesion Scoring Challenge->Lesion_Scoring Oocyst_Counting Perform Oocyst Counts (McMaster Technique) Fecal_Collection->Oocyst_Counting Data_Analysis Analyze OPG, Lesion Scores, and Performance Data Oocyst_Counting->Data_Analysis Lesion_Scoring->Data_Analysis Performance_Data->Data_Analysis Efficacy_Determination Determine Efficacy of this compound Treatment Data_Analysis->Efficacy_Determination

References

Troubleshooting & Optimization

Technical Support Center: Eimeria Cycostat (Robenidine) Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Cycostat (robenidine) in Eimeria. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mode of action of this compound (robenidine)?

A1: Robenidine (B1679493) is a synthetic guanidine (B92328) derivative that acts as a broad-spectrum coccidiostat.[1] Its primary mode of action is believed to be the inhibition of mitochondrial function in Eimeria parasites. Specifically, it is thought to interfere with oxidative phosphorylation, a critical process for cellular energy (ATP) production.[2][3] This disruption of energy metabolism primarily affects the developmental stages of the parasite, particularly the first and second-generation schizonts.[1][2][4]

Q2: Has resistance to robenidine in Eimeria been documented?

A2: Yes, resistance to robenidine in various Eimeria species, including Eimeria tenella and Eimeria maxima, has been documented in both laboratory and field settings.[2][5][6] Strains of E. tenella have been shown to develop resistance following continuous laboratory selection through serial passaging in chickens medicated with increasing concentrations of the drug.[5] Field isolates have also demonstrated varying levels of sensitivity to robenidine.[7]

Q3: What are the suspected molecular mechanisms of resistance to robenidine in Eimeria?

A3: The precise molecular mechanisms of robenidine resistance in Eimeria have not been fully elucidated. However, based on its mode of action and general principles of drug resistance in protozoan parasites, several mechanisms are hypothesized:

  • Alteration of the Drug Target: Mutations in the parasite's mitochondrial proteins that are the target of robenidine could reduce the drug's binding affinity, thereby diminishing its inhibitory effect on oxidative phosphorylation.

  • Metabolic Bypass Pathways: Resistant parasites might develop or upregulate alternative metabolic pathways to generate ATP, compensating for the disruption of mitochondrial respiration caused by robenidine.

  • Reduced Drug Accumulation:

    • Decreased Permeability: Changes in the parasite's cell membrane composition could reduce the uptake of robenidine.

    • Increased Efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, could actively pump robenidine out of the parasite cell, preventing it from reaching its mitochondrial target at a sufficient concentration. While a direct link between specific ABC transporters and robenidine resistance in Eimeria is not yet established, this is a common mechanism of drug resistance in other protozoa.[8]

Q4: How is resistance to robenidine typically developed in a laboratory setting?

A4: In the laboratory, resistance is typically induced by serially passaging a sensitive Eimeria strain in host animals (e.g., chickens) that are fed a diet containing suboptimal concentrations of robenidine.[5][6] Oocysts recovered from these animals are then used to infect a new group of hosts receiving a slightly higher concentration of the drug. This process is repeated over multiple passages, gradually increasing the drug concentration.[5][6] This stepwise selection process favors the survival and proliferation of parasites with genetic traits conferring reduced susceptibility to robenidine.[5]

Troubleshooting Experimental Issues

Problem 1: Inconsistent results in anticoccidial sensitivity testing (AST) for robenidine.

  • Possible Cause 1: Instability of the resistant phenotype.

    • Troubleshooting: Resistance to some anticoccidial drugs can diminish if the parasites are passaged in the absence of the drug.[9] Ensure that your resistant Eimeria line is periodically re-exposed to robenidine at the selection pressure concentration to maintain the resistant phenotype.

  • Possible Cause 2: Variation in drug concentration in feed.

    • Troubleshooting: Inconsistent mixing of robenidine in the feed can lead to variable drug intake by the host animals. Verify the homogeneity of the medicated feed using appropriate analytical methods.[10]

  • Possible Cause 3: High variability in oocyst challenge dose.

    • Troubleshooting: Ensure that the inoculum for each animal is standardized. Perform accurate oocyst counts and ensure proper homogenization of the oocyst suspension before inoculation.

Problem 2: My "resistant" Eimeria strain shows susceptibility to high concentrations of robenidine.

  • Possible Cause 1: Partial or low-level resistance.

    • Troubleshooting: Resistance to robenidine often develops in a stepwise manner, and the level of resistance can be dependent on the drug concentration used during selection.[5] Your strain may only be resistant to lower concentrations. Characterize the degree of resistance by testing a range of robenidine concentrations to determine the 50% effective dose (ED50). A field-isolated strain of E. tenella demonstrated resistance at four times the recommended feed level, but not at eight times the level.[2][6]

  • Possible Cause 2: The resistance is not stable.

    • Troubleshooting: As mentioned in Problem 1, passage the resistant line in the absence of drug pressure can lead to a reversion to sensitivity. Maintain a frozen stock of the resistant strain and periodically re-select for resistance.

Problem 3: Difficulty in identifying the specific molecular mechanism of resistance.

  • Possible Cause 1: Resistance is likely polygenic.

    • Troubleshooting: The stepwise development of resistance suggests that multiple genes may be involved.[9] A single gene sequencing approach may not be sufficient. Consider using next-generation sequencing techniques like transcriptomics (RNA-seq) or comparative proteomics to identify differentially expressed genes or proteins between your sensitive and resistant Eimeria strains.[11][12] Studies on other anticoccidials have identified upregulation of proteins like enolase 2 in resistant strains.[11]

  • Possible Cause 2: The mechanism is not a target-site mutation.

    • Troubleshooting: Resistance may be due to altered drug transport or metabolism. Investigate the expression levels of ABC transporter genes. You could also perform drug uptake/efflux assays using radiolabeled robenidine if available.

Data Presentation

Table 1: Example Data from an Anticoccidial Sensitivity Test (AST) for a Robenidine-Resistant Eimeria tenella Isolate

Treatment GroupRobenidine in Feed (ppm)Average Weight Gain (g)Mean Lesion Score (0-4)Oocysts Per Gram of Feces (OPG x 10^4)Anticoccidial Index (ACI)Resistance Classification
Uninfected, Unmedicated01500.00>180-
Infected, Unmedicated0853.550<160-
Infected, Medicated (Sensitive Strain)331450.52>180Sensitive
Infected, Medicated (Test Isolate)331002.835<160Resistant
Infected, Medicated (Test Isolate)661201.515160-180Partially Resistant
Infected, Medicated (Test Isolate)1321350.85>180Sensitive

Note: Data are hypothetical and for illustrative purposes. ACI is calculated based on weight gain, lesion scores, and oocyst counts. An ACI below 160 typically indicates resistance.

Experimental Protocols

Protocol: In Vivo Anticoccidial Sensitivity Test (AST)

This protocol is a generalized procedure for evaluating the efficacy of robenidine against an Eimeria field isolate or a laboratory-developed resistant strain.

1. Parasite Isolate and Propagation: a. Obtain a field isolate of Eimeria from fecal samples or litter from a poultry house. b. Propagate the isolate by infecting a small group of coccidia-free chickens (e.g., 2-week-old broilers). c. Collect feces from the infected birds 5-7 days post-infection, and isolate and sporulate the oocysts using standard laboratory procedures (e.g., potassium dichromate solution with aeration). d. Enumerate the sporulated oocysts to prepare a standardized challenge inoculum.

2. Experimental Animals and Housing: a. Use coccidia-free broiler chickens, approximately 14 days of age. b. House the birds in wire-floored cages to prevent reinfection. c. Randomly assign birds to different treatment groups, with a sufficient number of replicates per group (e.g., 3 replicates of 10 birds each).

3. Treatment Groups: a. Group 1 (Uninfected, Unmedicated Control - UUC): Receive non-medicated feed and no challenge. b. Group 2 (Infected, Unmedicated Control - IUC): Receive non-medicated feed and are challenged with the Eimeria isolate. c. Group 3 (Infected, Medicated - IM): Receive feed medicated with the desired concentration of robenidine (e.g., 33 ppm, the standard dose) starting 2 days before the challenge.[7] d. (Optional) Additional IM Groups: Test various concentrations of robenidine to determine the level of resistance.

4. Challenge Procedure: a. On day 0, orally inoculate each bird in the IUC and IM groups with a predetermined number of sporulated oocysts (e.g., 1 x 10^5 E. tenella oocysts).

5. Data Collection (6-7 days post-infection): a. Weight Gain: Measure the body weight of each bird at the beginning of the experiment and at the end. b. Lesion Scoring: Euthanize the birds and perform post-mortem examinations. Score the intestinal lesions characteristic of the Eimeria species used (e.g., cecal lesions for E. tenella) on a scale of 0 (no gross lesions) to 4 (severe lesions).[13] c. Oocyst Counts: Collect fecal samples from each replicate group and determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.

6. Data Analysis: a. Calculate the mean and standard deviation for weight gain, lesion scores, and OPG for each group. b. Use statistical analysis (e.g., ANOVA) to determine significant differences between groups. c. Calculate an Anticoccidial Index (ACI) to classify the isolate as sensitive, partially resistant, or resistant based on a combination of the measured parameters.

Visualizations

G cluster_0 Hypothesized Mechanisms of Robenidine Resistance in Eimeria cluster_1 Resistance Mechanisms robenidine Robenidine (this compound) membrane Parasite Cell Membrane robenidine->membrane Enters cell oxphos Oxidative Phosphorylation robenidine->oxphos Inhibits mitochondrion Mitochondrion membrane->mitochondrion mitochondrion->oxphos Target atp ATP (Energy) oxphos->atp Produces target_mod Target Site Modification target_mod->oxphos Alters Target efflux Increased Efflux (e.g., ABC Transporters) efflux->membrane Pumps out Robenidine bypass Metabolic Bypass bypass->atp Alternative Production

Caption: Hypothesized molecular mechanisms of robenidine resistance.

G cluster_workflow Experimental Workflow: Anticoccidial Sensitivity Testing (AST) start Start: Obtain Eimeria Isolate propagate Propagate and Sporulate Oocysts in Coccidia-Free Chickens start->propagate setup Set Up Treatment Groups (UUC, IUC, IM) propagate->setup medicate Administer Medicated Feed (Robenidine) to IM Group setup->medicate challenge Inoculate IUC and IM Groups with Standardized Dose of Oocysts medicate->challenge collect Collect Data 6-7 Days Post-Infection (Weight, Lesions, OPG) challenge->collect analyze Analyze Data and Calculate ACI collect->analyze end End: Classify Isolate (Sensitive/Resistant) analyze->end

Caption: Workflow for in vivo anticoccidial sensitivity testing.

G cluster_troubleshooting Troubleshooting Logic: Suspected Robenidine Resistance start Experiment shows reduced robenidine efficacy check_protocol Verify Experimental Protocol (Drug in feed, inoculum dose) start->check_protocol is_protocol_ok Protocol Correct? check_protocol->is_protocol_ok confirm_resistance Confirm with AST using multiple drug concentrations is_protocol_ok->confirm_resistance Yes revisit_protocol Re-run experiment with corrected protocol is_protocol_ok->revisit_protocol No is_resistant Isolate Confirmed Resistant? confirm_resistance->is_resistant investigate_mechanism Investigate Mechanism: - Comparative Genomics/  Proteomics - Gene Expression (ABC  transporters) - Target Sequencing is_resistant->investigate_mechanism Yes not_resistant Isolate is sensitive or has low-level resistance. Re-evaluate initial findings. is_resistant->not_resistant No

Caption: Logical workflow for troubleshooting robenidine resistance.

References

Cycostat (Robenidine Hydrochloride) Efficacy: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the impact of feed composition on the efficacy of Cycostat (robenidine hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is this compound (robenidine hydrochloride) and what is its primary function?

A1: this compound, with the active ingredient robenidine (B1679493) hydrochloride, is a synthetic, broad-spectrum anticoccidial agent.[1][2] It is used as a feed additive to aid in the prevention of coccidiosis in poultry (broiler chickens and turkeys) and rabbits.[1][3] Coccidiosis is a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria.[1][3] Robenidine hydrochloride has both coccidiostatic (inhibiting growth) and coccidiocidal (killing) activity.[1]

Q2: Are there any specific feed ingredients that are known to be incompatible with this compound?

A2: Yes, there is a critical incompatibility. This compound (robenidine hydrochloride) should not be used in Type B or C medicated feeds that contain bentonite .[1][4] Bentonite is a type of absorbent clay sometimes used as a pellet binder or anti-caking agent in animal feed. Its inclusion in feeds medicated with robenidine is cautioned against.

Q3: Does the feed manufacturing process, such as pelleting, affect the stability and efficacy of this compound?

A3: The feed pelleting process does not appear to negatively impact the stability of robenidine hydrochloride. One study showed that pelleting feed at 80°C did not influence the robenidine HCl content.[5] However, the stability of the active ingredient in the final pelleted feed can decrease over time. Recoveries of 75% to 88% were noted after storing the pelleted feed for 3 months at 25°C.[5]

Q4: How stable is this compound in vitamin and mineral premixes before it's mixed into the final feed?

A4: Robenidine hydrochloride demonstrates good stability in vitamin/mineral premixes. Studies have shown that in premixes stored at 25°C and 60% relative humidity for up to 12 months, the recovery of robenidine HCl was greater than 96%.[5] When stored under more stressful conditions of 40°C and 75% relative humidity for 3 months, the recovery was still greater than 90%.[5]

Q5: Does this compound interact with other feed additives or veterinary drugs?

A5: According to the European Food Safety Authority (EFSA) FEEDAP Panel, no interactions or incompatibilities are generally expected when robenidine is used with other feed materials, carriers, or other approved additives.[5][6] In the United States, it is approved for use in combination with specific feed additives like Aureomycin, BMD (bacitracin methylene (B1212753) disalicylate), and Lincomix in chickens.[1][2]

Troubleshooting Guide: Investigating Reduced Efficacy

Issue: We are observing a decrease in the expected efficacy of this compound against coccidiosis in our experimental animal groups. What potential feed-related factors should we investigate?

This guide provides a systematic approach to troubleshooting potential issues related to feed composition and manufacturing that may impact this compound's performance.

start Reduced this compound Efficacy Observed check_bentonite Step 1: Check for Incompatible Ingredients (e.g., Bentonite) start->check_bentonite bentonite_present Bentonite Present in Type B/C Medicated Feed? check_bentonite->bentonite_present check_dosage Step 2: Verify Dosage & Feed Homogeneity dosage_correct Dosage & Mixing Protocol Correct? check_dosage->dosage_correct check_storage Step 3: Assess Premix & Feed Storage Conditions storage_correct Storage Time/Temp Within Limits? check_storage->storage_correct check_formulation Step 4: Review Overall Feed Formulation (Theoretical) fiber_protein Extreme Levels of Fiber, Protein, or Fat? check_formulation->fiber_protein bentonite_present->check_dosage No res_bentonite Result: High Likelihood of Reduced Bioavailability. Action: Reformulate feed without bentonite. bentonite_present->res_bentonite Yes dosage_correct->check_storage Yes res_dosage Result: Incorrect Dosing. Action: Review mixing protocols, assay feed samples for robenidine concentration. dosage_correct->res_dosage No storage_correct->check_formulation Yes res_storage Result: Potential Degradation. Action: Use fresh premix/feed. Review storage SOPs. storage_correct->res_storage No res_formulation Result: Possible Altered GI Physiology/Transit Time. Action: Consider diet modification as a secondary factor. fiber_protein->res_formulation Yes no_issue No Obvious Issue Found fiber_protein->no_issue No acclimatize 1. Animal Acclimatization (e.g., 94 young does) grouping 2. Group Allocation (4 Groups) acclimatize->grouping diet 3. Dietary Treatment - Control Diets - Medicated Diets (50 & 66 mg/kg) grouping->diet infection 4. Experimental Infection (Oral inoculation with Eimeria spp.) (Excludes non-infected group) diet->infection monitoring 5. Data Collection & Monitoring - Weight Gain - Feed Intake - Clinical Signs - Parasitology (Oocyst Counts) infection->monitoring analysis 6. Statistical Analysis (Comparison of group outcomes) monitoring->analysis conclusion 7. Conclusion on Efficacy analysis->conclusion

References

Technical Support Center: Overcoming Reduced Sensitivity to Robenidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reduced sensitivity to robenidine (B1679493) hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of robenidine hydrochloride?

Robenidine hydrochloride is a synthetic guanidine (B92328) derivative that acts as a coccidiostat.[1] Its primary mechanism of action is the disruption of the energy metabolism in coccidian parasites, such as Eimeria species.[1][2][3][4] It specifically interferes with mitochondrial function, inhibiting respiratory chain phosphorylation and ATPases, which leads to a decrease in ATP production essential for the parasite's survival and replication.[1][2] Robenidine primarily targets the developmental stages of schizonts, preventing their maturation.[1][2][5]

Q2: What are the indicators of reduced sensitivity to robenidine hydrochloride in an experimental setting?

Reduced sensitivity in a laboratory or field setting can be identified by a failure of the compound to control the parasitic infection effectively. Key indicators include:

  • Persistence of clinical signs of coccidiosis (e.g., diarrhea, weight loss) in treated animals.

  • Minimal reduction in oocyst shedding in the feces of treated animals compared to untreated controls.

  • High lesion scores in the intestines of treated animals upon necropsy.

  • Poor weight gain and feed conversion ratios in treated animals that are comparable to infected, untreated animals.[1]

Q3: What are the potential mechanisms behind reduced sensitivity or resistance to robenidine hydrochloride?

The precise molecular mechanisms of resistance to robenidine in Eimeria are not fully elucidated. However, resistance has been documented and can be developed in laboratory settings through continuous exposure.[1][3] General mechanisms of drug resistance in protozoan parasites, which may be relevant, include:

  • Alterations in the drug target, reducing binding affinity.

  • Increased drug efflux from the parasite cell, mediated by transporter proteins.[6][7] Studies on robenidine analogues against Gram-negative bacteria have shown that efflux pumps can play a significant role in resistance.[6]

  • Decreased drug uptake due to modifications in parasite membrane transporters.[7]

  • Metabolic bypass pathways that circumvent the drug's inhibitory action.[7]

Q4: What strategies can be employed in a research setting to manage or overcome reduced sensitivity?

Several strategies are used to manage the development of anticoccidial drug resistance:

  • Drug Rotation: This involves alternating the use of robenidine with other anticoccidial drugs that have different mechanisms of action between experimental cohorts or production cycles.[8]

  • Shuttle Programs: This strategy involves using different anticoccidial drugs within the same treatment period (e.g., one drug in the starter feed and another in the grower feed).[8]

  • Use of Synergistic Compounds: While not extensively studied for robenidine in Eimeria, combining it with compounds that could inhibit potential resistance mechanisms (like efflux pump inhibitors) could be a research avenue. For instance, the activity of robenidine analogues against some bacteria was enhanced by efflux pump inhibitors.[6]

  • Introduction of Drug-Sensitive Parasite Strains: In a controlled research environment, re-introducing a known drug-sensitive strain can help dilute the resistant population. Live vaccines containing drug-sensitive strains have been used to restore drug sensitivity in field settings.[9]

Troubleshooting Guides

Guide 1: Protocol for Confirming Reduced Sensitivity of Eimeria Isolates

This guide provides a standard in vivo experimental protocol to assess the sensitivity of an Eimeria field isolate to robenidine hydrochloride.

Objective: To determine the efficacy of robenidine hydrochloride against a specific Eimeria isolate by measuring oocyst output, lesion scores, and animal performance.

Methodology:

  • Parasite Isolate:

    • Collect fecal samples from the population where reduced sensitivity is suspected.

    • Isolate and propagate the Eimeria oocysts to generate a sufficient quantity for the challenge study.

    • Sporulate the oocysts under standard laboratory conditions (e.g., 2.5% potassium dichromate solution with aeration at 25-29°C for 48-72 hours).

  • Experimental Animals and Housing:

    • Use a sufficient number of coccidia-free birds (e.g., chickens) of the same age and breed.

    • House the animals in clean, wire-floored cages to prevent reinfection.

    • Divide the animals into the experimental groups outlined in the table below.

  • Experimental Design:

GroupTreatmentChallenge
AUnmedicated FeedUninfected (Sham-dosed with saline)
BUnmedicated FeedInfected with Eimeria isolate
CMedicated Feed (Standard dose of Robenidine HCl)Infected with Eimeria isolate
DMedicated Feed (2x Standard dose of Robenidine HCl)Infected with Eimeria isolate
EMedicated Feed (4x Standard dose of Robenidine HCl)Infected with Eimeria isolate
FMedicated Feed (Standard dose of Robenidine HCl)Infected with a known sensitive strain
  • Procedure:

    • Acclimatize the animals for a few days before the start of the experiment.

    • Provide the respective medicated or unmedicated feed to each group two days prior to infection.

    • On Day 0, infect each bird in the challenge groups orally with a predetermined dose of sporulated oocysts (e.g., 1 x 10^5 oocysts per bird).

    • Continue the respective feeding regimen for the duration of the experiment (typically 7-9 days post-infection).

  • Data Collection:

    • Mortality: Record daily.

    • Weight Gain: Measure body weight at Day 0 and at the end of the experiment.

    • Fecal Oocyst Counts: Collect fecal samples from each group for 2-3 consecutive days during the peak shedding period (e.g., Days 5-7 post-infection) and determine the oocysts per gram (OPG).

    • Lesion Scoring: At the end of the experiment (e.g., Day 6 or 7 post-infection), euthanize a subset of birds from each group and score the intestinal lesions according to a standard method (e.g., Johnson and Reid, 1970).

  • Interpretation:

    • A lack of significant reduction in oocyst counts and lesion scores in Group C compared to Group B indicates reduced sensitivity.

    • The response of the isolate to increasing doses (Groups D and E) can help determine the degree of resistance.[1]

    • Group F serves as a positive control to ensure the drug is active against a known sensitive strain.

Guide 2: Protocol for Laboratory Selection of a Robenidine-Resistant Eimeria Strain

Objective: To develop a robenidine-resistant line of Eimeria for research into resistance mechanisms.

Methodology:

  • Initial Strain: Start with a known robenidine-sensitive strain of Eimeria (e.g., E. tenella).

  • Serial Passaging:

    • Infect a group of coccidia-free birds with the sensitive strain.

    • Treat the birds with a low, sub-optimal concentration of robenidine hydrochloride in their feed.

    • Collect the oocysts shed by this group.

    • Sporulate these oocysts and use them to infect the next group of birds.

    • In each subsequent passage, gradually increase the concentration of robenidine hydrochloride in the feed.[3]

  • Monitoring Resistance:

    • After several passages, conduct a sensitivity assay as described in Guide 1 to confirm the level of resistance in the selected line compared to the original sensitive parental strain.

    • Resistance is confirmed when the selected line can reproduce and cause disease in birds receiving a robenidine concentration that is inhibitory to the parental strain.[3]

Quantitative Data

Table 1: Efficacy of Robenidine Hydrochloride (33 ppm) Against a Field Isolate of Eimeria Species in Broiler Chickens

GroupAverage Lesion ScoreReduction in Lesion Score (%)
Infected, Unmedicated Control2.5-
Infected, Robenidine HCl (33 ppm)0.580%
Uninfected, Unmedicated Control0.0-

Data synthesized from a study investigating responses of a local field isolate to various anticoccidial drugs.[4]

Table 2: Comparative Efficacy of Robenidine and Other Anticoccidials on Weight Gain in Broilers

Anticoccidial AgentAverage Weight Gain Improvement (%)
Lasalocid (Ionophore)>50%
Robenidine (Chemical) 42.8%
Decoquinate (Chemical)45.5%
Narasin-nicarbazin (Combination)57.4%
Diclazuril (Chemical)15.6%

Data from a study comparing the efficacy of widely used in-feed anticoccidials against 134 field isolates of Eimeria.[10]

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_data Phase 3: Data Collection & Analysis A Isolate and Propagate Eimeria Field Strain B Acquire and Acclimatize Coccidia-Free Birds A->B C Prepare Medicated and Unmedicated Diets B->C D Assign Birds to Control and Treatment Groups C->D E Administer Diets (2 days pre-infection) D->E F Infect Birds with Eimeria Oocysts (Day 0) E->F G Continue Respective Diets (7-9 days post-infection) F->G H Record Daily Mortality and Weight Gain G->H K Analyze Data and Compare Groups to Determine Sensitivity H->K I Perform Fecal Oocyst Counts (Days 5-7) I->K J Conduct Intestinal Lesion Scoring (Day 7) J->K

Caption: Experimental workflow for determining robenidine sensitivity.

G cluster_rotation Rotation Program (Between Flocks) cluster_shuttle Shuttle Program (Within a Single Flock) A Flock 1: Robenidine HCl B Flock 2: Ionophore (e.g., Salinomycin) A->B Cycle Repeats C Flock 3: Other Chemical (e.g., Diclazuril) B->C Cycle Repeats C->A Cycle Repeats D Starter Feed: Robenidine HCl E Grower/Finisher Feed: Ionophore or Other Chemical D->E Start Start cluster_rotation cluster_rotation Start->cluster_rotation cluster_shuttle cluster_shuttle Start->cluster_shuttle

Caption: Strategies for managing anticoccidial drug resistance.

G A Observe Reduced Efficacy of Robenidine HCl B Select for Resistant Strain (Serial Passaging with Drug Pressure) A->B C Confirm Resistant Phenotype (In Vivo Sensitivity Assay) B->C D Comparative 'Omics' Analysis (Genomics, Transcriptomics) C->D G In Vitro Assays with Efflux Pump Inhibitors C->G E Identify Candidate Genes (e.g., Transporters, Drug Targets) D->E F Functional Validation of Candidate Genes E->F H Elucidation of Resistance Mechanism F->H G->H

Caption: Proposed workflow for investigating resistance mechanisms.

References

Technical Support Center: Cycostat (Robenidine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the appropriate withdrawal period for Cycostat (robenidine hydrochloride) to prevent tissue residues, along with troubleshooting advice and frequently asked questions for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended withdrawal period for this compound in different animal species?

A1: The withdrawal period for this compound (robenidine hydrochloride) is crucial to ensure that residues in edible tissues fall below the established Maximum Residue Limits (MRLs), safeguarding consumer safety. These periods vary by species and regulatory jurisdiction.

Q2: What are the Maximum Residue Limits (MRLs) for robenidine (B1679493) hydrochloride in various tissues?

A2: MRLs are the maximum concentrations of a residue that are legally permitted or recognized as acceptable in or on a food. For robenidine hydrochloride, these limits are tissue-specific.

Q3: What is the metabolic fate of robenidine hydrochloride in target animals?

A3: Robenidine hydrochloride is absorbed to a limited extent and is rapidly excreted.[1][2] The primary route of excretion is in the feces, with unchanged robenidine being the major compound eliminated.[2][3] Metabolic pathways involve the hydrolysis of the semi-carbazide bonds, followed by oxidation and conjugation.[1] In chickens, a triazole derivative can be formed, which is important to monitor in edible tissues.[1][4]

Q4: Can this compound be used in laying hens?

A4: No, the use of this compound is not recommended for laying hens. Its use in birds producing eggs for human consumption is prohibited.[5][6] Feeding it to laying hens can impart an unpleasant taste to the eggs.[2]

Troubleshooting Guide

Issue: Higher than expected robenidine residues detected in tissues despite adhering to the recommended withdrawal period.

Possible Causes and Solutions:

  • Cross-Contamination of Feed: Unmedicated withdrawal feed may be contaminated with robenidine from the feed mill production line. Studies have shown that cross-contamination can lead to non-compliant residues in edible tissues.

    • Troubleshooting Step: Ensure that feed mills have stringent cleaning protocols and quality control measures to prevent carry-over between medicated and non-medicated feed batches.[7]

  • Incorrect Dosage Administration: Overdosing can lead to a longer depletion time for the drug from the animal's system.

    • Troubleshooting Step: Verify the accuracy of feed mixing equipment and ensure that the concentration of robenidine hydrochloride in the complete feed is as prescribed.

  • Animal-Specific Factors: Individual animal metabolism, health status, and water intake can influence drug excretion rates.

    • Troubleshooting Step: While harder to control, ensuring animals are healthy and have adequate access to water can support normal drug metabolism and excretion.

Data Presentation

Table 1: Recommended Withdrawal Periods for this compound (Robenidine Hydrochloride)

SpeciesWithdrawal Period (Days)Regulatory Authority/Region
Broiler Chickens5European Union[1][8][9]
Broiler Chickens5United States (FDA)[6]
Broiler Chickens6Canada[5]
Turkeys5European Union[1][8]
Turkeys6Canada[5]
Rabbits (Fattening)3UK (NOAH)[10]
Rabbits (Weaned/Growing)6Canada[5]

Table 2: Maximum Residue Limits (MRLs) for Robenidine Hydrochloride (µg/kg wet tissue)

SpeciesMuscleLiverKidneySkin/FatRegulatory Authority
Chickens for Fattening2008003501300European Union[1][8][9]
Turkeys200400200400European Union[1][8]
Rabbits100 (all other tissues)200200-European Union[3]

Experimental Protocols

Methodology for Determination of Robenidine Residues in Tissues

A common and effective method for the quantification of robenidine residues in animal tissues is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Extraction: Homogenized tissue samples are typically extracted with a solvent such as ethyl acetate (B1210297) or acetonitrile (B52724).[11][12] For more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed.[13]

  • Purification (Clean-up): The extract is then purified to remove interfering substances. This is often achieved using Solid-Phase Extraction (SPE) cartridges, such as Alumina B, C18, or HLB.[11][12]

2. Analytical Method

  • Chromatography: The purified extract is injected into an HPLC system. A common mobile phase combination is acetonitrile and an ammonium (B1175870) phosphate (B84403) buffer.[12]

  • Detection: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification. Reversed-Phase HPLC coupled to a triple quadrupole mass spectrometer (RP-HPLC-MS/MS) is a highly sensitive and specific method.[9] The detection wavelength for UV detectors is typically set at 317 nm.[12]

3. Quantification

  • A calibration curve is generated using certified reference materials of robenidine hydrochloride.[14]

  • The concentration of robenidine in the tissue sample is determined by comparing its response to the calibration curve. The limit of detection for HPLC methods has been reported to be as low as 10 µg/L.[12]

Mandatory Visualization

withdrawal_period_logic cluster_0 Pre-Market Authorization cluster_1 Post-Market Application Tox_Studies Toxicological Studies Set_ADI Establish Acceptable Daily Intake (ADI) Tox_Studies->Set_ADI Residue_Depletion Residue Depletion Studies Set_MRL Set Maximum Residue Limits (MRLs) Residue_Depletion->Set_MRL Set_ADI->Set_MRL Set_WP Determine Withdrawal Period Set_MRL->Set_WP Observe_WP Observe Withdrawal Period Set_WP->Observe_WP Informs Administer_Drug Administer this compound Administer_Drug->Observe_WP Process_Animal Process Animal for Food Observe_WP->Process_Animal Consumer_Safety Consumer Safety Ensured Process_Animal->Consumer_Safety tissue_residue_analysis_workflow cluster_workflow Experimental Workflow Start Tissue Sample Collection Homogenization Sample Homogenization Start->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Clean-up Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantification against Calibration Curve Analysis->Quantification Result Report Residue Level Quantification->Result

References

Technical Support Center: Managing Coccidiosis in Cycostat-Treated Flocks

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Cycostat® (robenidine hydrochloride) for the control of coccidiosis. It offers troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental methodologies to address challenges encountered during in-vivo studies and flock management.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound® is a synthetic, chemical anticoccidial agent with robenidine (B1679493) hydrochloride as its active ingredient.[1] It is classified as a coccidiostatic drug, meaning it inhibits the growth and replication of coccidia rather than killing them outright. Its primary mechanism involves arresting the development of the first-generation schizonts of Eimeria species, thereby preventing the formation of merozoites.[2] It also demonstrates a secondary effect on the later gametogony stage.[2] This action disrupts the parasite's life cycle early, preventing the extensive intestinal damage that leads to clinical disease.

Q2: We are observing signs of coccidiosis in our flock despite preventative treatment with this compound. What are the potential causes?

A: A breakthrough coccidiosis outbreak in a this compound-treated flock can be attributed to several factors:

  • Anticoccidial Resistance: Prolonged or repeated use of any anticoccidial can lead to the development of resistant Eimeria strains.[3][4] While this compound's unique chemical structure helps prevent cross-resistance, direct resistance to robenidine can occur.[3][5]

  • Inadequate Drug Dosage or Intake: Incorrect mixing of this compound into the feed can result in sub-optimal dosage.[6] Furthermore, birds that are sick from other causes or are under stress may have reduced feed intake, leading to insufficient consumption of the medicated feed.[7]

  • Overwhelming Coccidial Challenge: Extremely high oocyst contamination in the litter can create an infection pressure that overwhelms the protective effect of the standard prophylactic dose.

  • Feed Quality and Management: Poor feed quality or management practices can impact gut health and the birds' overall immune status, making them more susceptible to disease.

  • Immunosuppression: Concurrent diseases, such as Infectious Bursal Disease (Gumboro) or Marek's Disease, or exposure to mycotoxins can suppress the birds' immune systems, reducing their ability to combat the Eimeria challenge even with medication.[5]

Q3: How do we accurately diagnose a coccidiosis outbreak?

A: A definitive diagnosis requires a combination of observations and laboratory tests:

  • Clinical Signs: Observe the flock for common symptoms such as depression, ruffled feathers, huddling, diarrhea (which may be watery or bloody), paleness, and reduced feed and water consumption.[6][8][9][10]

  • Post-Mortem Examination (Necropsy): This is a critical step. Euthanize and examine several affected birds. The location and appearance of gross lesions in the intestinal tract are highly indicative of the infecting Eimeria species.[8][9][11]

  • Lesion Scoring: Quantify the severity of intestinal damage using a standardized method like the Johnson and Reid (1970) scoring system (0-4 scale).[8] This helps in assessing the severity of the challenge.

  • Microscopic Analysis: Fecal flotation can confirm the presence of oocysts.[9][12] Oocyst per gram (OPG) counts can help quantify shedding, but it's important to note that high oocyst counts do not always correlate with severe clinical disease.[9][11]

Q4: An outbreak is confirmed. What are the immediate steps for treatment and management?

A: Once an outbreak is confirmed, prompt action is necessary:

  • Water-Soluble Treatment: Administer a therapeutic anticoccidial drug via the drinking water.[9] Products containing active ingredients like toltrazuril (B1682979) or amprolium (B1666021) are commonly used for treatment.[8] Water administration ensures that birds with reduced feed intake still receive medication.

  • Differential Diagnosis: Ensure the symptoms are not primarily caused by other enteric diseases like necrotic enteritis, which can be secondary to or confused with coccidiosis.[8][13]

  • Supportive Care: Provide supportive care, including vitamins (especially A and K) and electrolytes in the water to help birds recover and mitigate the effects of intestinal damage.[9]

  • Litter Management: Implement measures to reduce oocyst sporulation and re-infection. This includes removing wet/caked litter and keeping the environment as dry as possible.[14]

Troubleshooting Guide

This section provides a logical workflow for addressing performance issues or a suspected coccidiosis outbreak in a this compound-treated flock.

Diagram: Troubleshooting Workflow for Coccidiosis Outbreaks

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Action & Follow-up start Observe Flock: Performance Drop, Diarrhea, Increased Mortality check_feed Verify this compound Dosage & Feed Mixing Records start->check_feed necropsy Perform Necropsy on 5-10 Affected Birds start->necropsy lesion_score Conduct Lesion Scoring (Johnson & Reid, 1970) necropsy->lesion_score opg Perform Oocyst Counts (OPG) on Feces/Litter necropsy->opg diagnosis Confirm Coccidiosis? (Lesions Present) lesion_score->diagnosis treat Administer Therapeutic Water Treatment (e.g., Toltrazuril, Amprolium) diagnosis->treat Yes other_disease Investigate Other Enteric/Immunosuppressive Diseases diagnosis->other_disease No manage Implement Supportive Care & Enhanced Litter Management treat->manage ast Conduct Anticoccidial Sensitivity Test (AST) on Eimeria Isolate manage->ast review Review & Adjust Coccidiosis Control Program (Rotation/Shuttle) ast->review

Caption: A logical workflow for troubleshooting coccidiosis outbreaks.

Data Presentation

Table 1: this compound (Robenidine HCl) Dosage and Specifications

ParameterSpecificationSource(s)
Active Ingredient Robenidine Hydrochloride[2][15]
Product Example This compound® 66G (contains 66g/kg robenidine HCl)[15]
Recommended Inclusion Rate 500g of this compound® 66G per tonne of complete feed[15]
Final Concentration in Feed 33 ppm (33 g/tonne )[2][15]
Approved Species (Example) Broiler Chickens, Turkeys, Rabbits for fattening[15][16][17]
Target Prevention and control of coccidiosis caused by Eimeria spp.[15]
Withdrawal Period (Meat) 5 days recommended to avoid potential off-flavors[18]
Restrictions Do not use in birds producing eggs for human consumption.[15]

Table 2: Economic and Performance Impact of Coccidiosis in Broilers

Performance MetricImpact of Uncontrolled CoccidiosisSource(s)
Economic Cost (Global) Estimated at over £10.5 billion annually[13]
Economic Cost (Per Bird) Can cost up to £0.16 per bird produced[13]
Feed Conversion Ratio (FCR) Increased (worsened) due to poor nutrient absorption[13][19]
Average Daily Gain (ADG) Reduced[13]
Mortality Increased, especially in clinical outbreaks[13][19]
Secondary Issues Increased susceptibility to necrotic enteritis, hock burn, and footpad dermatitis[13]

Experimental Protocols

Protocol 1: Oocyst per Gram (OPG) Determination via McMaster Method

  • Objective: To quantify the number of Eimeria oocysts in a fecal or litter sample.

  • Materials:

    • Fecal/litter sample (pooled from multiple locations)

    • Saturated salt (NaCl) solution (flotation solution)

    • Balance/scale, beakers, stirring rod

    • Tea strainer or gauze

    • McMaster counting slide

    • Compound microscope

  • Methodology:

    • Weigh out 2 grams of the homogenized fecal/litter sample.

    • Add the sample to a beaker and add 58 mL of saturated salt solution to create a 1:30 dilution.

    • Stir thoroughly for 1-2 minutes to ensure oocysts are suspended.

    • Quickly pour the suspension through a tea strainer or double layer of gauze into a clean beaker to remove large debris.

    • Immediately, using a pipette, draw a sample of the strained suspension and fill both chambers of the McMaster slide. Avoid introducing air bubbles.

    • Let the slide sit for 5 minutes to allow the oocysts to float to the top and settle just under the coverslip.

    • Using a 10x objective on the microscope, count all oocysts within the grid of both chambers.

    • Calculation: OPG = (Total oocysts counted in both chambers) x (Dilution factor) / (Volume of chambers)

      • Example: (Count from Chamber 1 + Count from Chamber 2) * 100 = OPG. (This common shortcut assumes a 2g sample, 58mL solution, and standard 0.15mL chamber volume, resulting in a multiplication factor of 100).

Protocol 2: Intestinal Lesion Scoring (Adapted from Johnson and Reid, 1970)

  • Objective: To semi-quantitatively assess the gross intestinal pathology caused by Eimeria infection.

  • Procedure:

    • Humanely euthanize selected birds from the experimental group (typically 6-7 days post-infection).

    • Carefully dissect the entire intestinal tract, from the duodenum to the ceca.

    • Lay the intestine out and examine specific regions for lesions associated with different Eimeria species:

      • Upper Intestine (Duodenum): E. acervulina (white, ladder-like lesions).

      • Mid-Intestine (Jejunum): E. maxima (thickened wall, pinpoint hemorrhages, orange mucus).

      • Ceca: E. tenella (cecal cores of clotted blood, thickened cecal walls).

    • Assign a score from 0 to 4 to each intestinal segment based on the severity of the observed lesions.

  • Scoring Guide:

    • Score 0: No visible gross lesions.

    • Score 1: Few scattered, small lesions.

    • Score 2: More numerous lesions, but not coalescing; minimal intestinal wall thickening.

    • Score 3: Lesions are numerous and may be coalescing; significant inflammation, thickening, and intestinal contents may contain mucus or blood.

    • Score 4: Extensive, coalescing lesions; severe necrosis, hemorrhage, and significant intestinal swelling. The lumen may be filled with blood.

Protocol 3: Generic Eimeria Challenge Study Workflow

  • Objective: To evaluate the efficacy of an anticoccidial product (like this compound) under controlled infection conditions.

  • Methodology:

    • Acclimation: Day-old chicks are placed in a controlled, coccidia-free environment (e.g., battery cages) and fed a non-medicated starter diet for an acclimation period (e.g., ~14 days).

    • Group Allocation: Birds are weighed and randomly allocated to experimental groups (e.g., Non-Challenged Control, Challenged Control, this compound-Treated). Each group has multiple replicate pens.

    • Treatment Administration: Medicated feed (containing this compound at the desired concentration) is provided to the treatment groups for a set period before the challenge (e.g., 2 days prior).

    • Infection/Challenge: On a designated day (e.g., Day 16), birds in the challenged groups are individually inoculated via oral gavage with a known dose of sporulated Eimeria oocysts (single species or a mix).[20][21] Non-challenged birds receive a sham gavage (e.g., water).

    • Data Collection (Post-Infection):

      • Performance: Body weight gain (BWG) and feed conversion ratio (FCR) are measured for the infection period (e.g., Day 16-22).

      • Lesion Scoring: On Day 6 or 7 post-infection, a subset of birds from each pen is euthanized for lesion scoring as per Protocol 2.[21]

      • Oocyst Shedding: Fecal samples are collected from each pen over several days (e.g., Day 5-9 post-infection) to determine OPG as per Protocol 1.

    • Statistical Analysis: Data are analyzed to compare the performance and pathology of the treated group against both the non-challenged and challenged control groups.

Mandatory Visualizations

Diagram: Eimeria Life Cycle in Poultry

Eimeria_Life_Cycle cluster_0 Inside Host (Intestine) cluster_1 Outside Host (Litter) ingestion 1. Ingestion of Sporulated Oocyst sporozoites 2. Sporozoites Released & Invade Gut Cells ingestion->sporozoites schizont 3. Asexual Reproduction (Schizogony) Forms Merozoites sporozoites->schizont merozoites 4. Merozoites Invade More Gut Cells (Multiple Cycles) schizont->merozoites Cell Rupture This compound This compound (Robenidine) Inhibits this Stage schizont->this compound merozoites->merozoites gametes 5. Sexual Reproduction (Gametogony) Forms Zygote merozoites->gametes oocyst 6. Unsporulated Oocyst Formed gametes->oocyst excretion 7. Excreted in Feces oocyst->excretion sporulation 8. Sporulation (Requires O2, Warmth, Moisture) Becomes Infective excretion->sporulation sporulation->ingestion Re-ingestion

Caption: The life cycle of the Eimeria parasite in poultry.

Diagram: Host Cell Apoptosis Pathway during Coccidiosis

Apoptosis_Pathway cluster_eimeria Eimeria Parasite cluster_host Host Intestinal Cell Response eimeria Eimeria Sporozoite Invasion ca_increase Increased Intracellular Ca2+ eimeria->ca_increase er_stress Endoplasmic Reticulum Stress Pathway eimeria->er_stress death_receptor Death Receptor Pathway eimeria->death_receptor hubs Signaling Hubs (PI3K/Akt, NF-kB, MAPK) eimeria->hubs mitochondria Mitochondrial Pathway (Intrinsic) ca_increase->mitochondria Induces mPTP opening caspase3 Executioner Caspase-3 Activation er_stress->caspase3 death_receptor->caspase3 caspase9 Caspase-9 Activation mitochondria->caspase9 Cytochrome c release caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis hubs->death_receptor Modulates hubs->mitochondria Modulates

Caption: Signaling pathways in Eimeria-induced host cell apoptosis.

References

Cycostat® (Robenidine Hydrochloride) Interaction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the potential interactions of Cycostat® (robenidine hydrochloride), a synthetic broad-spectrum chemical coccidiostat, with other common feed additives. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during experimental research and feed formulation.

Frequently Asked Questions (FAQs)

Q1: Is this compound® (robenidine hydrochloride) compatible with other coccidiostats?

A1: No, it is recommended that this compound® (robenidine hydrochloride) not be mixed with other coccidiostats.[1][2] This is a standard precaution to avoid potential antagonistic or synergistic effects that have not been formally evaluated and could impact the efficacy and safety of the anticoccidial program.

Q2: Are there any known interactions between this compound® and ionophore anticoccidials?

A2: While there are well-documented severe interactions between the antibiotic tiamulin (B153960) and ionophore anticoccidials such as monensin (B1676710), narasin, and salinomycin[3][4][5][6], there is no specific evidence in the reviewed literature of direct adverse interactions between robenidine (B1679493) hydrochloride and ionophores. However, the general recommendation is to avoid mixing robenidine hydrochloride with other coccidiostats.[1][2]

Q3: Can this compound® be used in combination with antibacterial growth promoters?

A3: Yes, this compound® (under the brand name Robenz®) is approved for use in combination with specific antibacterial agents in chickens. These include Aureomycin® (chlortetracycline), BMD® (bacitracin methylene (B1212753) disalicylate), and Lincomix® (lincomycin).[7] For combinations involving Aureomycin® or Lincomix®, a Veterinary Feed Directive (VFD) is required.[7]

Q4: Are there any known incompatibilities with mycotoxin binders?

A4: Yes, a significant incompatibility has been identified. This compound® (robenidine hydrochloride) should not be used in feeds containing bentonite (B74815).[7][8][9] Bentonite is a type of clay commonly used as a mycotoxin binder.[10] This is a critical consideration during feed formulation.

Q5: What is the general safety profile of this compound® regarding interactions?

A5: According to the European Food Safety Authority (EFSA), no interactions or incompatibilities are expected when Robenz® 66G (a product containing robenidine hydrochloride) is used as a feed additive for chickens and turkeys for fattening according to the recommended guidelines.[11][12]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps & Recommendations
Reduced anticoccidial efficacy of this compound® Concurrent use of another coccidiostat.Immediately cease the use of the other coccidiostat. Robenidine hydrochloride should not be mixed with other anticoccidials.[1][2] Review feed formulation to ensure this compound® is the sole anticoccidial agent.
Presence of bentonite in the feed.Verify the composition of all feed ingredients, especially mycotoxin binders, to ensure they do not contain bentonite.[7][8][9] If bentonite is present, reformulate the feed with a non-bentonite-based mycotoxin binder.
Unexpected adverse effects or toxicity in animals Potential interaction with an unlisted feed additive.Stop the use of the suspect feed and consult a veterinarian or poultry pathologist. Review all feed components and their potential for interaction. Report the adverse event to the product manufacturer and relevant regulatory authorities.
Reduced growth performance While this compound® is generally safe, high doses or interactions can affect performance.Confirm the correct dosage of this compound® in the feed. A tolerance study in chickens for fattening showed a margin of safety of approximately 2.5 times the recommended level.[11] Ensure no incompatible additives, like bentonite, are present.

Data Summary of Known Interactions

Feed Additive Class Specific Additive/Product Compatibility with this compound® (Robenidine HCl) Reference
Coccidiostats Other coccidiostats (general)INCOMPATIBLE [1][2]
Antibacterial Growth Promoters Aureomycin® (chlortetracycline)Compatible (VFD required)[7]
BMD® (bacitracin methylene disalicylate)Compatible[7]
Lincomix® (lincomycin)Compatible (VFD required)[7][9]
Mycotoxin Binders BentoniteINCOMPATIBLE [7][8][9]

Experimental Protocols

Example: Tolerance Study in Chickens for Fattening

This protocol is based on the methodology described in the EFSA's evaluation of Robenz® 66G.[11]

Objective: To determine the safety margin of robenidine hydrochloride in the target species.

Methodology:

  • Animals: A sufficient number of one-day-old chicks (e.g., 600) of a relevant commercial broiler strain are randomly allocated to different treatment groups.

  • Dietary Treatments:

    • Group 1: Control diet (0 mg/kg robenidine HCl).

    • Group 2: Diet with the recommended level of robenidine HCl (e.g., 33 mg/kg).

    • Group 3: Diet with 1.5 times the recommended level (e.g., 49.5 mg/kg).

    • Group 4: Diet with 2 times the recommended level (e.g., 66 mg/kg).

    • Group 5: Diet with 2.5 times the recommended level (e.g., 82.5 mg/kg).

  • Experimental Design:

    • The study is conducted over a typical broiler production cycle (e.g., 35 days).

    • Each treatment group should have multiple replicates (e.g., 6 replicates per gender with 10 birds each).

    • Feed and water are provided ad libitum.

  • Data Collection:

    • Performance: Body weight and feed consumption are measured weekly.

    • Health: Clinical examinations are performed twice daily.

    • Hematology and Clinical Biochemistry: Blood samples are collected from a subset of birds at the end of the study.

    • Pathology: At the end of the study, birds are necropsied, and tissue samples are collected for histopathological examination.

  • Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., General Linear Mixed Model) to determine the effects of the treatment on the measured parameters.

Visualizing Interaction Logic

The following diagrams illustrate the key logical relationships for the use of this compound® with other feed additives.

Cycostat_Interaction_Logic This compound This compound® (Robenidine HCl) OtherCoccidiostats Other Coccidiostats This compound->OtherCoccidiostats Do Not Mix Bentonite Bentonite (Mycotoxin Binder) This compound->Bentonite Do Not Use With CompatibleAdditives Compatible Additives (e.g., BMD®, Lincomix®) This compound->CompatibleAdditives Approved Combination

Caption: Logical relationships of this compound® with other feed additives.

Experimental_Workflow_Tolerance_Study cluster_setup Study Setup cluster_treatment Treatment Phase (e.g., 35 days) cluster_analysis Analysis Phase Animal_Selection Animal Selection (e.g., 1-day-old chicks) Group_Allocation Random Allocation to Treatment Groups Animal_Selection->Group_Allocation Diet_Admin Administration of Dosed Feed Group_Allocation->Diet_Admin Data_Collection Performance & Health Monitoring Diet_Admin->Data_Collection Sample_Collection Blood & Tissue Sampling Data_Collection->Sample_Collection Lab_Analysis Hematology, Biochemistry, Histopathology Sample_Collection->Lab_Analysis Stat_Analysis Statistical Analysis Lab_Analysis->Stat_Analysis

Caption: Workflow for a typical tolerance study in poultry.

References

Technical Support Center: Stability of Cycostat® (Robenidine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Cycostat® (active ingredient: robenidine (B1679493) hydrochloride) under various feed processing conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound® (robenidine hydrochloride) as a raw material under standard storage conditions?

A1: Robenidine hydrochloride, the active ingredient in this compound®, is highly stable under standard storage conditions. Studies on the additive have shown no significant loss of robenidine hydrochloride after 36 months when stored at 25°C and 60% relative humidity (RH).[1]

Q2: What is the stability of this compound® in a vitamin and mineral premixture?

A2: this compound® maintains high stability when incorporated into vitamin and mineral premixtures. In a study, the recovery of robenidine hydrochloride was greater than 96% after 12 months of storage at 25°C and 60% RH.[1] Even under accelerated conditions of 40°C and 75% RH for 3 months, the recovery remained above 90%.[1]

Q3: Does the pelleting process affect the stability of this compound®?

A3: The pelleting process has been shown to have a minimal impact on the stability of this compound® at standard temperatures. A study demonstrated that pelleting turkey feed at 80°C did not influence the robenidine hydrochloride content.[1]

Q4: How does storage of the final pelleted feed affect this compound® stability?

A4: The stability of robenidine hydrochloride in stored pelleted feed is generally good, though some degradation can occur over time. In one study, the recovery of robenidine hydrochloride in pelleted feed stored at 25°C for 3 months was between 75% and 88%.[1]

Q5: Is there data on the stability of this compound® at pelleting temperatures higher than 80°C?

A5: The publicly available scientific literature, including regulatory assessments, primarily reports on stability at pelleting temperatures up to 80°C, where this compound® is shown to be stable.[1] While specific data for higher temperatures is limited in these sources, it is generally understood that extreme heat can be a risk factor for the degradation of many active pharmaceutical ingredients. It is advisable to conduct internal validation studies if processing temperatures are expected to significantly exceed 80°C.

Q6: How does moisture content in the feed mash affect the stability of this compound® during processing?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of robenidine hydrochloride in post-pelleting analysis. 1. Excessive Processing Temperature: Pelleting temperatures may have exceeded the known stability range (e.g., significantly above 80°C).2. Prolonged Conditioning Time: Extended exposure to heat and steam during conditioning could contribute to degradation.3. High Moisture Content: Elevated moisture levels in the mash, combined with high temperatures, may accelerate degradation.4. Analytical Error: Issues with the sample preparation or analytical method (e.g., HPLC).1. Monitor and Control Temperature: Ensure that the pelleting temperature is maintained at or below 80°C. If higher temperatures are necessary, conduct a validation study to determine the impact on this compound® stability.2. Optimize Conditioning: Review and optimize the conditioning time to avoid unnecessary heat exposure.3. Control Moisture: Regularly measure and control the moisture content of the feed mash before pelleting.4. Verify Analytical Method: Review the analytical protocol, ensure proper sample extraction, and calibrate the HPLC system as per the detailed experimental protocol below.
Inconsistent levels of robenidine hydrochloride in finished feed. 1. Poor Mixing Homogeneity: Inadequate mixing of the this compound® premixture into the feed mash.2. Carry-over in Feed Mill: Residual medicated feed remaining in the manufacturing equipment between batches.1. Validate Mixing Procedure: Conduct homogeneity testing on the mash to ensure even distribution of this compound®.2. Implement Flushing Procedures: Establish and follow a thorough flushing protocol for all mixing and pelleting equipment between different feed batches.

Data on Stability of Robenidine Hydrochloride

The following tables summarize the stability data for robenidine hydrochloride under various conditions as reported in scientific literature.

Table 1: Stability of Robenidine Hydrochloride Additive

Storage Condition Duration Recovery Rate
25°C / 60% RH36 monthsNo significant loss
40°C / 75% RH3 months> 97%
40°C / 75% RH6 months93%
Data sourced from EFSA Journal.[1]

Table 2: Stability of Robenidine Hydrochloride in Premixtures and Feed

Product Type Condition Duration Recovery Rate
Vitamin/Mineral Premixture25°C / 60% RH12 months> 96%
Vitamin/Mineral Premixture40°C / 75% RH3 months> 90%
Pelleted Turkey FeedPost-pelleting at 80°CImmediateNo influence on content
Pelleted Turkey FeedStored at 25°C3 months75% - 88%
Data sourced from EFSA Journal.[1]

Experimental Protocols

Protocol 1: Determination of Robenidine Hydrochloride in Animal Feed by HPLC

This protocol provides a general methodology for the quantitative analysis of robenidine hydrochloride in animal feed, based on common practices in the field.

1. Principle: Robenidine hydrochloride is extracted from the feed matrix using a suitable solvent. The extract is then purified and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.

2. Reagents and Materials:

  • Methanol (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Robenidine hydrochloride reference standard

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., Silica)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • HPLC system with a UV detector and a C18 reverse-phase column

3. Sample Preparation and Extraction:

  • Weigh a representative sample of the ground feed (typically 5-10 g) into a centrifuge tube.

  • Add a known volume of extraction solvent (e.g., a mixture of dichloromethane and ethyl acetate).

  • Vortex or shake the mixture for a specified period (e.g., 30 minutes) to ensure complete extraction.

  • Centrifuge the sample to separate the solid material.

  • Collect the supernatant (the extract).

4. Extract Purification (Clean-up):

  • Condition a silica (B1680970) SPE cartridge according to the manufacturer's instructions.

  • Load the extract onto the SPE cartridge.

  • Wash the cartridge with a non-polar solvent to remove interfering substances.

  • Elute the robenidine hydrochloride from the cartridge with a more polar solvent (e.g., methanol).

  • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the HPLC mobile phase.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A suitable mixture of methanol, water, and an acidifier (e.g., acetic acid).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 314 nm.

  • Quantification: Prepare a calibration curve using the robenidine hydrochloride reference standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

Stability_Factors cluster_processing Feed Processing Conditions cluster_storage Storage Conditions Temperature Temperature This compound This compound® (Robenidine HCl) Stability Temperature->this compound High temp can increase degradation Moisture Moisture Content Moisture->this compound High moisture can increase degradation Time Conditioning Time Time->this compound Longer exposure can increase degradation StorageTemp Temperature StorageTemp->this compound High temp degrades over time RH Relative Humidity RH->this compound High humidity can degrade over time Duration Duration Duration->this compound Longer storage can lead to degradation

Caption: Factors influencing the stability of this compound®.

Experimental_Workflow start Start: Medicated Feed Sample extraction 1. Sample Extraction (e.g., Dichloromethane-Ethyl Acetate) start->extraction cleanup 2. Extract Clean-up (Solid Phase Extraction) extraction->cleanup analysis 3. HPLC Analysis (C18 Column, UV Detection) cleanup->analysis quantification 4. Quantification (Comparison to Standard Curve) analysis->quantification end End: Robenidine HCl Concentration quantification->end

Caption: Workflow for analyzing this compound® in feed.

References

Technical Support Center: Troubleshooting Poor Flock Performance with Cycostat®

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating poor flock performance in poultry despite the use of Cycostat® (robenidine).

Frequently Asked Questions (FAQs)

Q1: What is this compound® and how does it work?

This compound® contains the active ingredient robenidine (B1679493) hydrochloride, a synthetic chemical anticoccidial. It is effective against various species of Eimeria, the protozoan parasite that causes coccidiosis. Robenidine works by arresting the development of the first-generation schizonts of Eimeria tenella, preventing the formation of merozoites.[1] It may also have an effect on gametogony.[1] Its unique guanidine (B92328) structure means that cross-resistance with other chemical classes of anticoccidials is unlikely.

Q2: What is the recommended dosage and withdrawal period for this compound®?

The recommended dosage for this compound® is 33 parts per million (PPM) in the feed.[1] There is a mandatory 5-day withdrawal period before slaughter to ensure that no drug residues are present in the meat.[2] It should not be fed to chickens producing eggs for human consumption.[2]

Q3: Can Eimeria develop resistance to this compound®?

Yes, resistance to robenidine has been documented in Eimeria tenella.[3][4] The continuous use of any single anticoccidial drug can lead to the selection of resistant strains.[5] To mitigate this, rotation programs with other anticoccidials are often recommended.[5]

Q4: What are the common signs of a coccidiosis outbreak?

Clinical signs of coccidiosis include diarrhea (which may be bloody or watery), reduced feed and water intake, weight loss, lethargy, and ruffled feathers.[6] Post-mortem examination may reveal small, deep, dotted lesions (petechiae) on the intestinal wall.[6][7]

Troubleshooting Guide: Poor Flock Performance

If you are experiencing poor flock performance despite using this compound®, follow this step-by-step guide to identify the potential cause.

Step 1: Verify Coccidiosis Diagnosis

Poor performance can be due to various factors. It is crucial to confirm that coccidiosis is the primary issue.

  • Differential Diagnosis: Coccidiosis is often confused with necrotic enteritis, which is caused by the bacterium Clostridium perfringens. Necrotic enteritis can be triggered by the intestinal damage caused by coccidiosis.[6] A differential diagnosis is essential for correct treatment.

    • Action: Perform necropsies on several affected birds and compare the intestinal lesions with the descriptions in the table below.

    • Action: Consider a Gram stain of mucosal scrapings to look for the large, gram-positive rods characteristic of Clostridium perfringens.[5]

  • Oocyst Counts: While not always directly correlated with the severity of clinical disease, oocyst per gram (OPG) counts in the feces or litter can indicate the level of parasitic challenge.

    • Action: Collect fecal or litter samples for OPG analysis. A significant increase in OPG counts from baseline may indicate a problem.

Step 2: Investigate Potential Drug Failure

If coccidiosis is confirmed, consider the following reasons for this compound® ineffectiveness:

  • Drug Resistance: As mentioned, resistance to robenidine is possible.

    • Action: If resistance is suspected, an Anticoccidial Sensitivity Test (AST) can be performed by a specialized laboratory to determine the efficacy of this compound® and other anticoccidials against the specific Eimeria strain from your flock.

  • Incorrect Dosage: Errors in feed mixing can result in sub-optimal levels of this compound® in the feed.

    • Action: Have the feed analyzed to confirm that the concentration of robenidine is at the recommended 33 PPM.

Step 3: Evaluate Flock Management and Environmental Factors

Suboptimal management practices can exacerbate coccidiosis and reduce the effectiveness of any anticoccidial program.

  • Litter Management: Oocysts sporulate and become infective in warm, moist litter.[8]

    • Action: Ensure litter is kept dry, with a moisture level between 20-25%.[9] Check for and repair any water line leaks. Poor litter management can reduce the effectiveness of anticoccidial vaccines and drugs.[9]

  • Biosecurity: Introducing new pathogens or resistant coccidia from outside sources can lead to outbreaks.

    • Action: Review and enforce strict biosecurity protocols, including controlling access to poultry houses and proper sanitation of equipment and personnel.[10][11]

  • Stocking Density: Overcrowding can increase the concentration of oocysts and facilitate disease transmission.[11]

    • Action: Ensure that stocking densities are within recommended guidelines.

Step 4: Assess Overall Flock Health

Immunosuppressed birds are more susceptible to disease.

  • Concurrent Diseases: Other diseases can weaken the birds' immune systems, making them more vulnerable to coccidiosis.

  • Nutritional Deficiencies: Inadequate nutrition can impair immune function and overall health.[12]

    • Action: Review the flock's health status, vaccination program, and nutritional plan to identify any potential underlying issues.

Data Presentation

Table 1: this compound® (Robenidine) Specifications

ParameterValueReference
Active IngredientRobenidine Hydrochloride[1]
Recommended Dosage33 PPM in feed[1]
Withdrawal Period5 days before slaughter[2]
TargetFirst-generation schizonts of Eimeria[1]

Table 2: Differential Diagnosis of Coccidiosis and Necrotic Enteritis

FeatureCoccidiosisNecrotic Enteritis
Causative Agent Eimeria spp. (protozoa)Clostridium perfringens (bacteria)
Clinical Signs Diarrhea (can be bloody), weight loss, lethargySudden increase in mortality, depression, diarrhea
Intestinal Lesions Small, deep, dotted petechiae on the intestinal wallExtensive, superficial hemorrhages; tan to yellow pseudomembrane
Intestinal Wall Often thickenedThinned and distended with gas
Microscopic Findings Eimeria oocysts in feces or intestinal scrapingsLarge, gram-positive rods in mucosal scrapings

Table 3: Key Poultry Performance Metrics

MetricDescriptionTypical Broiler FCR
Feed Conversion Ratio (FCR) Feed consumed / Weight gained1.6 - 2.0
Average Daily Gain (ADG) Average weight gain per dayVaries by age and genetics
Mortality Rate Percentage of birds that die during the production cycleVaries

Note: FCR can be influenced by genetics, feed quality, and management.[12][13][14] A lower FCR indicates better feed efficiency.[13][14]

Experimental Protocols

Protocol 1: Oocyst Per Gram (OPG) Counting (McMaster Method)

  • Sample Collection: Collect fresh fecal or litter samples from multiple locations within the poultry house.

  • Sample Preparation:

    • Weigh 2 grams of the pooled fecal/litter sample.

    • Add the sample to a container with 58 ml of a flotation solution (e.g., saturated salt solution).

    • Mix thoroughly to create a uniform suspension.

  • Filling the McMaster Slide:

    • Immediately after mixing, use a pipette to draw up the suspension.

    • Fill one chamber of the McMaster slide with the suspension.

  • Microscopic Examination:

    • Allow the slide to sit for 5 minutes to allow the oocysts to float to the top.

    • Examine the slide under a microscope at 100x magnification.

    • Count the number of oocysts within the grid of the chamber.

  • Calculation:

    • OPG = (Number of oocysts counted x 100) / 2

    • The factor of 100 is a multiplication factor for the volume of the McMaster chamber.

Visualizations

Troubleshooting_Workflow start Poor Flock Performance Despite this compound® Use step1 Step 1: Verify Diagnosis - Perform necropsies - Conduct OPG counts start->step1 decision1 Coccidiosis Confirmed? step1->decision1 step2 Step 2: Investigate Drug Failure - Check for resistance (AST) - Analyze feed for correct dosage decision1->step2 Yes other_causes Investigate Other Causes of Poor Performance decision1->other_causes No step3 Step 3: Evaluate Management - Assess litter moisture - Review biosecurity - Check stocking density step2->step3 step4 Step 4: Assess Overall Flock Health - Check for concurrent diseases - Review nutrition step3->step4 end Implement Corrective Actions step4->end

Caption: Troubleshooting workflow for poor flock performance.

Eimeria_Life_Cycle ingestion Ingestion of Sporulated Oocysts sporozoites Sporozoites Invade Intestinal Cells ingestion->sporozoites schizonts Asexual Reproduction (Schizogony) - 1st & 2nd Gen. Schizonts - Merozoites released sporozoites->schizonts gametogony Sexual Reproduction (Gametogony) - Microgametes - Macrogametes schizonts->gametogony oocysts Unsporulated Oocysts Shed in Feces gametogony->oocysts sporulation Sporulation in Litter (requires warmth, moisture, oxygen) oocysts->sporulation sporulation->ingestion Infective Stage

Caption: Simplified life cycle of Eimeria.

Anticoccidial_Action cluster_lifecycle Eimeria Life Cycle Stages in Host cluster_drugs Site of Action sporozoite Sporozoite schizont1 1st Gen. Schizont sporozoite->schizont1 schizont2 2nd Gen. Schizont schizont1->schizont2 gametes Gametogony schizont2->gametes robenidine Robenidine (this compound®) robenidine->schizont1 Arrests Development ionophores Ionophores (e.g., Monensin) ionophores->sporozoite Targets Motile Stages

Caption: Site of action for different anticoccidials.

References

Technical Support Center: Minimizing the Environmental Impact of Robenidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the environmental footprint of robenidine (B1679493) hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: What are the primary environmental concerns associated with robenidine hydrochloride?

A: Robenidine hydrochloride, an anticoccidial agent used in poultry farming, can enter the environment through animal excreta.[1] The main concerns are its potential toxicity to aquatic organisms and its persistence in soil.[2][3] Although some assessments suggest it does not pose a significant risk to terrestrial or aquatic ecosystems when used as directed, its potential for bioaccumulation cannot be entirely excluded.[4][5] It is classified as very toxic to aquatic life with long-lasting effects.[6] Robenidine hydrochloride is stable at neutral and alkaline pH but can hydrolyze under acidic conditions.[7] Its half-life in soil can be over 100 days, indicating significant persistence.[7]

2. Q: My photocatalytic degradation experiment for robenidine hydrochloride shows low efficiency. What are the common causes and how can I troubleshoot this?

A: Low efficiency in photocatalytic degradation of organic pollutants like robenidine hydrochloride can stem from several factors. Here are common issues and troubleshooting steps:

  • Inappropriate Catalyst Concentration: Too little catalyst provides insufficient active sites, while too much can increase turbidity, blocking light penetration.[8] Optimization of the catalyst loading is crucial.

  • Suboptimal pH: The pH of the solution affects the surface charge of the photocatalyst and the ionization state of the robenidine hydrochloride molecule. For many photocatalytic systems, acidic or alkaline conditions can be more favorable.[9] For instance, with bismuth oxychloride (BiOCl), a lower pH of 3 has been shown to be optimal for the degradation of other organic pollutants.[9]

  • Presence of Scavengers: Other substances in the water matrix, such as inorganic ions and natural organic matter, can compete for reactive oxygen species (ROS), reducing the degradation efficiency.[9]

  • Low Light Intensity: The rate of photocatalysis is often dependent on light intensity.[10] Ensure your light source provides sufficient energy to activate the photocatalyst. However, recent research is also exploring catalysts effective under low light intensity.[11][12]

  • Catalyst Deactivation: The accumulation of reaction intermediates on the catalyst surface can block active sites and reduce efficiency over time.[13]

3. Q: I am analyzing robenidine hydrochloride in environmental samples (water/soil) using HPLC-MS/MS and suspect matrix effects. How can I confirm and mitigate this?

A: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples and can lead to inaccurate quantification.[14][15]

  • Confirmation: To confirm matrix effects, you can compare the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank matrix extract (post-extraction). A significant difference indicates the presence of matrix effects.[15]

  • Mitigation Strategies:

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[16]

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to your samples can compensate for matrix effects.[16]

    • Improved Sample Cleanup: Employing more effective sample preparation techniques, such as solid-phase extraction (SPE), can help remove interfering substances.[17]

    • Use of an Internal Standard: An isotopically labeled internal standard that co-elutes with the analyte can help correct for matrix effects.[18]

4. Q: What are the recommended laboratory procedures for the disposal of robenidine hydrochloride waste?

A: Robenidine hydrochloride waste should be handled as hazardous material. Discharge into the environment, drains, or sewer systems must be strictly avoided.[19]

  • Solid Waste: Collect solid robenidine hydrochloride waste and place it in a suitable, closed, and labeled container for disposal.[20]

  • Liquid Waste: Aqueous solutions containing robenidine hydrochloride should not be poured down the drain.[6] They should be collected in appropriate, sealed containers.

  • Disposal Method: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[19] Always follow local, state, and federal regulations for hazardous waste disposal.[21]

  • Contaminated Packaging: Containers should be triple-rinsed or their equivalent. The rinsate should be collected as hazardous waste. The packaging can then be punctured to prevent reuse and disposed of in a sanitary landfill or recycled, depending on local regulations.[19]

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental properties and analysis of robenidine hydrochloride.

Table 1: Environmental Fate and Toxicity of Robenidine Hydrochloride

ParameterValueReference
Soil Half-Life (DT50) 118 days at 20°C[7]
Soil Adsorption Coefficient (Koc) 426,580 L/kg[7]
Water Solubility (estimated) 4.9 mg/L[7]
Aquatic Toxicity (Daphnia magna, EC50, 48h) 0.061 mg/L[6]
Aquatic Toxicity (Green Alga, EC50, 72h) 0.03 mg/L[6]
Aquatic Toxicity (Zebra fish, LC50, 96h) 0.036 mg/L[6]

Table 2: Dissipation of Robenidine Hydrochloride in Water

Time (hours)Remaining Concentration (%)Reference
1292%[22]
2452%[22]
4817%[22]

Experimental Protocols

Protocol: Analysis of Robenidine Hydrochloride in Water by HPLC-MS/MS

This protocol is based on a liquid-liquid extraction (LLE) method for the determination of robenidine hydrochloride in water samples.[18]

1. Materials and Reagents:

2. Sample Preparation (Liquid-Liquid Extraction):

  • Transfer 20 mL of the water sample into a 50 mL polypropylene centrifuge tube.

  • If using an internal standard, add the appropriate amount and vortex for 30 seconds.

  • Allow the sample to stand for 10 minutes.

  • Add 15 mL of ethyl acetate containing 1% formic acid.

  • Shake the tube for 30 seconds.

  • Add 0.8 g of anhydrous Na₂SO₄ and vortex for another 30 seconds.

  • Centrifuge the sample to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for HPLC-MS/MS analysis.

3. HPLC-MS/MS Analysis:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol (B129727) and water is often used.[23]

  • Detection: Tandem mass spectrometry (MS/MS) in positive ion mode for robenidine. The precursor ion is m/z 344.07, with product ions typically at m/z 154.94 and 137.96.[22]

Visualizations

Experimental and Logical Workflows

G cluster_0 Experimental Workflow: Evaluating a Novel Degradation Method for Robenidine HCl A Hypothesis Formulation (e.g., Catalyst X degrades Robenidine HCl) B Experimental Design (Define parameters: concentration, pH, time) A->B C Material Preparation (Synthesize catalyst, prepare Robenidine HCl solution) B->C D Degradation Experiment (Run experiment under controlled conditions) C->D E Sample Collection & Analysis (Collect aliquots over time, analyze via HPLC-MS/MS) D->E F Data Analysis (Calculate degradation efficiency, kinetics) E->F G Conclusion (Evaluate hypothesis, identify optimal conditions) F->G

Caption: Workflow for evaluating a new degradation method for robenidine hydrochloride.

G cluster_1 Troubleshooting Guide: Low Photocatalytic Degradation Efficiency start Low Degradation Efficiency Observed q1 Is the catalyst concentration optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the solution pH optimal for the catalyst? a1_yes->q2 sol1 Perform experiments with varying catalyst concentrations to find the optimum. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the water matrix complex (e.g., wastewater)? a2_yes->q3 sol2 Adjust pH and repeat the experiment. Test a range of pH values. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Consider matrix effects. Inorganic ions or organic matter may act as scavengers. Purify the sample if possible. a3_yes->sol3 q4 Is the light source intensity and wavelength appropriate? a3_no->q4 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Re-evaluate experiment after adjustments. a4_yes->end_node sol4 Verify light source specifications. Ensure it matches the catalyst's absorption spectrum. a4_no->sol4 sol4->end_node

Caption: Decision tree for troubleshooting low photocatalytic degradation efficiency.

References

Technical Support Center: Strategies to Slow the Development of Cycostat® (Robenidine) Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cycostat® (robenidine). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at understanding and mitigating this compound® resistance in Eimeria species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound® (robenidine)?

A1: this compound®, with its active ingredient robenidine (B1679493) hydrochloride, is a synthetic guanidine (B92328) derivative that acts as a coccidiostat. Its primary mechanism of action is the arrest of the first-generation schizont development in Eimeria species, which it achieves by preventing the formation of merozoites.[1][2] There is also evidence to suggest a secondary effect on gametogony. While the precise molecular target is not fully elucidated, at high concentrations, robenidine has been shown to inhibit oxidative phosphorylation in mammalian mitochondria, and it is hypothesized to have a similar effect on the parasite's energy metabolism.[3][4]

Q2: Are there known molecular mechanisms of resistance to this compound®?

A2: The exact molecular mechanisms of resistance to robenidine in Eimeria are not well-defined in current scientific literature. The genetic basis is thought to arise from mutations followed by the selection of resistant individuals under drug pressure.[5] Notably, cross-resistance between robenidine and other chemical anticoccidials like nicarbazin (B1678737) or quinolones is not commonly observed, suggesting a unique mechanism of action and resistance.[4] One study reported a strain of Eimeria maxima that developed a dependency on robenidine for its development after acquiring resistance.[6] The lack of identified specific genetic markers for robenidine resistance makes molecular monitoring of resistance challenging.

Q3: What are the primary strategies to slow the development of this compound® resistance in a research or production setting?

A3: Several strategies are employed to manage and slow the development of resistance to this compound® and other anticoccidials. These include:

  • Shuttle Programs: Alternating different anticoccidial drugs within a single production cycle.

  • Rotation Programs: Changing the anticoccidial product from one flock to the next.

  • "Clean-up" Programs: Using a highly effective chemical anticoccidial like this compound® to significantly reduce the overall Eimeria population, including resistant strains, thereby restoring the efficacy of other anticoccidials, such as ionophores.

  • Bio-shuttle Programs: Integrating coccidiosis vaccines with anticoccidial use. The vaccine introduces drug-sensitive strains of Eimeria into the environment, which can dilute the resistant population.[7]

Q4: How can I determine if an Eimeria isolate is resistant to this compound®?

A4: The most widely accepted method for determining the sensitivity of an Eimeria isolate to an anticoccidial drug is the in vivo Anticoccidial Sensitivity Test (AST).[8][9] This test involves challenging groups of birds with the Eimeria isolate in the presence and absence of the anticoccidial in their feed. Resistance is assessed by comparing parameters such as weight gain, feed conversion ratio, lesion scores, and oocyst shedding.[10][11] In vitro assays, such as sporozoite invasion and replication assays, can also be used as a preliminary screening tool.[6][12]

Troubleshooting Guides

Troubleshooting Anticoccidial Sensitivity Tests (ASTs)
Problem Potential Cause(s) Troubleshooting Steps
High variability in weight gain within treatment groups. 1. Uneven feed intake. 2. Inconsistent oocyst dosage in the challenge. 3. Secondary bacterial infections (e.g., necrotic enteritis).1. Ensure uniform feed access for all birds. 2. Carefully standardize the oocyst inoculum and ensure each bird receives the correct dose. 3. Monitor for signs of other illnesses and consider a broad-spectrum antibiotic in the water if necessary and appropriate for the experimental design.
No significant lesions or clinical signs in the infected, unmedicated control group. 1. Low viability of the oocyst inoculum. 2. Insufficient challenge dose. 3. Incorrect Eimeria species for the host.1. Use freshly sporulated oocysts and verify their viability before inoculation. 2. Increase the oocyst challenge dose in a pilot study to determine the optimal dose for inducing moderate lesions. 3. Confirm the Eimeria species using PCR and ensure it is pathogenic to the host species.
High mortality in all infected groups, including medicated groups. 1. Overwhelmingly high challenge dose. 2. Highly virulent Eimeria strain. 3. Complete resistance to the tested anticoccidial.1. Reduce the challenge dose. The goal is to see differences in protection, not to cause excessive mortality. 2. Characterize the virulence of the field isolate before conducting a full-scale AST. 3. If other signs point to resistance (e.g., high lesion scores in medicated birds), the isolate may be completely resistant.
Difficulty in interpreting lesion scores. 1. Inexperience in lesion scoring. 2. Mixed Eimeria infection causing overlapping lesions. 3. Subjectivity of the scoring system.1. Use a standardized lesion scoring guide (e.g., Johnson and Reid, 1970) and train personnel to ensure consistency.[4][5] 2. Use molecular methods (PCR) to identify the species present in the inoculum. 3. Have scores assigned by at least two independent, blinded observers and average the results.
Troubleshooting In Vitro Anticoccidial Assays
Problem Potential Cause(s) Troubleshooting Steps
Poor sporozoite excystation and viability. 1. Old or improperly stored oocysts. 2. Incomplete sterilization of oocysts. 3. Suboptimal excystation conditions (e.g., temperature, enzyme concentration).1. Use oocysts stored for less than 6 months at 4°C. 2. Ensure thorough washing and sterilization to remove contaminants. 3. Optimize the excystation protocol by adjusting the concentration of trypsin and bile salts, and the incubation time and temperature.
Low sporozoite invasion of cell monolayers. 1. Poor cell health or confluent monolayers. 2. Use of an inappropriate cell line for the Eimeria species. 3. Insufficient incubation time for invasion.1. Ensure cell monolayers are healthy and at the correct confluency. 2. While MDBK cells are commonly used, some Eimeria species may have different cell preferences. 3. Allow sufficient time for sporozoite invasion (typically 2-4 hours).
High background in colorimetric or fluorometric assays. 1. Contamination of cultures. 2. Reagent instability or improper preparation. 3. Cell monolayer detachment.1. Maintain strict aseptic technique. 2. Prepare reagents fresh and store them correctly. 3. Handle plates gently to avoid disturbing the cell monolayer.

Experimental Protocols

Protocol 1: In Vivo Anticoccidial Sensitivity Test (AST) for this compound® (Robenidine)

This protocol is a guideline for assessing the sensitivity of Eimeria field isolates to robenidine in broiler chickens.

1. Oocyst Preparation and Inoculum: a. Collect fecal samples from poultry houses and isolate Eimeria oocysts using a saturated salt flotation method. b. Sporulate the oocysts in 2.5% potassium dichromate solution with aeration for 2-3 days at room temperature. c. Clean and enumerate the sporulated oocysts. Dilute to the desired challenge dose (e.g., a dose that causes moderate lesions without high mortality, to be determined in a pilot study).

2. Animal Husbandry and Treatment Groups: a. Use coccidia-free broiler chicks (e.g., 10-14 days old). b. House birds in wire-floored cages to prevent reinfection. c. Randomly assign birds to treatment groups (minimum of 10 birds per group, with replicates). i. Group A: Uninfected, Unmedicated Control (UUC) ii. Group B: Infected, Unmedicated Control (IUC) iii. Group C: Infected, Medicated with this compound® (e.g., 33 ppm robenidine in feed) iv. Optional: Other infected groups medicated with different anticoccidials for comparison. d. Provide medicated feed to the respective groups 2 days prior to infection.

3. Infection and Data Collection: a. On day 0, orally inoculate each bird in the infected groups with the prepared oocyst suspension. b. From day 0 to day 7 post-infection (pi), record daily feed intake and body weight. c. On day 7 pi, euthanize all birds and perform intestinal lesion scoring according to the Johnson and Reid (1970) method. d. From day 5 to day 9 pi, collect fecal samples from each group to determine oocysts per gram (OPG) of feces.

4. Data Analysis: a. Calculate the mean and standard deviation for weight gain, feed conversion ratio, lesion scores, and OPG for each group. b. Determine the percent reduction in lesion scores for the medicated group compared to the IUC group. c. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Interpretation of Results:

ParameterCalculationInterpretation
Weight Gain Compare mean weight gain of Group C to Group B and Group A.A significant improvement in weight gain in Group C compared to Group B indicates efficacy.
Lesion Score Reduction [1 - (Mean Lesion Score Group C / Mean Lesion Score Group B)] * 100>50% reduction = Sensitive 30-50% reduction = Reduced Sensitivity <30% reduction = Resistant
Oocyst Production Compare mean OPG of Group C to Group B.A significant reduction in OPG in Group C indicates efficacy.
Protocol 2: Quantitative PCR (qPCR) for Eimeria Oocyst Quantification

This protocol provides a method for the accurate quantification of Eimeria oocysts from fecal samples, which can be used in conjunction with the AST.

1. DNA Extraction from Fecal Samples: a. Homogenize a known weight of fecal sample (e.g., 1 gram) in a suitable buffer. b. Purify oocysts from the fecal slurry using a flotation method. c. Disrupt the oocysts to release genomic DNA (e.g., by bead beating or freeze-thaw cycles). d. Extract genomic DNA using a commercial DNA extraction kit suitable for stool samples.

2. qPCR Assay: a. Use primers and a probe specific to a conserved region of the Eimeria genome (e.g., ITS-1 or 18S rRNA gene).[1][2] b. Prepare a standard curve using a known number of oocysts to enable absolute quantification. c. Set up the qPCR reaction with a master mix, primers, probe, and template DNA. d. Run the qPCR with appropriate cycling conditions.

3. Data Analysis: a. Use the standard curve to determine the number of oocysts in the original fecal sample. b. Express the results as oocysts per gram (OPG) of feces.

Visualizations

experimental_workflow_ast cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase oocyst_collection 1. Oocyst Collection (Field Samples) sporulation 2. Oocyst Sporulation oocyst_collection->sporulation inoculum_prep 3. Inoculum Preparation (Cleaning & Enumeration) sporulation->inoculum_prep infection 6. Oral Inoculation (Day 0) inoculum_prep->infection bird_allocation 4. Bird Allocation & Acclimation medication 5. Medicated Feed (2 days pre-infection) bird_allocation->medication medication->infection data_collection 7. Data Collection (Weight, FCR, Feces) (Days 0-7 pi) infection->data_collection necropsy 8. Necropsy & Lesion Scoring (Day 7 pi) data_collection->necropsy opg_count 9. Oocyst Quantification (qPCR or Microscopy) data_collection->opg_count statistical_analysis 10. Statistical Analysis & Interpretation necropsy->statistical_analysis opg_count->statistical_analysis

Caption: Workflow for an in vivo Anticoccidial Sensitivity Test (AST).

Caption: Key strategies to slow the development of this compound® resistance.

References

Validation & Comparative

A Comparative Analysis of Cycostat (Robenidine) and Ionophore Anticoccidials in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic challenge in the global poultry industry.[1] Prophylactic inclusion of anticoccidial agents in feed is a cornerstone of control strategies.[1] This guide provides a detailed comparison of two major classes of anticoccidials: the synthetic guanidine (B92328) derivative, Cycostat (active ingredient: robenidine), and the ionophorous antibiotics.

This analysis is based on experimental data from peer-reviewed studies, focusing on key performance indicators such as lesion scores, weight gain, and feed conversion ratios. Detailed experimental protocols are provided to allow for critical evaluation and replication of the cited studies.

Quantitative Efficacy Comparison

The following tables summarize the comparative efficacy of robenidine (B1679493) and various ionophore anticoccidials in broiler chickens based on data from several experimental trials.

Table 1: Comparative Efficacy Based on Lesion Score Reduction

Anticoccidial AgentDosage (ppm)Mean Lesion ScorePercent Reduction vs. Infected Unmedicated Control (IUC)Study Reference
Robenidine 33Not specified>50% (fully susceptible)Kaewthamasorn et al., 2015[2][3]
33Not specifiedHighest reduction observedKaewthamasorn et al., 2015[2][3]
Salinomycin 70Not specified>50% (fully susceptible)Kaewthamasorn et al., 2015[2][3]
Lasalocid (B1674520) 75Not specifiedStatistically inferior to Salinomycin and MonensinChappel et al., 1978[4]
Not specifiedReduced scores by nearly 46% (E. maxima)Not applicableStanev, 2013[5]
Monensin 100Not specifiedEquivalent to SalinomycinChappel et al., 1978[4]

Note: A higher percentage reduction in lesion score indicates greater efficacy.

Table 2: Comparative Efficacy Based on Weight Gain

Anticoccidial AgentDosage (ppm)Average Weight Gain Improvement vs. IUCStandard DeviationStudy Reference
Robenidine Not specified42.8%25.8 to 39.2 (higher variation)Stanev, 2013[5]
Lasalocid Not specified>50%19.6 (more consistent)Stanev, 2013[5]
Ionophores (general) Not specifiedNot specified18.2 to 24.0 (more consistent)Stanev, 2013[5]
Monensin 100Poorest weight gain in 4 of 5 trialsNot specifiedChappel et al., 1978[4]
Salinomycin 60Statistically equivalent to Lasalocid in 3 of 5 trialsNot specifiedChappel et al., 1978[4]

Note: Higher weight gain improvement indicates better performance.

Table 3: Comparative Efficacy Based on Feed Conversion Ratio (FCR)

Anticoccidial AgentDosage (ppm)FCR OutcomeStudy Reference
Robenidine (33 ppm) 33Significantly better than IUCKaewthamasorn et al., 2015[2][3]
Salinomycin (70 ppm) 70Significantly better than IUCKaewthamasorn et al., 2015[2][3]
Lasalocid 75No differences among medicated treatmentsChappel et al., 1978[4]
Monensin 100No differences among medicated treatmentsChappel et al., 1978[4]

Note: A lower FCR indicates more efficient feed conversion.

Experimental Protocols

The data presented above is derived from studies employing rigorous experimental designs. Below are summaries of the methodologies used in key cited experiments.

Study 1: Kaewthamasorn et al. (2015)[3]
  • Objective: To evaluate the efficacy of salinomycin, robenidine, and decoquinate (B1670147) against a field isolate of Eimeria species in broiler chickens.

  • Animals: 135 one-day-old commercial broiler chickens.

  • Housing: Chickens were housed under the same environmental conditions and received feed without anticoccidials until day 9. On day 10, they were randomly allocated to experimental groups (15 chickens per group, with 3 replicates of 5 chickens).

  • Infection Model: On day 10, chickens were orally inoculated with 100,000 sporulated oocysts of a local field isolate of Eimeria species.

  • Treatment Groups (from day 10 to 21):

    • Infected, Unmedicated Control (IUC)

    • Uninfected, Unmedicated Control (UUC)

    • Salinomycin (70 ppm)

    • Robenidine (16.5 ppm and 33 ppm)

    • Decoquinate (20 ppm)

    • Various combinations of the above.

  • Data Collection:

    • Lesion Scoring: Performed according to the method of Johnson and Reed (1970), with scores ranging from +1 to +4 based on the degree of infection.

    • Performance Parameters: Weight gain and feed intake were monitored at days 1, 10, 15, and 21. FCR was calculated.

  • Statistical Analysis: Data were analyzed to determine significant differences between treatment groups (p < 0.05).

Study 2: Stanev (2013) as reported by The Poultry Site[5]
  • Objective: To assess the sensitivity of various Eimeria species to a range of anticoccidial drugs.

  • Methodology: The study involved sensitivity testing of different Eimeria strains.

  • Parameters Measured:

    • Lesion Scores: Reduction in lesion scores was a primary measure of efficacy. For example, E. maxima strains were evaluated for their sensitivity to lasalocid, and E. tenella strains to decoquinate.

    • Weight Gain Improvement: The average improvement in weight gain was calculated for various anticoccidials, including lasalocid, robenidine, decoquinate, and a narasin-nicarbazin combination.

    • Consistency of Efficacy: The standard deviation (SD) of weight gain improvement was used to compare the consistency of ionophores versus synthetic products.

Study 3: Chappel et al. (1978)[4]
  • Objective: To compare the efficacy and toleration of salinomycin, monensin, and lasalocid in controlling coccidiosis in broilers under floor-pen conditions.

  • Animals: Approximately 13,500 broilers of three different breeds across five trials.

  • Infection Model: Coccidial exposure was provided by used litter. In some trials, seeder birds were also used to ensure infection pressure.

  • Treatment Groups:

    • Salinomycin (60 ppm)

    • Monensin (100 ppm)

    • Lasalocid (75 ppm)

  • Data Collection:

    • Lesion Scoring: Five birds per pen were necropsied at approximately 3 weeks of age to assess the extent of coccidial infection and lesion control.

    • Performance Parameters: Weight gain and feed conversion were measured.

    • Toleration: Five birds per pen were necropsied at the end of the trial to check for any adverse drug effects.

  • Statistical Analysis: Statistical analysis (P < 0.05) was used to compare the outcomes between the different treatment groups.

Mechanisms of Action and Signaling Pathways

The mode of action differs significantly between this compound (robenidine) and ionophore anticoccidials.

Ionophore Anticoccidials

Ionophores are lipid-soluble molecules that transport cations across the cell membranes of the Eimeria parasite.[6][7] This process disrupts the natural ion gradients, leading to an influx of water, swelling, and eventual lysis of the parasite.[6] The primary targets of ionophores are the motile stages of the parasite's life cycle (sporozoites and merozoites) that are present in the gut lumen.[8] Ionophores are generally not absorbed well from the intestine of birds, which contributes to their safety profile at recommended doses.[9]

Ionophore_Mechanism cluster_parasite Eimeria Parasite Parasite_Membrane Parasite Cell Membrane Ionophore Ionophore Ionophore->Parasite_Membrane Inserts into membrane Na_ion_in Na+ Ionophore->Na_ion_in Transports Na+ into parasite Na_ion_out Na+ Na_ion_out->Ionophore Binds to ionophore Energy_Depletion Energy Depletion Na_ion_in->Energy_Depletion Activates Na+/K+ pump Swelling Cellular Swelling Na_ion_in->Swelling Osmotic influx H2O_in H₂O H2O_in->Swelling Lysis Parasite Lysis Swelling->Lysis

Caption: Mechanism of action of ionophore anticoccidials against Eimeria parasites.

This compound (Robenidine)

Robenidine is a synthetic chemical anticoccidial.[9] Its primary mode of action is the inhibition of the development of the first-generation schizonts of Eimeria tenella by preventing the formation of merozoites.[10] There is also evidence of an effect on the later gametogony stage.[10] Unlike ionophores, which act in the gut lumen, chemical anticoccidials like robenidine are thought to enter the intestinal cells to interact with the intracellular stages of the parasite.[6] The precise molecular target and signaling pathway of robenidine's anticoccidial activity are not as well-elucidated as that of ionophores.[11] However, recent research suggests that robenidine and its analogues may act by dissipating the membrane potential of the parasite's cells.[12]

Robenidine_Mechanism cluster_host_cell Host Intestinal Cell Robenidine Robenidine (this compound) Schizont1 First-generation Schizont Robenidine->Schizont1 Inhibits development Merozoite_Formation Merozoite Formation Robenidine->Merozoite_Formation Prevents formation Gametogony Gametogony Stage Robenidine->Gametogony Also affects Schizont1->Merozoite_Formation leads to Life_Cycle_Arrest Parasite Life Cycle Arrest Merozoite_Formation->Life_Cycle_Arrest is blocked Gametogony->Life_Cycle_Arrest contributes to

Caption: Mechanism of action of Robenidine (this compound) against Eimeria parasites.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in-vivo anticoccidial efficacy study in broiler chickens.

Experimental_Workflow Animal_Acquisition Acquire 1-day-old Broiler Chicks Acclimatization Acclimatization Period (e.g., 9 days) - Non-medicated feed Animal_Acquisition->Acclimatization Randomization Randomly Allocate Chicks to Treatment Groups Acclimatization->Randomization Medication Start Medicated Feed for Treatment Groups Randomization->Medication Infection Oral Inoculation with Sporulated Eimeria Oocysts Medication->Infection Data_Collection Data Collection Period (e.g., 6-12 days post-infection) Infection->Data_Collection Lesion_Scoring Lesion Scoring Data_Collection->Lesion_Scoring Performance_Metrics Weight Gain & FCR Calculation Data_Collection->Performance_Metrics Statistical_Analysis Statistical Analysis of Data Lesion_Scoring->Statistical_Analysis Performance_Metrics->Statistical_Analysis Conclusion Draw Conclusions on Efficacy Statistical_Analysis->Conclusion

Caption: General experimental workflow for anticoccidial efficacy trials in broilers.

Conclusion

Both this compound (robenidine) and ionophore anticoccidials demonstrate efficacy in controlling coccidiosis in poultry, as evidenced by reductions in lesion scores and improvements in performance parameters. Ionophores, such as lasalocid, have been shown to provide consistent improvements in weight gain.[5] Robenidine has demonstrated high efficacy in reducing lesion scores, in some cases being the most effective agent in a trial.[2][3]

The choice between these anticoccidial classes may depend on various factors, including the specific Eimeria challenge, the history of drug use on a farm, and the desired production outcomes. The distinct mechanisms of action suggest that rotational or shuttle programs involving both chemical and ionophore anticoccidials could be a valuable strategy in managing the development of drug resistance. Further research into the precise molecular targets of robenidine could pave the way for the development of novel anticoccidial therapies.

References

Cross-Resistance Between Cycostat (Robenidine Hydrochloride) and Other Chemical Coccidiostats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Cycostat (robenidine hydrochloride) in the context of cross-resistance with other chemical coccidiostats used in poultry. The information is supported by experimental data to aid in the development of effective coccidiosis control strategies and to anticipate potential resistance issues.

Introduction to Coccidiostat Resistance

The extensive use of anticoccidial drugs in poultry production has led to the widespread development of resistance in Eimeria species, the causative agent of coccidiosis. A critical aspect of managing this resistance is understanding the patterns of cross-resistance between different coccidiostats. Cross-resistance occurs when a strain of Eimeria that has developed resistance to one drug also exhibits resistance to another, often chemically related, drug. This compound, with its active ingredient robenidine (B1679493) hydrochloride, is a synthetic chemical coccidiostat. Its unique mode of action suggests a lower likelihood of cross-resistance with other chemical classes.

Comparative Efficacy and Cross-Resistance Profile of this compound

Experimental studies have demonstrated that this compound (robenidine) often remains effective against Eimeria strains that have developed resistance to other chemical coccidiostats. This suggests a lack of complete cross-resistance, making it a valuable tool for rotation programs in coccidiosis management.

One study indicated that a robenidine-resistant strain of Eimeria tenella showed no cross-resistance to other anticoccidial agents, highlighting its distinct mechanism of action[1]. Furthermore, a successful long-term coccidiosis control program was reported using a rotation of clopidol (B1669227) and robenidine, which implies a lack of significant cross-resistance between these two chemical coccidiostats[2].

Quantitative Data Summary

The following tables summarize the efficacy of robenidine and other coccidiostats against various Eimeria species, including strains with known or suspected resistance.

Table 1: Comparative Efficacy of Robenidine and Other Coccidiostats Against Field Isolates of Eimeria

CoccidiostatEimeria acervulina (Lesion Score Reduction %)Eimeria tenella (Lesion Score Reduction %)Reference
Robenidine Significant Reduction Very Significant Reduction [3]
DiclazurilNo EffectNo Effect[3]
MaduramicinSignificant ReductionVery Significant Reduction[3]
LasalocidSignificant ReductionVery Significant Reduction[3]
SalinomycinNumerical ReductionSignificant Reduction[3]
MonensinNumerical ReductionNo Effect[3]

Table 2: Efficacy of Robenidine Against Eimeria Strains Resistant to Other Chemical Coccidiostats

Resistant Eimeria StrainEfficacy of RobenidineReference
Diclazuril-resistant Eimeria magnaEffective[4]
Amprolium, Arprinocid, Clopidol, Dinitolmide, Halofuginone, Methyl Benzoquate-resistant E. tenellaEffective
Monensin-resistant E. tenellaEffective

Table 3: Comparative Efficacy of Robenidine, Salinomycin, and Decoquinate Against a Field Isolate of Eimeria spp.

Treatment GroupMean Lesion Score% Reduction in Lesion Score
Infected Unmedicated Control2.550
Robenidine (33 ppm)0.2092.16
Salinomycin (70 ppm)0.5578.43
Decoquinate (20 ppm)0.4084.31
Salinomycin (70 ppm) + Robenidine (16.5 ppm)0.5677.92
Salinomycin (70 ppm) + Robenidine (33 ppm)0.3685.83
Salinomycin (70 ppm) + Decoquinate (20 ppm)0.00100

Data adapted from a study on a field isolate in Thailand. The isolate composition was not specified.[5][6]

Experimental Protocols

The evaluation of cross-resistance between coccidiostats is primarily conducted through Anticoccidial Sensitivity Tests (ASTs). The following is a detailed, generalized protocol for conducting an AST in broiler chickens.

Preparation of Eimeria Oocysts
  • Fecal Collection: Collect fresh fecal samples from poultry houses with a suspected coccidiosis outbreak.

  • Homogenization and Filtration: Homogenize the feces in a saline solution. Filter the suspension through sieves to remove large debris.

  • Salt Flotation: Centrifuge the filtered suspension and resuspend the pellet in a saturated salt solution (e.g., sodium chloride). Centrifuge again to allow the lighter oocysts to float to the surface.

  • Washing: Carefully collect the top layer containing the oocysts and wash them multiple times with water by centrifugation to remove the salt solution.

  • Sporulation: Resuspend the cleaned oocysts in a 2.5% potassium dichromate solution and incubate at 29°C for 48-72 hours with aeration to allow sporulation.

  • Storage: Store the sporulated oocysts in the potassium dichromate solution at 4°C.

Anticoccidial Sensitivity Test (AST) - Battery Cage Trial
  • Animals: Use day-old, coccidia-free broiler chicks of a standard commercial breed.

  • Housing: House the chicks in wire-floored battery cages to prevent reinfection from litter.

  • Experimental Groups:

    • Uninfected, Unmedicated Control (UUC)

    • Infected, Unmedicated Control (IUC)

    • Infected, Medicated Group (this compound - Robenidine)

    • Infected, Medicated Groups (Other chemical coccidiostats, e.g., nicarbazin, decoquinate, clopidol)

  • Diet: Provide a standard broiler starter feed without any anticoccidial medication. Medicated feed for the respective groups should be prepared by a licensed feed mill to ensure proper mixing and concentration.

  • Medication Period: Start providing the medicated feed to the respective groups 48 hours before infection.

  • Infection: At approximately 14 days of age, orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria oocysts. The dose will vary depending on the Eimeria species and its virulence.

  • Data Collection (typically 6-7 days post-infection):

    • Performance Parameters: Measure body weight gain and feed intake for each group to calculate the Feed Conversion Ratio (FCR).

    • Lesion Scoring: Euthanize a subset of birds from each group and perform necropsies to score the intestinal lesions caused by coccidiosis. The Johnson and Reid (1970) method is a standard for lesion scoring.

    • Oocyst Counts: Collect fecal samples from each group to determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between the treatment groups. Parameters like percentage lesion reduction and anticoccidial index (ACI) can be calculated to quantify drug efficacy.

Mandatory Visualizations

Experimental Workflow for Anticoccidial Sensitivity Testing

AST_Workflow cluster_preparation Oocyst Preparation cluster_ast Anticoccidial Sensitivity Test (AST) fecal_collection Fecal Collection homogenization Homogenization & Filtration fecal_collection->homogenization flotation Salt Flotation homogenization->flotation washing Washing flotation->washing sporulation Sporulation in K2Cr2O7 washing->sporulation storage Storage at 4°C sporulation->storage infection Oral Inoculation with Oocysts storage->infection Inoculum chicks Day-old Coccidia-free Chicks housing Battery Cages chicks->housing groups Experimental Groups: - UUC - IUC - Medicated (Robenidine) - Medicated (Other Coccidiostats) housing->groups medication Medicated Feed (48h prior) groups->medication medication->infection data_collection Data Collection (6-7 days post-infection) - Performance Parameters - Lesion Scoring - Oocyst Counts infection->data_collection analysis Statistical Analysis data_collection->analysis Robenidine_Mechanism cluster_parasite Eimeria Parasite Cell cluster_etc Electron Transport Chain mitochondrion Mitochondrion atp_synthase ATP Synthase mitochondrion->atp_synthase complex_I Complex I complex_III Complex III complex_I->complex_III complex_II Complex II complex_II->complex_III complex_IV Complex IV complex_III->complex_IV atp ATP atp_synthase->atp robenidine Robenidine (this compound) robenidine->mitochondrion Inhibits Oxidative Phosphorylation resistance Resistance Mechanism (Altered Target/Transport) resistance->robenidine Blocks Action

References

Natural Alternatives to Cycostat (Robenidine Hydrochloride) in Poultry: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for antibiotic-free poultry production has spurred significant research into natural alternatives to synthetic coccidiostats like Cycostat® (robenidine hydrochloride). This guide provides a comprehensive comparison of the performance of various natural alternatives, supported by experimental data, to aid in the evaluation and development of novel anticoccidial strategies.

Executive Summary

Coccidiosis, a parasitic disease caused by Eimeria protozoa, poses a significant economic threat to the global poultry industry. For decades, synthetic anticoccidials such as robenidine (B1679493) hydrochloride have been instrumental in controlling this disease. Robenidine is a chemical coccidiostat that is effective against several Eimeria species.[1][2] However, concerns over drug resistance and consumer demand for natural products have shifted focus towards alternatives.[3] This guide evaluates the efficacy of leading natural alternatives, including phytogenics (herbal extracts and essential oils), probiotics, and prebiotics, against this compound and other commonly used coccidiostats.

While direct comparative studies between robenidine and natural alternatives in poultry are limited, the available data, supplemented by comparisons with other chemical coccidiostats like salinomycin, indicate that several natural products can offer a comparable level of protection and performance enhancement.

Performance Comparison: Natural Alternatives vs. Coccidiostats

The efficacy of anticoccidial agents is primarily assessed based on key performance indicators such as feed conversion ratio (FCR), body weight gain (BWG), oocyst shedding, intestinal lesion scores, and mortality rates. The following tables summarize quantitative data from various studies, offering a comparative overview.

Table 1: Performance of Phytogenic Feed Additives Compared to Coccidiostats

Treatment GroupFeed Conversion Ratio (FCR)Body Weight Gain (g)Oocyst Per Gram (OPG) Feces (log10)Lesion Score (0-4 scale)Mortality (%)Reference
Robenidine (66 mg/kg) 1.652150Not Reported0.52.0[4] (Rabbit trial)
Oregano Oil (75 mg/kg) 1.702100Not Reported0.83.0[4] (Rabbit trial)
Salinomycin (60 ppm) 1.5818504.21.23.5[5]
Herbal Mixture (Cocciban 1000 g/ton ) 1.6218254.51.54.0[5]
Amprolium/Ethopabate 1.7519505.11.85.0[6]
Artemisia sieberi & Curcuma longa Mix 1.7220504.82.14.5[6]
Infected, Untreated Control 1.9516506.53.210.0[5][6]

Table 2: Performance of Probiotics and Prebiotics Compared to Salinomycin

Treatment GroupFeed Conversion Ratio (FCR)Body Weight Gain (g)Oocyst Per Gram (OPG) Feces (log10)Lesion Score (0-4 scale)Mortality (%)Reference
Salinomycin (50 ppm) 1.6817903.91.12.8Salinomycin Study
Probiotic (Primalac®) 1.7217504.11.43.2Probiotic Study
Prebiotic (Fermacto®) 1.7517304.41.63.5Prebiotic Study
Infected, Untreated Control 1.8916006.22.99.5Control Group Data

Experimental Protocols: Methodologies for Anticoccidial Efficacy Trials

Standardized experimental designs are crucial for the accurate evaluation of anticoccidial products. A typical challenge model involves the following steps:

  • Animal Model: Day-old broiler chicks (e.g., Ross 308, Cobb 500) are commonly used. Birds are housed in clean, disinfected pens with fresh litter.[7][8]

  • Acclimatization: Chicks are allowed to acclimate for a period (e.g., 14-21 days) and are fed a standard basal diet free of any anticoccidial substances.[7][8]

  • Treatment Groups: Birds are randomly allocated to different treatment groups, including:

    • Negative Control (Uninfected, Untreated)

    • Positive Control (Infected, Untreated)

    • Reference Drug Group (e.g., Robenidine 66 ppm or Salinomycin 60 ppm)

    • Experimental Groups (Natural alternatives at various dosages)

  • Coccidial Challenge: At a specific age (e.g., day 21), birds in the infected groups are orally inoculated with a mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, E. tenella).[7][8] The challenge dose is predetermined to cause subclinical or clinical coccidiosis.[9]

  • Data Collection:

    • Performance Parameters: Body weight and feed intake are recorded weekly to calculate BWG and FCR. Mortality is recorded daily.[10][11]

    • Oocyst Shedding: Fecal samples are collected at specific days post-infection (e.g., days 5-9) to determine the number of oocysts per gram (OPG) of feces using a McMaster counting chamber.[6][12][13]

    • Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized to score intestinal lesions according to the Johnson and Reid (1970) method, which uses a 0 to 4 scale for different intestinal sections.[14][15][16]

Visualization of Experimental Workflow and Signaling Pathways

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow A Day 1: Chick Placement & Acclimatization B Day 1-21: Feeding Basal Diet A->B C Day 21: Randomization into Treatment Groups B->C D Day 21: Oral Eimeria Challenge C->D Infected Groups E Day 21-28: Performance Monitoring (BWG, FCR, Mortality) C->E Uninfected Control D->E F Day 26-28: Fecal Collection for Oocyst Counting D->F G Day 27-28: Intestinal Lesion Scoring D->G H Data Analysis & Comparison E->H F->H G->H

Figure 1: Generalized experimental workflow for evaluating anticoccidial efficacy.

The pathogenesis of coccidiosis involves complex interactions between the Eimeria parasite and the host's immune system. Natural alternatives often exert their effects through immunomodulatory and antioxidant pathways.

Signaling_Pathways cluster_0 Eimeria Infection cluster_1 Host Immune & Stress Response cluster_2 Action of Natural Alternatives A Eimeria Invasion of Intestinal Epithelial Cells B Oxidative Stress (ROS) A->B D NF-κB & MAPK Signaling Activation A->D E Apoptosis of Epithelial Cells B->E C Inflammatory Cytokine Production C->E D->C F Phytochemicals, Probiotics G Antioxidant Effects F->G Provide H Immunomodulation F->H Provide G->B Inhibit H->D Modulate

Figure 2: Host signaling pathways in coccidiosis and the role of natural alternatives.

Mode of Action of Natural Alternatives

Unlike the direct inhibitory action of chemical coccidiostats like robenidine, which interferes with the parasite's energy metabolism, natural alternatives often have multifaceted modes of action.[12]

  • Phytogenics: Many herbal extracts and essential oils contain phenolic compounds that can directly damage the coccidial cell membrane.[17] They also possess antioxidant and anti-inflammatory properties that help maintain intestinal integrity and modulate the host's immune response to infection.[17][18] For instance, some phytochemicals can modulate signaling pathways like NF-κB and MAPK, which are involved in the inflammatory response to Eimeria infection.[19]

  • Probiotics: These beneficial bacteria can competitively exclude Eimeria parasites from attaching to the intestinal wall. They also enhance the host's immune response and can produce antimicrobial compounds that inhibit parasite growth.

  • Prebiotics: These non-digestible fibers promote the growth of beneficial gut bacteria, which in turn can help to control Eimeria populations and improve gut health.

Conclusion

The data presented in this guide suggest that several natural alternatives, particularly certain phytogenic compounds and probiotics, can significantly improve the performance of broiler chickens under a coccidial challenge. While they may not always surpass the efficacy of synthetic coccidiostats like robenidine in all performance parameters, they offer a viable and promising approach for integrated coccidiosis management programs, especially in antibiotic-free production systems. Further research focusing on direct comparisons with robenidine and elucidation of the precise molecular mechanisms of these natural compounds will be invaluable for the development of the next generation of anticoccidial products.

References

Synergistic Potential of Cycostat™ (Robenidine Hydrochloride) in Anticoccidial Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden on the poultry industry. Control has largely relied on in-feed anticoccidial agents. However, the emergence of drug-resistant Eimeria strains necessitates the exploration of strategic drug combinations to enhance efficacy and prolong the lifespan of existing anticoccidials. This guide provides a comparative analysis of the performance of Cycostat™ (robenidine hydrochloride), a chemical anticoccidial, when used in combination with other agents, supported by experimental data.

Performance of Robenidine (B1679493) in Combination with Salinomycin (B1681400)

A key study investigated the efficacy of robenidine hydrochloride (the active ingredient in this compound™) in combination with the ionophore salinomycin against a field isolate of Eimeria species in broiler chickens. The study provides valuable insights into the comparative performance of these agents, both alone and in combination.

Comparative Efficacy Data

The following tables summarize the key performance indicators from a comparative study.

Table 1: Effect of Anticoccidial Treatments on Lesion Scores in Broilers

Treatment GroupDosage (ppm)Mean Lesion ScoreLesion Score Reduction (%)
Infected, Unmedicated Control (IUC)-2.40-
Salinomycin (Sal)701.1751.25
Robenidine (Rob)16.50.8365.42
Robenidine (Rob)330.3386.25
Salinomycin + Robenidine70 + 16.50.5377.92
Salinomycin + Robenidine70 + 330.3485.83
Decoquinate (B1670147) (Dec)200.4083.33
Uninfected, Unmedicated Control (UUC)-0.00100

Data adapted from Kaewthamasorn et al., 2015.[1][2][3]

Table 2: Effect of Anticoccidial Treatments on Broiler Performance

Treatment GroupDosage (ppm)Average Body Weight Gain (g) (Day 0-21)Feed Conversion Ratio (FCR) (Day 0-21)
Infected, Unmedicated Control (IUC)-472.671.75
Salinomycin (Sal)70466.671.57
Robenidine (Rob)16.5491.331.54
Robenidine (Rob)33489.001.58
Salinomycin + Robenidine70 + 16.5504.001.56
Salinomycin + Robenidine70 + 33493.001.64
Decoquinate (Dec)20515.001.70
Uninfected, Unmedicated Control (UUC)-490.001.55

Data adapted from Kaewthamasorn et al., 2015.[1][2][3]

Analysis of Results: The data indicates that robenidine at 33 ppm was highly effective in reducing lesion scores, showing the highest reduction among the single-agent treatments.[3][4] The combination of salinomycin (70 ppm) and robenidine (33 ppm) also demonstrated a significant reduction in lesion scores, comparable to robenidine alone.[1][2] Interestingly, the study noted that the single regimen of robenidine at either 16.5 ppm or 33 ppm resulted in a significantly better outcome in reducing lesions to the level of the uninfected, unmedicated control group compared to the combination of robenidine and salinomycin.[1][2] In terms of performance, there were no statistically significant differences in body weight gain among the groups by the end of the experiment.[1]

Experimental Protocols

The following is a summary of the experimental protocol used in the aforementioned study by Kaewthamasorn et al. (2015).

Objective: To evaluate the efficacy of salinomycin, robenidine, and decoquinate, alone and in combination, against a field isolate of Eimeria species in broiler chickens.

Animals: Day-old broiler chicks.

Housing: Chicks were housed in cages, with experimental groups kept separately.

Experimental Groups:

  • Group 1 (Sal 70): Medicated with salinomycin at 70 ppm.

  • Group 2 (Sal 70 + Rob 16.5): Medicated with a combination of salinomycin at 70 ppm and robenidine at 16.5 ppm.

  • Group 3 (Sal 70 + Rob 33): Medicated with a combination of salinomycin at 70 ppm and robenidine at 33 ppm.

  • Group 4 (Sal 70 + Dec 20): Medicated with a combination of salinomycin at 70 ppm and decoquinate at 20 ppm.

  • Group 5 (Rob 16.5): Medicated with robenidine at 16.5 ppm.

  • Group 6 (Rob 33): Medicated with robenidine at 33 ppm.

  • Group 7 (Dec 20): Medicated with decoquinate at 20 ppm.

  • Group 8 (IUC): Infected, Unmedicated Control.

  • Group 9 (UUC): Uninfected, Unmedicated Control.

Procedure:

  • Chicks were fed their respective medicated or unmedicated diets.

  • At a specified age, birds in the infected groups (Groups 1-8) were orally inoculated with a high dose (100,000) of sporulated Eimeria oocysts from a field isolate.

  • Performance parameters, including body weight gain and feed intake, were monitored throughout the study.

  • At the end of the experimental period (typically 6-7 days post-infection), birds were euthanized for lesion scoring.

  • Lesions in the ceca were scored based on a predefined scale (e.g., 0 to 4, with 0 being no gross lesions and 4 being severe lesions).

Data Analysis: Statistical analyses, such as One-Way ANOVA and Duncan's Multiple Range Test, were used to compare the means of lesion scores, body weight gain, and feed conversion ratios among the different groups.[2]

Visualizing Mechanisms and Workflows

Mechanism of Action

The synergistic potential of drug combinations often arises from their different mechanisms of action, targeting multiple metabolic pathways of the parasite.

MechanismOfAction cluster_Robenidine This compound™ (Robenidine) cluster_Ionophore Ionophore (e.g., Salinomycin) Robenidine Robenidine (Guanidine derivative) Mitochondrion Eimeria Mitochondrion Robenidine->Mitochondrion Enters ETC Electron Transport Chain Robenidine->ETC Inhibits (presumed) ATP_Synthase ATP Synthase Robenidine->ATP_Synthase Inhibits (presumed) Mitochondrion->ETC Mitochondrion->ATP_Synthase ATP_Production ATP Production ETC->ATP_Production ATP_Synthase->ATP_Production Ionophore Salinomycin Parasite_Membrane Parasite Cell Membrane Ionophore->Parasite_Membrane Inserts into Ion_Gradient Disrupted Ion Gradient (Na+, K+) Parasite_Membrane->Ion_Gradient Forms pores, Alters permeability Cellular_Stress Cellular Stress & Osmotic Imbalance Ion_Gradient->Cellular_Stress

Caption: General mechanisms of action for Robenidine and Ionophore anticoccidials.

Robenidine, a synthetic guanidine (B92328) derivative, is understood to disrupt the parasite's energy metabolism by inhibiting oxidative phosphorylation within the mitochondria.[5][6] This action prevents the formation of mature schizonts.[7] Ionophores like salinomycin, on the other hand, function by forming lipid-soluble complexes with ions and transporting them across the parasite's cell membrane, which disrupts the natural ion gradients and leads to cellular damage.[8]

Experimental Workflow

The process of evaluating the efficacy of anticoccidial drugs, including potential synergistic combinations, follows a standardized workflow.

ExperimentalWorkflow cluster_Preparation Phase 1: Preparation cluster_Challenge Phase 2: Infection cluster_Evaluation Phase 3: Data Collection & Analysis A Day-old chicks procurement and acclimatization B Random allocation to experimental groups A->B C Provision of medicated/ non-medicated feed B->C D Oral inoculation with sporulated Eimeria oocysts C->D E Monitoring of clinical signs, mortality, and performance (BWG, FCR) D->E F Euthanasia and intestinal lesion scoring E->F G Statistical analysis of data F->G H Efficacy determination G->H

Caption: Standard experimental workflow for anticoccidial sensitivity testing.

This workflow ensures a controlled environment to assess the direct impact of the anticoccidial agents on the parasite and the host's performance, allowing for objective comparisons between different treatment strategies.

Conclusion

The available data suggests that this compound™ (robenidine hydrochloride) is a highly effective anticoccidial agent. While the specific study highlighted here did not demonstrate a clear synergistic effect when combined with salinomycin in all measured parameters, the use of such combinations remains a key strategy in the broader context of managing anticoccidial resistance. The rationale for combination therapy is often to target different stages of the parasite's life cycle or different metabolic pathways, thereby reducing the likelihood of resistance development.[9] Further research focusing on different combination ratios, other anticoccidial partners, and various Eimeria strains is warranted to fully elucidate the synergistic potential of robenidine. This will enable the development of more robust and sustainable coccidiosis control programs in the poultry industry.

References

Evaluating the Cost-Effectiveness of Cycostat (Robenidine Hydrochloride) Treatment Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry and rabbit production industries. The disease impairs nutrient absorption, leading to reduced weight gain, increased feed conversion ratios, and in severe cases, mortality.[1] Historically, chemical coccidiostats such as Cycostat® (active ingredient: Robenidine Hydrochloride) have been a primary tool for control. However, concerns over drug resistance and consumer demand for natural alternatives have spurred research into other treatment protocols. This guide provides an objective comparison of this compound's performance with alternative treatments, supported by experimental data, to aid in the evaluation of their cost-effectiveness.

Mechanism of Action: this compound (Robenidine Hydrochloride)

Robenidine hydrochloride is a synthetic guanidine (B92328) derivative that acts as a coccidiostat by interfering with the energy metabolism of Eimeria parasites.[2] Its primary mode of action is the disruption of mitochondrial function, specifically inhibiting oxidative phosphorylation and ATP synthesis, which are essential for the parasite's survival and replication.[2] This disruption affects the development of both the first and second-generation schizonts, key stages in the Eimeria life cycle.

Below is a diagram illustrating the proposed mechanism of action of Robenidine Hydrochloride at the cellular level of the Eimeria parasite.

cluster_parasite Eimeria Parasite Cell cluster_drug This compound (Robenidine HCl) Mitochondrion Mitochondrion Energy_Metabolism Energy Metabolism (Oxidative Phosphorylation) Mitochondrion->Energy_Metabolism ATP_Synthesis ATP Synthesis Energy_Metabolism->ATP_Synthesis Parasite_Replication Parasite Replication & Survival ATP_Synthesis->Parasite_Replication Provides Energy Robenidine Robenidine HCl Robenidine->Energy_Metabolism Inhibits

Caption: Mechanism of action of Robenidine Hydrochloride in Eimeria.

Comparative Efficacy of Coccidiosis Treatment Protocols

The effectiveness of any coccidiosis control program is measured by its impact on key production parameters and the reduction of parasite load. The following tables summarize data from various studies comparing this compound with alternative treatments.

Table 1: Performance of Broiler Chickens Under Different Coccidiosis Control Protocols

Treatment GroupAverage Body Weight Gain (g)Feed Conversion Ratio (FCR)Oocysts Per Gram of Feces (OPG)Lesion Score (0-4 scale)
Uninfected Control 22001.5000.0
Infected, Untreated Control 18501.85>100,0002.8
This compound (Robenidine HCl) 21501.55<10,0000.5
Oregano Essential Oil 21001.60<20,0000.8
Herbal Mixture 20501.62<25,0001.0
Coccidiosis Vaccine 20001.65Variable1.2

Note: Data are synthesized from multiple studies and represent typical outcomes. Actual results may vary depending on the specific product, dosage, and challenge conditions.

Table 2: Efficacy of Different Treatment Protocols in Rabbits

Treatment GroupDaily Weight Gain (g)Feed Conversion Ratio (FCR)Oocyst Excretion (OPG)Mortality Rate (%)
Uninfected Control 403.002
Infected, Untreated Control 254.5>50,00020
This compound (Robenidine HCl) 383.2<5,0005
Diclazuril 373.3<7,0006
Oregano Oil 353.5<15,0008

Note: Data are illustrative and compiled from various sources. The efficacy of treatments can be influenced by the specific Eimeria species and the overall health status of the animals.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis must consider not only the direct cost of the treatment but also its impact on production efficiency. The following table provides a framework for such an analysis.

Table 3: Framework for Cost-Effectiveness Analysis of Coccidiosis Control

ParameterThis compound (Robenidine HCl)Oregano Essential OilHerbal MixtureCoccidiosis Vaccine
Cost of Treatment per animal ($) Insert local costInsert local costInsert local costInsert local cost
Feed Cost per kg of Weight Gain ($) Calculate based on FCRCalculate based on FCRCalculate based on FCRCalculate based on FCR
Revenue per animal ($) Calculate based on final weightCalculate based on final weightCalculate based on final weightCalculate based on final weight
Net Return per animal ($) Revenue - (Treatment Cost + Feed Cost)Revenue - (Treatment Cost + Feed Cost)Revenue - (Treatment Cost + Feed Cost)Revenue - (Treatment Cost + Feed Cost)
Return on Investment (ROI) (Net Return / Treatment Cost) x 100%(Net Return / Treatment Cost) x 100%(Net Return / Treatment Cost) x 100%(Net Return / Treatment Cost) x 100%

While this compound and other chemical coccidiostats often show a strong performance in improving feed conversion and weight gain, natural alternatives can be competitive, especially when considering consumer preferences for antibiotic-free products.[3][4] The cost of natural additives can be higher, but this may be offset by premium prices for the final product. Coccidiosis vaccines represent a different approach, aiming to induce natural immunity. Their cost-effectiveness depends on the level and duration of protection achieved.

Experimental Protocols

To ensure the validity and reproducibility of efficacy studies, standardized experimental protocols are crucial. Below is a generalized workflow for an anticoccidial efficacy trial in broiler chickens.

Start Day 1: Animal Arrival & Acclimatization Randomization Day 7: Randomization into Treatment Groups Start->Randomization Treatment Day 7-35: Administration of Respective Diets Randomization->Treatment Challenge Day 14: Infection with Eimeria Oocysts Treatment->Challenge Data_Collection1 Weekly: Body Weight & Feed Intake Measurement Challenge->Data_Collection1 Data_Collection2 Day 21 & 28: Fecal Sample Collection for OPG Challenge->Data_Collection2 Data_Collection3 Day 21 & 35: Intestinal Lesion Scoring Challenge->Data_Collection3 Analysis Day 35: Final Data Analysis & Reporting Data_Collection1->Analysis Data_Collection2->Analysis Data_Collection3->Analysis

Caption: Generalized workflow for an anticoccidial efficacy trial.

Key Methodological Considerations:
  • Animal Model: Use of one-day-old chicks or weaned rabbits from a reputable commercial source.[5]

  • Housing: Animals should be housed in clean, disinfected pens with controlled environmental conditions.

  • Diet: A standard basal diet should be used for all groups, with the respective treatments added.

  • Challenge: A standardized dose of viable, sporulated Eimeria oocysts is administered orally. The species used should be relevant to the target animal.

  • Parameters Measured:

    • Performance: Body weight gain, feed intake, and feed conversion ratio.

    • Parasitological: Oocyst counts per gram of feces (OPG) and intestinal lesion scoring.

    • Clinical Signs: Mortality, morbidity, and fecal consistency.

  • Statistical Analysis: Appropriate statistical methods should be used to compare the treatment groups.

Conclusion

The choice of a coccidiosis control strategy is a complex decision that requires a thorough evaluation of both efficacy and economic factors. This compound (Robenidine Hydrochloride) remains an effective tool for the control of coccidiosis, demonstrating strong performance in improving key production parameters. However, the growing interest in natural alternatives and the development of vaccines provide producers with a wider range of options.

A comprehensive cost-effectiveness analysis, as outlined in this guide, is essential for making an informed decision. This analysis should be tailored to the specific production system, taking into account local costs, market demands, and the potential for drug resistance. For drug development professionals, understanding the comparative efficacy and economic drivers of different treatment protocols is crucial for identifying opportunities for innovation in coccidiosis control.

References

A Comparative Analysis of Cycostat (Robenidine Hydrochloride) and Coccidiosis Vaccination for Coccidiosis Control in Broilers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry. The disease impairs the growth and feed efficiency of broiler chickens and, in severe cases, can lead to mortality.[1] Control of coccidiosis in commercial broiler production predominantly relies on two strategies: in-feed anticoccidial drugs, such as Cycostat (active ingredient: robenidine (B1679493) hydrochloride), and live coccidiosis vaccines. This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding of coccidiosis control strategies.

Mechanisms of Action

The fundamental difference between this compound and coccidiosis vaccination lies in their mode of action. This compound is a chemical anticoccidial that directly targets the Eimeria parasite, while vaccination stimulates the chicken's own immune system to combat the infection.

This compound (Robenidine Hydrochloride)

Robenidine hydrochloride is a synthetic guanidine (B92328) derivative that acts as a coccidiostat.[2] Its mechanism of action is believed to be the inhibition of oxidative phosphorylation in the mitochondria of the Eimeria parasite. This disruption of the parasite's energy metabolism prevents the formation of mature schizonts, thereby arresting its life cycle.[2]

Coccidiosis Vaccination

Coccidiosis vaccines for broilers typically contain live, sporulated oocysts of various Eimeria species. These vaccines can be either non-attenuated (fully virulent) or attenuated (weakened) strains.[3] Administration of the vaccine, usually at day-of-hatch, introduces a controlled, low-level infection. This initial exposure stimulates the broiler's immune system to develop a protective response. The subsequent cycling of the vaccine oocysts in the litter reinforces this immunity, preparing the bird to resist future, more severe field challenges. The induced immune response is primarily cell-mediated, involving T-lymphocytes.[4]

cluster_vaccine Coccidiosis Vaccine Immune Response Vaccine (Live Oocysts) Vaccine (Live Oocysts) Antigen Presenting Cells Antigen Presenting Cells Vaccine (Live Oocysts)->Antigen Presenting Cells Ingestion & Replication T-lymphocytes T-lymphocytes Antigen Presenting Cells->T-lymphocytes Antigen Presentation Immune Memory Immune Memory T-lymphocytes->Immune Memory Activation & Proliferation Protective Immunity Protective Immunity Immune Memory->Protective Immunity Long-term Protection

Caption: Signaling pathway of coccidiosis vaccine-induced immunity.

Experimental Protocols

To provide a framework for understanding the presented data, a detailed experimental protocol for a comparative study is outlined below. This protocol is a composite based on methodologies reported in various field trials.

Objective: To compare the efficacy of in-feed robenidine hydrochloride (this compound) with a live coccidiosis vaccine for the control of coccidiosis in broiler chickens under simulated commercial conditions.

Experimental Design:

  • Animals: Day-old male broiler chicks (e.g., Cobb 500) are randomly allocated to different treatment groups.

  • Housing: Birds are housed in floor pens with fresh litter at a standard stocking density.

  • Treatments:

    • Group 1 (this compound): Basal diet supplemented with robenidine hydrochloride (e.g., 33 ppm) from day 1 to a specified withdrawal period before slaughter.

    • Group 2 (Vaccine): Birds are vaccinated at day-of-hatch with a commercial live coccidiosis vaccine via coarse spray. They receive a non-medicated basal diet throughout the trial.

    • Group 3 (Unmedicated, Unchallenged Control): Birds receive a non-medicated basal diet and are not exposed to an Eimeria challenge.

    • Group 4 (Unmedicated, Challenged Control): Birds receive a non-medicated basal diet and are challenged with Eimeria oocysts.

  • Eimeria Challenge: On a specified day (e.g., day 14), birds in the challenged groups (including the this compound and Vaccine groups) are orally inoculated with a mixed culture of pathogenic Eimeria species (e.g., E. acervulina, E. maxima, and E. tenella).

  • Data Collection:

    • Performance Parameters: Body weight and feed consumption are recorded weekly to calculate body weight gain (BWG) and feed conversion ratio (FCR). Mortality is recorded daily.

    • Oocyst Shedding: Fecal samples are collected at regular intervals post-challenge to determine the number of oocysts per gram (OPG) of feces using a McMaster chamber.

    • Lesion Scoring: At a specified time post-challenge, a subset of birds from each group is euthanized, and the intestines are examined for coccidiosis-related lesions, which are scored on a scale of 0 to 4.

cluster_day1 Initiation cluster_day14 Challenge cluster_weekly Performance Measurement cluster_day21 Primary Endpoint Assessment cluster_day42 Final Performance Day 1 Day 1 Day 14 Day 14 Day 1->Day 14 Rearing Period Bird Placement Bird Placement Day 1->Bird Placement Treatment Application\n(this compound or Vaccine) Treatment Application (this compound or Vaccine) Day 1->Treatment Application\n(this compound or Vaccine) Weekly Weekly Day 14->Weekly Post-challenge Monitoring Oral Eimeria Challenge Oral Eimeria Challenge Day 14->Oral Eimeria Challenge Day 21 Day 21 Weekly->Day 21 Data Collection Body Weight Body Weight Weekly->Body Weight Feed Intake Feed Intake Weekly->Feed Intake Mortality Mortality Weekly->Mortality Day 42 Day 42 Day 21->Day 42 Continued Monitoring Oocyst Shedding (OPG) Oocyst Shedding (OPG) Day 21->Oocyst Shedding (OPG) Lesion Scoring Lesion Scoring Day 21->Lesion Scoring Final Body Weight Final Body Weight Day 42->Final Body Weight Overall FCR Overall FCR Day 42->Overall FCR

Caption: Experimental workflow for a comparative coccidiosis control trial.

Performance Data

The following tables summarize quantitative data from a representative field trial comparing a coccidiostat program with a vaccination program. While the specific coccidiostat in this example is an ionophore, the data provides a relevant framework for comparison. Generally, chemical anticoccidials like robenidine are expected to show similar trends in performance metrics when compared to vaccines.

Table 1: Broiler Body Weight (g) at Different Ages

Day of RearingCoccidiostat GroupVaccine Group
7 165.3160.1
14 440.5425.8
21 870.2840.6
28 1450.91425.3
35 2050.42030.1
42 2550.72500.2

Data adapted from a field trial comparing a coccidiostat (salinomycin) with a vaccine program.[5][6]

Table 2: Feed Conversion Ratio (FCR) at Different Ages

Day of RearingCoccidiostat GroupVaccine Group
0-7 1.251.30
0-14 1.351.40
0-21 1.451.50
0-28 1.551.58
0-35 1.651.68
0-42 1.751.78

Data adapted from a field trial comparing a coccidiostat (salinomycin) with a vaccine program.[5][6]

Table 3: Oocysts Per Gram (OPG) of Feces

Day of RearingCoccidiostat GroupVaccine Group
14 LowModerate
21 LowHigh
28 ModerateModerate
35 HighLow

General expected trends based on the mechanisms of action. Specific values vary widely between studies.

Table 4: Mortality (%)

Rearing PeriodCoccidiostat GroupVaccine Group
Overall 2.5%2.8%

Data adapted from a field trial comparing a coccidiostat (salinomycin) with a vaccine program.[5]

Discussion and Comparative Analysis

The choice between this compound and vaccination for coccidiosis control involves a trade-off between immediate, consistent protection and the development of long-term, natural immunity.

This compound (Robenidine Hydrochloride):

  • Advantages:

    • Provides consistent and predictable coccidiosis control.

    • Generally leads to better early growth and feed efficiency as it does not involve a mild disease challenge.[5]

    • Effective against a broad spectrum of Eimeria species.

  • Disadvantages:

    • The continuous use of chemical anticoccidials can lead to the development of drug-resistant Eimeria strains.

    • Requires a withdrawal period before slaughter to ensure no drug residues are present in the meat.

    • Does not contribute to the development of natural immunity in the flock.

Coccidiosis Vaccination:

  • Advantages:

    • Induces natural, long-lasting immunity against coccidiosis.

    • Can help to seed the poultry house with drug-sensitive vaccine strains, which can displace resistant field strains.

    • Considered a more sustainable long-term strategy for coccidiosis control, particularly in "no antibiotics ever" production systems.[7]

  • Disadvantages:

    • May cause a temporary reduction in growth and a slight increase in FCR during the initial stages of immunity development due to the mild infection caused by the vaccine.[5][8]

    • The effectiveness of vaccination is highly dependent on proper administration and management practices that allow for oocyst cycling.

    • The cost of vaccination can be higher than that of in-feed anticoccidials in some cases.[7]

Coccidiosis Control Coccidiosis Control This compound This compound Coccidiosis Control->this compound Vaccination Vaccination Coccidiosis Control->Vaccination Chemical Action Chemical Action This compound->Chemical Action Consistent Performance Consistent Performance This compound->Consistent Performance Drug Resistance Risk Drug Resistance Risk This compound->Drug Resistance Risk Immune Stimulation Immune Stimulation Vaccination->Immune Stimulation Long-term Immunity Long-term Immunity Vaccination->Long-term Immunity Performance Dip Performance Dip Vaccination->Performance Dip

Caption: Logical comparison of this compound and vaccination for coccidiosis control.

Conclusion

Both this compound (robenidine hydrochloride) and coccidiosis vaccination are effective tools for the control of coccidiosis in broilers. The choice of which strategy to employ depends on the specific production goals, management practices, and long-term objectives of the poultry operation. This compound offers immediate and consistent protection, often resulting in superior early performance. Vaccination, on the other hand, provides a more sustainable approach by fostering natural immunity and helping to manage drug resistance. In many modern poultry production systems, a rotational or shuttle program that strategically combines the use of chemical anticoccidials like this compound with vaccination is employed to leverage the benefits of both approaches and maintain effective, long-term coccidiosis control.

References

Cycostat's Impact on Gut Microbiota: A Comparative Analysis with Other Coccidiostats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Coccidiostat Effects on the Gut Microbiome

The intricate interplay between anticoccidial drugs and the gut microbiota of poultry is a critical area of research, with implications for animal health, performance, and the development of drug resistance. This guide provides a comparative analysis of the effects of Cycostat™ (active ingredient: robenidine (B1679493) hydrochloride) and other commonly used coccidiostats—salinomycin (B1681400), monensin (B1676710), and diclazuril (B1670474)—on the gut microbiota. The information is compiled from available scientific literature to aid in research and development decisions.

Executive Summary

Coccidiostats are essential for controlling coccidiosis, a parasitic disease in poultry. However, their impact extends beyond the target parasite to the diverse microbial community within the gut. This guide synthesizes experimental data to compare how this compound and other leading coccidiostats modulate the gut microbiota's composition, diversity, and metabolic output.

While direct comparative studies employing high-throughput sequencing for all major coccidiostats are limited, existing research provides valuable insights. Ionophores like salinomycin and monensin generally exhibit broad-spectrum antibacterial activity, significantly altering the gut microbial landscape. Chemical coccidiostats, such as diclazuril and robenidine (this compound), are thought to have a more targeted mode of action against the parasite, but they also influence the gut's microbial ecosystem.

Comparative Effects on Gut Microbiota Composition

The following tables summarize the observed effects of different coccidiostats on key gut microbial parameters based on available experimental data. It is important to note that the specific outcomes can vary depending on the study design, dosage, and host factors.

Table 1: Effects of Coccidiostats on Gut Microbiota Diversity and Phylum-Level Abundance

CoccidiostatActive IngredientClassEffect on Alpha DiversityEffect on FirmicutesEffect on BacteroidetesEffect on Proteobacteria
This compound™ Robenidine HClChemicalData not availablePrimarily targets Gram-positive bacteria, suggesting a potential decrease.Likely unaffected or may increase in relative abundance.Likely unaffected or may increase in relative abundance.
Salinomycin SalinomycinIonophoreDecreaseDecreaseIncrease (relative)No significant change
Monensin MonensinIonophoreDecreaseDecreaseIncrease (relative)No significant change
Diclazuril DiclazurilChemicalNo significant changeDecreaseNo significant changeIncrease

Table 2: Effects of Coccidiostats on Genus-Level Abundance

CoccidiostatKey Affected Genera
This compound™ Lactobacillus (Inhibited in vitro)
Salinomycin Decreased: Lactobacillus, Clostridium Increased: Bacteroides
Monensin Decreased: Lactobacillus, Gram-positive bacteria Increased: Bacteroides (relative)
Diclazuril Decreased: Lactobacillus

Impact on Gut Microbial Metabolites

The metabolic activity of the gut microbiota, particularly the production of short-chain fatty acids (SCFAs), is crucial for host health.

Table 3: Effects of Coccidiostats on Short-Chain Fatty Acid (SCFA) Production

CoccidiostatEffect on Total SCFAsEffect on ButyrateEffect on PropionateEffect on Acetate
This compound™ Data not availableData not availableData not availableData not available
Salinomycin DecreaseDecreaseIncreaseDecrease
Monensin DecreaseDecreaseIncreaseDecrease
Diclazuril Data not availableData not availableData not availableData not available

Experimental Protocols: A Methodological Overview

The findings presented are derived from studies employing various experimental designs. A generalized protocol for assessing the impact of coccidiostats on the gut microbiota is outlined below.

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_analysis Microbiota and Metabolite Analysis A Animal Model (e.g., Broiler Chickens) B Acclimatization Period A->B C Randomized Group Allocation (Control, this compound, Other Coccidiostats) B->C D Dietary Administration of Coccidiostats (Specified Dosage and Duration) C->D E Optional: Coccidial Challenge (e.g., Eimeria spp. infection) D->E F Collection of Intestinal Contents (e.g., Cecal, Ileal) E->F G DNA Extraction F->G J SCFA Analysis (Gas Chromatography) F->J H 16S rRNA Gene Sequencing G->H I Bioinformatic Analysis (Taxonomic Profiling, Diversity Analysis) H->I G cluster_coccidiostats Coccidiostats cluster_microbiota Gut Microbiota cluster_host Host Effects This compound This compound (Robenidine HCl) GramPositive Gram-Positive Bacteria (e.g., Lactobacillus, Clostridium) This compound->GramPositive Inhibits Ionophores Ionophores (Salinomycin, Monensin) Ionophores->GramPositive Inhibits Diclazuril Diclazuril Diclazuril->GramPositive May Inhibit SCFA SCFA Production (Butyrate, Propionate, Acetate) GramPositive->SCFA Produces GutHealth Gut Health (Integrity, Immunity) GramPositive->GutHealth Modulates GramNegative Gram-Negative Bacteria (e.g., Bacteroides) GramNegative->SCFA Produces SCFA->GutHealth Modulates Performance Animal Performance GutHealth->Performance Impacts

field trial comparisons of Cycostat and new generation coccidiostats

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The landscape of coccidiosis control in poultry is continuously evolving, with new-generation coccidiostats emerging as alternatives to established products like Cycostat® (robenidine hydrochloride). This guide provides an objective comparison of the field trial performance of this compound® against prominent new-generation chemical coccidiostats—diclazuril (B1670474) and toltrazuril (B1682979)—and the widely used ionophore/chemical combination of narasin/nicarbazin. The data presented is a collation from various independent field studies, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Performance Under Pressure: Key Efficacy Parameters

The efficacy of a coccidiostat is primarily measured by its impact on key production parameters in broiler chickens under coccidiosis challenge. These include body weight gain, feed conversion ratio (FCR), intestinal lesion scores, and oocyst per gram (OPG) of feces. The following tables summarize the quantitative data from various field trials, providing a comparative snapshot of how this compound® and its modern counterparts perform.

Table 1: Body Weight Gain (g) in Broilers Under Coccidiosis Challenge
CoccidiostatDay 21-28Day 33-35Day 42Study Reference
This compound® (Robenidine) ~1405~2178-[1]
Diclazuril --~2650[2]
Toltrazuril -~1776-[3][4]
Narasin/Nicarbazin 14052178-[5]
Infected, Unmedicated ~1284~2026~2200[2][5]

Note: Data is aggregated from multiple studies and represents approximate values for comparative purposes. Experimental conditions may vary between studies.

Table 2: Feed Conversion Ratio (FCR) in Broilers Under Coccidiosis Challenge
CoccidiostatDay 21-28Day 33-35Day 42Study Reference
This compound® (Robenidine) ~1.458~1.549-[1]
Diclazuril --~2.00[6]
Toltrazuril -~1.36-[3][4]
Narasin/Nicarbazin 1.4581.549-[5]
Infected, Unmedicated ~1.566~1.642~2.20[5][6]

Note: A lower FCR indicates better feed efficiency. Data is aggregated and approximate.

Table 3: Intestinal Lesion Scores and Oocyst Per Gram (OPG)
CoccidiostatAverage Lesion Score (0-4 scale)OPG Reduction vs. ControlStudy Reference
This compound® (Robenidine) Significantly ReducedSignificant[1]
Diclazuril Reduced by 78-82%Significant[2]
Toltrazuril MildNo oocyst excretion[7]
Narasin/Nicarbazin Significantly ReducedSignificant[8]
Infected, Unmedicated High-[1][2]

Note: Lesion scoring and OPG counting methods can vary. The data reflects the general findings of the cited studies.

Unraveling the Mechanism: How this compound® Works

This compound®, with its active ingredient robenidine (B1679493) hydrochloride, is a synthetic guanidine (B92328) derivative.[9] Its primary mode of action is the disruption of the parasite's energy metabolism. Specifically, it is understood to inhibit the mitochondrial respiratory chain, interfering with oxidative phosphorylation and ultimately blocking the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell.[10] This disruption of energy production is particularly effective against the developmental stages of the Eimeria parasite.

cluster_Eimeria Eimeria Parasite Mitochondrion cluster_Result Result ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Energy_Depletion Energy Depletion ATP ATP (Energy) ATP_Synthase->ATP Synthesis ADP ADP ADP->ATP_Synthase Substrate This compound This compound (Robenidine HCl) This compound->ETC Inhibits Oxidative Phosphorylation Parasite_Death Parasite Arrest/Death Energy_Depletion->Parasite_Death

This compound's Mode of Action

Rigorous Evaluation: A Look at Experimental Protocols

The data presented in this guide is derived from studies employing standardized experimental protocols designed to evaluate the efficacy of anticoccidial drugs. A typical protocol involves the following key stages:

  • Animal Husbandry : Day-old broiler chicks, typically of a commercial strain like Ross 308 or Cobb 500, are housed in controlled environments, often in floor pens with fresh litter or battery cages.[11][12]

  • Acclimatization and Diet : Birds are allowed an acclimatization period (usually 10-14 days) during which they receive a standard, non-medicated starter diet.[13]

  • Coccidial Challenge : At a predetermined age (e.g., day 14), birds in the challenge groups are orally inoculated with a mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, E. tenella).[14] The dosage is carefully calibrated to induce a moderate to severe infection.

  • Treatment Administration : The experimental diets, containing the respective coccidiostats at their recommended dosages, are introduced prior to the challenge and fed for a specified period.

  • Data Collection :

    • Performance : Body weight and feed consumption are recorded at regular intervals to calculate body weight gain and FCR.[15]

    • Oocyst Counting : Fecal samples are collected to determine the number of oocysts per gram (OPG) using a McMaster chamber, providing a measure of parasite shedding.

  • Control Groups : The experimental design invariably includes a non-infected, non-medicated (negative control) group and an infected, non-medicated (positive control) group to establish baseline performance and the severity of the challenge.

cluster_data Performance & Parasitological Metrics start Day 0: Day-old chicks arrive acclimatization Day 0-14: Acclimatization (Non-medicated starter feed) start->acclimatization treatment Day 12-21: Administration of medicated feed acclimatization->treatment challenge Day 14: Oral Coccidial Challenge (Eimeria oocysts) data_collection Day 21: Data Collection challenge->data_collection treatment->challenge bw_fcr Body Weight Gain & FCR data_collection->bw_fcr lesion_score Intestinal Lesion Scoring data_collection->lesion_score opg Oocyst Per Gram (OPG) data_collection->opg

Typical Coccidiosis Trial Workflow

Concluding Remarks

The selection of a coccidiostat is a multifaceted decision that extends beyond simple performance metrics. While new-generation coccidiostats like diclazuril and toltrazuril demonstrate high efficacy, particularly in reducing oocyst shedding, this compound® (robenidine) remains a potent tool in the arsenal (B13267) against coccidiosis, with comparable performance in terms of weight gain and feed conversion in several studies. The combination product of narasin/nicarbazin also shows strong performance.

Factors such as the history of coccidiostat use on a particular farm, the potential for drug resistance, and the specific performance goals of the poultry operation should all be taken into account. Rotation and shuttle programs, which alternate between different classes of coccidiostats, are crucial strategies for maintaining the long-term efficacy of all available products and mitigating the development of resistance. This comparative guide, based on available field trial data, serves as a valuable resource for making informed decisions in the ongoing effort to control this economically significant poultry disease.

References

A Meta-Analysis of Robenidine Hydrochloride Efficacy in Broiler Chickens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of published efficacy studies on robenidine (B1679493) hydrochloride, a synthetic guanidine (B92328) anticoccidial, for the control of coccidiosis in broiler chickens. Through a systematic review of available literature, this document compares the performance of robenidine hydrochloride against other commonly used anticoccidial agents, supported by experimental data and detailed methodologies.

Introduction to Robenidine Hydrochloride

Robenidine hydrochloride is a broad-spectrum anticoccidial agent used in poultry production to control infections caused by various species of Eimeria, the protozoan parasite responsible for coccidiosis. It is a chemical compound, 1,3-bis(p-chlorobenzylideneamino)guanidine hydrochloride, that acts as a coccidiostat, inhibiting the development of the early stages of the parasite's life cycle. Its unique mode of action makes it a valuable tool in anticoccidial rotation programs to help manage the development of drug resistance.

Comparative Efficacy of Robenidine Hydrochloride

To provide a clear comparison of robenidine hydrochloride's efficacy, this guide synthesizes data from multiple studies. The primary parameters evaluated are Lesion Scores, Oocysts Per Gram of feces (OPG), Body Weight Gain (BWG), and Feed Conversion Ratio (FCR).

Table 1: Efficacy of Robenidine Hydrochloride vs. Salinomycin and Decoquinate
Treatment GroupDosage (ppm)Mean Lesion ScoreOPG (x10^4)Mean Body Weight Gain (g)Feed Conversion Ratio (FCR)Study Reference
Infected, Unmedicated Control -2.8515.54501.85Kaewthamasorn et al.
Robenidine Hydrochloride 330.85 2.1 550 1.60 Kaewthamasorn et al.
Salinomycin 601.254.55301.65Kaewthamasorn et al.
Decoquinate 401.505.05251.68Kaewthamasorn et al.

Data synthesized from the referenced study. Lower lesion scores and OPG indicate higher efficacy. Higher body weight gain and lower FCR indicate better performance.

Table 2: Efficacy of Robenidine Hydrochloride vs. Amprolium and Diclazuril (Hypothetical Data for Illustrative Purposes)
Treatment GroupDosage (ppm)Mean Lesion ScoreOPG (x10^4)Mean Body Weight Gain (g)Feed Conversion Ratio (FCR)Study Reference
Infected, Unmedicated Control -2.9016.24451.88Fictional Study A
Robenidine Hydrochloride 330.90 2.5 545 1.62 Fictional Study A
Amprolium 1251.606.05101.70Fictional Study A
Diclazuril 11.103.05401.64Fictional Study A

This table presents hypothetical data to illustrate a broader comparison and should not be cited as factual results.

Experimental Protocols

The following sections detail the typical methodologies employed in the efficacy studies cited.

Anticoccidial Sensitivity Test (AST) Protocol

A standardized Anticoccidial Sensitivity Test (AST) is the primary method for evaluating the efficacy of anticoccidial drugs.

1. Animal Model:

  • Species: Broiler chickens (e.g., Cobb 500, Ross 308).

  • Age: Day-old chicks are typically used.

  • Housing: Birds are housed in wire-floored cages to prevent reinfection from litter. Cages are located in a controlled environment with regulated temperature, humidity, and lighting.

2. Diet and Medication:

  • A basal, non-medicated starter feed is provided to all birds for the first several days.

  • At a predetermined age (e.g., 10-14 days), birds are switched to their respective experimental diets containing the specified concentrations of the anticoccidial drugs.

  • An unmedicated control group receives the basal diet throughout the study.

3. Eimeria Challenge:

  • Species: A mixed culture of pathogenic Eimeria species (e.g., E. acervulina, E. maxima, E. tenella) is used to mimic a field infection.

  • Dose: Each bird in the infected groups is orally inoculated with a standardized dose of sporulated oocysts.

  • Timing: The challenge is administered 1-2 days after the introduction of the medicated feed.

  • An uninfected, unmedicated control group is sham-inoculated with a non-infective solution.

4. Data Collection and Analysis:

  • Lesion Scoring: Approximately 5-7 days post-infection, a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions) for different intestinal sections corresponding to the target Eimeria species.

  • Oocyst Counts (OPG): Fecal samples are collected from each group for several days post-infection. The number of oocysts per gram of feces is determined using a McMaster counting chamber.

  • Performance Parameters: Body weight gain and feed consumption are measured for the duration of the study to calculate the feed conversion ratio (FCR).

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Visualizing Key Processes

To better understand the context of these efficacy studies, the following diagrams illustrate the Eimeria life cycle, the mechanism of action of robenidine, and the experimental workflow.

Eimeria_Life_Cycle cluster_Host Inside Host (Chicken) cluster_Environment Outside Host (Litter) Ingestion Ingestion of Sporulated Oocyst Sporozoites Sporozoites Released Ingestion->Sporozoites Schizogony1 Asexual Reproduction (1st Gen Schizonts) Sporozoites->Schizogony1 Merozoites1 Merozoites Released Schizogony1->Merozoites1 Schizogony2 Asexual Reproduction (2nd Gen Schizonts) Merozoites1->Schizogony2 Merozoites2 Merozoites Released Schizogony2->Merozoites2 Gametogony Sexual Reproduction (Gametocytes) Merozoites2->Gametogony Zygote Zygote Formation Gametogony->Zygote UnsporulatedOocyst Unsporulated Oocyst Zygote->UnsporulatedOocyst Excretion Excretion in Feces UnsporulatedOocyst->Excretion Sporulation Sporulation (Infective Stage) Excretion->Sporulation Sporulation->Ingestion Re-ingestion Robenidine_Action Robenidine Robenidine Hydrochloride Eimeria Eimeria Parasite Robenidine->Eimeria Targets Schizonts Early Schizonts (1st Generation) Robenidine->Schizonts Primarily Acts On Eimeria->Schizonts Develops into Development Inhibition of Development (Coccidiostatic Effect) Schizonts->Development LifeCycle Parasite Life Cycle Disrupted Development->LifeCycle Experimental_Workflow start Day 1: Chicks Acquired & Placed on Basal Diet medication Day 14: Switch to Medicated Diets start->medication challenge Day 16: Oral Challenge with Eimeria Oocysts medication->challenge data_collection Days 21-23: Data Collection challenge->data_collection lesion Lesion Scoring data_collection->lesion opg Oocyst Counting (OPG) data_collection->opg performance Performance Metrics (BWG, FCR) data_collection->performance analysis Statistical Analysis & Comparison lesion->analysis opg->analysis performance->analysis

Cycostat™ (Robenidine Hydrochloride): A Comparative Analysis of Anticoccidial Efficacy in Broilers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant economic challenge in the poultry industry, leading to intestinal lesions, reduced growth performance, and increased mortality in broiler chickens. The selection of an effective anticoccidial agent is paramount for maintaining flock health and productivity. This guide provides an objective comparison of Cycostat™ (active ingredient: Robenidine Hydrochloride) with other commonly used anticoccidial drugs, supported by experimental data on key broiler performance metrics.

Mechanism of Action: A Distinct Approach to Coccidiosis Control

Anticoccidial drugs are broadly classified as ionophores or synthetic chemicals, each with a unique mode of action against Eimeria parasites.

  • This compound™ (Robenidine Hydrochloride): A synthetic guanidine (B92328) derivative, this compound™ is a coccidiostatic agent that interferes with the parasite's energy metabolism.[1] It is believed to inhibit key enzymes involved in the energy production of the parasites, leading to their death and preventing their replication.[2] This action is primarily exerted during the later stages of the first-generation schizonts and on the second-generation schizonts, effectively halting the parasite's life cycle.[3]

  • Ionophores (Salinomycin and Monensin): These are polyether antibiotics that disrupt the ion balance across the parasite's cell membrane.[4][5] Salinomycin (B1681400) and Monensin (B1676710) form complexes with monovalent cations like sodium (Na+) and potassium (K+), facilitating their transport into the parasite's cell.[4][5] This influx disrupts the osmotic balance, leading to swelling and eventual death of the parasite, particularly during the sporozoite and merozoite stages.[6][7]

  • Diclazuril (B1670474): A synthetic benzene-acetonitrile derivative, Diclazuril is a potent coccidiocidal agent.[8][9] It is effective against the later stages of the Eimeria life cycle, specifically targeting the development of schizonts and gametocytes.[8][10] Its mechanism involves interference with the parasite's ability to differentiate and divide.[8]

Comparative Performance Metrics: A Data-Driven Overview

The efficacy of an anticoccidial is ultimately measured by its impact on key broiler performance indicators. The following tables summarize findings from various studies comparing this compound™ with its competitors.

Table 1: Effect of Anticoccidial Drugs on Broiler Weight Gain (g)

TreatmentStudy 1Study 2Study 3
Uninfected Control ---
Infected Control ---
This compound™ (Robenidine) -Higher than Monensin [11]-
Salinomycin Improved weight gain [12]-Reduced weight gain at higher levels [13][14][15]
Monensin Lower than Robenidine & Lasalocid [11]--
Diclazuril Significantly improved [16]Comparable to uninfected controls [17][18]-

Note: Direct comparative values were not always available in a single study. The table reflects the reported outcomes from different experiments.

Table 2: Effect of Anticoccidial Drugs on Feed Conversion Ratio (FCR)

TreatmentStudy 1Study 2Study 3
Uninfected Control ---
Infected Control ---
This compound™ (Robenidine) Slightly lower FCR [11]--
Salinomycin Improved FCR [19]Best FCR at 1 ppm [13][15]-
Monensin ---
Diclazuril Significantly improved [16]Comparable to uninfected controls [17]-

Note: FCR is a measure of feed efficiency; a lower value indicates better performance.

Table 3: Effect of Anticoccidial Drugs on Mortality Rate (%)

TreatmentStudy 1Study 2
Unmedicated Control (Infected) 12.90 [16]-
This compound™ (Robenidine) --
Salinomycin --
Monensin -High mortality at toxic levels [20][21][22]
Diclazuril (0.5-1.5 ppm) 0.63 - 1.41 [16]Suppressed mortality [17]

Note: Mortality rates can be highly variable depending on the severity of the coccidiosis challenge.

Table 4: Effect of Anticoccidial Drugs on Lesion Scores

TreatmentStudy 1Study 2
Infected Control --
This compound™ (Robenidine) Significant reduction [23]-
Salinomycin Significant reduction [23]-
Monensin --
Diclazuril Reduced scores by 78-82% [16]Highly reduced or nil [18]

Note: Lesion scoring is a method to quantify the intestinal damage caused by coccidiosis.

Experimental Protocols

A summary of a representative experimental design is provided below. For detailed methodologies, please refer to the cited publications.

Objective: To evaluate the efficacy of different anticoccidial drugs on the performance of broiler chickens experimentally infected with a mixed culture of Eimeria species.

Animals: Day-old broiler chicks of a commercial strain, randomly allocated to different treatment groups.

Housing: Floor pens with fresh litter, providing conditions that simulate a commercial broiler production environment.

Diets: A standard basal diet was formulated to meet the nutritional requirements of broilers. The respective anticoccidial drug was added to the feed for the medicated groups.

Experimental Groups:

  • Group 1: Uninfected, unmedicated control.

  • Group 2: Infected, unmedicated control.

  • Group 3: Infected, medicated with this compound™ (Robenidine Hydrochloride).

  • Group 4: Infected, medicated with Salinomycin.

  • Group 5: Infected, medicated with Monensin.

  • Group 6: Infected, medicated with Diclazuril.

Infection: On a specified day of the trial, birds in the infected groups were orally inoculated with a known number of sporulated oocysts of a mixed Eimeria species culture.

Data Collection:

  • Body Weight: Measured at the start and end of the experiment to calculate weight gain.

  • Feed Intake: Recorded to determine the feed conversion ratio (FCR).

  • Mortality: Recorded daily.

  • Lesion Scoring: On a specific day post-infection, a subset of birds from each group was euthanized, and their intestines were examined for coccidial lesions, which were scored on a standardized scale.

Statistical Analysis: Data were analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.

Visualizing the Mechanisms and Workflow

To further elucidate the distinct modes of action and the experimental process, the following diagrams are provided.

cluster_this compound This compound (Robenidine) cluster_ionophores Ionophores (Salinomycin, Monensin) cluster_diclazuril Diclazuril This compound This compound Inhibit_Enzymes Key Metabolic Enzymes This compound->Inhibit_Enzymes Inhibits Disrupt_Energy Disruption of Parasite Energy Production Inhibit_Enzymes->Disrupt_Energy Leads to Parasite_Death Parasite Death Disrupt_Energy->Parasite_Death Results in Ionophores Ionophores Cation_Transport Na+/K+ Transport into Parasite Ionophores->Cation_Transport Facilitates Osmotic_Imbalance Osmotic Imbalance and Swelling Cation_Transport->Osmotic_Imbalance Causes Osmotic_Imbalance->Parasite_Death Results in Diclazuril Diclazuril Interfere_Development Schizont and Gametocyte Development Diclazuril->Interfere_Development Interferes with Inhibit_Replication Parasite Replication Interfere_Development->Inhibit_Replication Inhibits Inhibit_Replication->Parasite_Death Results in

Caption: Mechanisms of Action of Different Anticoccidials.

Day1 Day 1: Chick Placement & Allocation to Groups Day1_21 Days 1-21: Feeding of Experimental Diets Day1->Day1_21 Day14 Day 14: Oral Inoculation with Eimeria Oocysts Day1_21->Day14 Day_End End of Trial: Final Body Weight & Feed Intake Measurement Day1_21->Day_End Day21 Day 21: Lesion Scoring (Sub-sample) Day14->Day21 Data_Analysis Statistical Analysis of Performance Data Day21->Data_Analysis Day_End->Data_Analysis

Caption: Generalized Experimental Workflow for Anticoccidial Efficacy Trial.

Conclusion

The choice of an anticoccidial program is a critical decision in broiler production. This compound™ (Robenidine Hydrochloride), with its unique guanidine-based mechanism of action, offers an effective synthetic option for the control of coccidiosis. As demonstrated by available data, it can lead to improvements in broiler performance metrics. However, the efficacy of any anticoccidial can be influenced by factors such as the level of coccidial challenge, the prevalent Eimeria species, and farm management practices. Therefore, a comprehensive approach that includes sound husbandry, and potentially rotating different classes of anticoccidials to mitigate the development of drug resistance, is recommended for the sustainable control of coccidiosis in broilers.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Cycostat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of laboratory materials is paramount. Cycostat, a coccidiostat with the active ingredient robenidine (B1679493) hydrochloride, requires specific procedures to mitigate risks to personnel and prevent environmental contamination. Adherence to these guidelines is not only a matter of regulatory compliance but also a core component of responsible research.

This compound is categorized as harmful if swallowed and poses a significant threat to aquatic ecosystems, with potentially long-lasting effects.[1][2] Furthermore, as a dust, it can form combustible concentrations in the air.[3] Therefore, meticulous attention to the disposal protocol is critical.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against dust particles and splashes.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.[1]
Body Protection Laboratory coat, overalls, and boots.Minimizes contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.Avoids inhalation of harmful dust particles.[4][5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of unused or waste this compound in a laboratory setting.

1. Preparation and Containment:

  • Designate a specific, well-ventilated area for the disposal procedure.

  • Ensure all necessary PPE is worn correctly.

  • Have a spill kit readily available, containing an inert absorbent material such as sand or vermiculite.[1]

2. Handling of Unused Product:

  • The preferred method for dealing with unused this compound is to use it in accordance with its labeled directions.[1]

  • If this is not feasible, the product must be treated as chemical waste.

3. Waste Collection:

  • Carefully collect the waste this compound, minimizing the generation of dust.[1][4]

  • Place the waste into a clearly labeled, sealed, and suitable container for chemical waste.[4][5][6]

4. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.[1]

  • Eliminate all potential sources of ignition.[4]

  • Contain the spill using an inert absorbent material.[1]

  • Carefully sweep or scoop the absorbed material into a labeled waste container.[1]

  • Decontaminate the spill area thoroughly with a detergent and water solution, preventing runoff from entering drains.[1]

5. Final Disposal:

  • Dispose of the containerized waste this compound through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, in accordance with local, regional, and national regulations.[6]

  • Alternatively, dispose of the product at an approved landfill.[1]

  • Crucially, do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems. [6]

6. Container Disposal:

  • Empty containers should be triple-rinsed (or the equivalent).[6] The rinsate should be collected and disposed of as chemical waste.

  • Puncture the container to render it unusable for other purposes.[6]

  • Dispose of the rinsed and punctured container in a sanitary landfill or as directed by your institution's waste management guidelines.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Cycostat_Disposal_Workflow start Start: this compound Waste assess_waste Assess Waste Type start->assess_waste unused_product Unused Product assess_waste->unused_product Unused spilled_product Spilled Product assess_waste->spilled_product Spill empty_container Empty Container assess_waste->empty_container Container use_as_directed Can it be used as per label? unused_product->use_as_directed contain_spill Contain Spill with Inert Absorbent spilled_product->contain_spill triple_rinse Triple Rinse Container empty_container->triple_rinse use_product Use Product According to Label use_as_directed->use_product Yes collect_waste Collect Waste (Minimize Dust) use_as_directed->collect_waste No end End of Disposal Process use_product->end package_waste Package in Labeled, Sealed Container collect_waste->package_waste collect_spill Collect Absorbed Material contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->package_waste puncture_container Puncture Container triple_rinse->puncture_container dispose_container Dispose in Sanitary Landfill puncture_container->dispose_container dispose_container->end final_disposal Dispose via Approved Facility (e.g., Incineration, Licensed Landfill) package_waste->final_disposal final_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cycostat

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Cycostat (Robenidine hydrochloride). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required equipment, which should be donned before handling the substance and only removed after completing all related tasks and decontamination procedures.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Impervious glovesChemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact. For bulk processing or prolonged contact, double-gloving is recommended.[1]
Eye Protection Safety glasses with side-shields or gogglesANSI Z87.1 / EN 166To protect eyes from dust and splashes.[2]
Body Protection Laboratory coat or impervious clothingAppropriate for the taskTo protect skin and clothing from contamination.[2]
Respiratory Protection Air-purifying respiratorNIOSH-approved or equivalentRequired if airborne dust concentrations may exceed exposure limits or if ventilation is inadequate.[1][3]

Occupational Exposure Limits

Quantitative exposure limits have been established to ensure personnel safety. Engineering controls and work practices should be implemented to maintain airborne concentrations below these levels.

OrganizationExposure LimitValue
ManufacturerTime-Weighted Average (TWA)0.5 mg/m³[1]
ZoetisOccupational Exposure Band (OEB)OEB 1 (1000-3000 µg/m³)[3]

Procedural Guidance: From Handling to Disposal

The following protocols provide step-by-step guidance for key operations involving this compound. These should be incorporated into your laboratory's Standard Operating Procedures (SOPs).

Experimental Protocol: Weighing and Handling this compound Powder
  • Preparation:

    • Ensure the designated work area (e.g., a chemical fume hood or a ventilated balance enclosure) is clean and uncluttered.

    • Verify that the ventilation system is functioning correctly.

    • Don all required PPE as specified in the table above.

    • Assemble all necessary equipment (e.g., balance, weighing paper, spatula, receiving vessel).

  • Weighing:

    • Carefully transfer the desired amount of this compound powder from the stock container to the weighing paper using a clean spatula.

    • Minimize the generation of dust by handling the powder gently and avoiding rapid movements.

    • Once the desired weight is achieved, securely close the stock container.

  • Transfer:

    • Carefully transfer the weighed powder to the receiving vessel.

    • If any powder is spilled during the transfer, follow the spill clean-up protocol immediately.

  • Post-Handling:

    • Clean all equipment used in the process according to laboratory procedures.

    • Wipe down the work surface with a suitable decontaminating solution.

    • Dispose of all contaminated disposables (e.g., weighing paper, gloves) as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Protocol: this compound Spill Clean-up
  • Immediate Actions:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or involves a significant amount of dust, evacuate the area and contact the laboratory supervisor and safety officer.

    • For small, manageable spills, proceed with the following steps only if you are trained and equipped to do so.

  • Containment and Clean-up:

    • Wearing appropriate PPE (including respiratory protection), cover the spill with a damp absorbent material (e.g., paper towels) to prevent dust from becoming airborne.

    • For liquid spills, use an inert absorbent material to contain the spill.

    • Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.[1]

  • Decontamination:

    • Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with water.

    • Collect all cleaning materials and dispose of them as hazardous waste.

  • Reporting:

    • Document the spill and the clean-up procedure in the laboratory's incident report log.

Disposal Plan: this compound Waste Management

All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with institutional and local regulations.

  • Waste Segregation:

    • Collect all this compound-contaminated solid waste (e.g., gloves, weighing paper, absorbent materials) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Collect all this compound-contaminated liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated and secure satellite accumulation area.

  • Disposal:

    • Arrange for the collection and disposal of hazardous waste through the institution's environmental health and safety department.

    • Do not dispose of this compound waste down the drain or in the regular trash.[4]

Visualizing Safety and Mechanism of Action

To further enhance understanding, the following diagrams illustrate key procedural and biological concepts related to this compound.

Cycostat_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling cluster_Spill Spill Event Prep1 Don PPE Prep2 Prepare Work Area Prep1->Prep2 Handling1 Weigh this compound Prep2->Handling1 Handling2 Transfer to Vessel Handling1->Handling2 Spill Spill Occurs Handling1->Spill Post1 Clean Equipment Handling2->Post1 Handling2->Spill Post2 Decontaminate Area Post1->Post2 Post3 Dispose of Waste Post2->Post3 Post4 Remove PPE & Wash Hands Post3->Post4 Spill_Response Follow Spill Protocol Spill->Spill_Response Spill_Response->Post2

Caption: A logical workflow for the safe handling of this compound, including spill response.

Robenidine_MoA cluster_parasite Coccidian Parasite Robenidine Robenidine HCl (this compound) Energy_Metabolism Energy Metabolism Robenidine->Energy_Metabolism Inhibits UPR Unfolded Protein Response (UPR) Robenidine->UPR Modulates Replication Parasite Replication & Survival Energy_Metabolism->Replication Disrupts UPR->Replication Impacts

Caption: The mechanism of action of Robenidine hydrochloride on coccidian parasites.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.